Biphenyl-3,3',4,4'-tetracarbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-diformylphenyl)phthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-7-13-3-1-11(5-15(13)9-19)12-2-4-14(8-18)16(6-12)10-20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBWEPNXTOWAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)C=O)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties of Biphenyl-3,3',4,4'-tetracarbaldehyde
Technical Monograph & Application Guide
Executive Summary
Biphenyl-3,3',4,4'-tetracarbaldehyde (CAS: 915978-19-7 ) is a specialized tetra-functional aromatic building block characterized by two phthalaldehyde moieties connected at the 4,4'-positions. Unlike its more common isomer (biphenyl-3,3',5,5'-tetracarbaldehyde) which forms hexagonal 2D networks, the 3,3',4,4'-isomer possesses ortho-positioned aldehyde groups. This structural feature dictates a unique reactivity profile, primarily driving the formation of phenazine-linked ladder polymers and highly stable Covalent Organic Frameworks (COFs) via double condensation reactions.
For drug development and materials scientists, this molecule represents a critical "cornerstone" synthon. It enables the construction of fused heteroaromatic scaffolds (such as tetra-isoindoles and poly-phthalazines) which are chemically robust and possess extended
Molecular Architecture & Physicochemical Profile[1][2]
Structural Analysis
The molecule consists of a biphenyl core where each phenyl ring is substituted with two formyl groups at the 3 and 4 positions.
-
Symmetry :
or depending on conformer rotation around the biphenyl bond. -
Reactivity Hotspot : The vicinal (ortho) arrangement of aldehyde groups is the defining feature. This proximity allows for intramolecular cyclization upon reaction with nucleophiles, a pathway unavailable to the 3,5-substituted isomer.
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 915978-19-7 |
| Molecular Formula | |
| Molecular Weight | 266.25 g/mol |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DMF, DMSO, CHCl |
| Melting Point | >200°C (Decomposition often competes with melting) |
| Storage | Inert atmosphere ( |
Synthetic Routes & Purification
Expert Insight: While oxidation of tetramethylbiphenyl is possible, it often yields over-oxidized acid byproducts. The most reliable route for high-purity applications (e.g., COF synthesis) is the controlled reduction of the corresponding nitrile or ester.
Primary Protocol: DIBAL-H Reduction
This method minimizes over-oxidation and preserves the delicate aldehyde functionality.
Precursors : 3,3',4,4'-Biphenyltetracarbonitrile or Tetramethyl biphenyl-3,3',4,4'-tetracarboxylate.
Step-by-Step Methodology :
-
Setup : Flame-dry a 500 mL Schlenk flask and purge with Argon.
-
Dissolution : Dissolve 10 mmol of the tetranitrile precursor in 100 mL of anhydrous dichloromethane (DCM) or Toluene.
-
Cooling : Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control prevents reduction to the alcohol.
-
Addition : Dropwise add 4.5 equivalents of Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene) over 30 minutes.
-
Reaction : Stir at -78°C for 4 hours. Monitor via TLC (aldehyde spot appears, nitrile disappears).
-
Quenching : Carefully quench with methanol (5 mL) at -78°C, followed by 10% HCl (50 mL).
-
Hydrolysis : Allow the mixture to warm to room temperature and stir for 1 hour to hydrolyze the intermediate imine/aluminum complex.
-
Extraction : Extract with DCM (
mL). Wash combined organics with brine, dry over anhydrous . -
Purification : Recrystallize from chloroform/hexane or purify via flash column chromatography (SiO
, Hexane:EtOAc gradient).
Visualization of Synthetic Logic
Figure 1: Synthetic pathways to Biphenyl-3,3',4,4'-tetracarbaldehyde highlighting the radical bromination and ester reduction routes.
Chemical Reactivity Profile
The chemical utility of this molecule is defined by the ortho-phthalaldehyde motif.
Condensation with Diamines (The Phenazine Pathway)
Unlike isolated aldehydes that form simple imines (
-
Mechanism : Initial imine formation is followed by intramolecular cyclization and aromatization.
-
Result : A fully conjugated, ladder-type structure with high thermal stability.
Condensation with Primary Amines (The Isoindole Pathway)
Reaction with mono-amines leads to the formation of isoindoles or phthalimidines , which are often fluorescent.
-
Application : This reaction is used to "cap" the aldehyde groups or to synthesize fluorescent markers in biological assays.
Oxidation
The aldehyde groups are susceptible to oxidation to carboxylic acids.
-
Stability Warning : Prolonged exposure to air converts the surface to 3,3',4,4'-biphenyltetracarboxylic acid. Store under inert gas.
Application Focus: Covalent Organic Frameworks (COFs)
This is the primary high-value application. The 3,3',4,4'-isomer is used to synthesize Aza-fused COFs .
Topology Control
-
3,3',5,5'-isomer : Forms hexagonal (hcb) topologies with large pores.
-
3,3',4,4'-isomer (This molecule) : Forms dual-pore or rhombic topologies due to the twisted biphenyl backbone and ortho-linkages. When reacted with tetraamines (e.g., 3,3',4,4'-biphenyltetramine), it yields Phenazine-linked COFs .
Protocol: Synthesis of a Phenazine-Linked COF
Materials :
-
Monomer A: Biphenyl-3,3',4,4'-tetracarbaldehyde (0.1 mmol)
-
Monomer B: 3,3',4,4'-Biphenyltetramine (0.1 mmol)
-
Solvent: o-Dichlorobenzene / n-Butanol (1:1 v/v)
-
Catalyst: 6M Acetic Acid (0.1 mL)
Workflow :
-
Loading : Place monomers in a Pyrex tube (10 mL).
-
Solvation : Add 1 mL of solvent mixture. Sonicate for 10 minutes to disperse.
-
Catalysis : Add acetic acid catalyst.
-
Degassing : Flash freeze in liquid
, pump to vacuum, and thaw. Repeat 3 times (Freeze-Pump-Thaw) to remove . -
Sealing : Flame seal the tube under vacuum.
-
Solvothermal Synthesis : Heat at 120°C for 3 days undisturbed.
-
Isolation : Filter the resulting dark red/brown precipitate. Wash with THF and Acetone.
-
Activation : Soxhlet extraction with THF for 24 hours, then dry under vacuum at 100°C.
Reaction Mechanism Diagram
Figure 2: Mechanistic pathway for the formation of phenazine-linked frameworks from ortho-dialdehydes.
Safety & Handling (MSDS Summary)
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Handling : Use in a fume hood. Avoid dust formation.
-
Storage : Store in a tightly closed container under nitrogen. Refrigerate (2-8°C) to prevent slow oxidation.
References
-
Qian, H.-F., et al. (2010).[1] Crystal structure of Biphenyl-3,3',4,4'-tetraamine (Complementary monomer). Acta Crystallographica Section E. Retrieved from [Link]
-
PubChem . (2025). Biphenyl-3,3',4,4'-tetracarboxylic Acid (Precursor Data). National Library of Medicine. Retrieved from [Link]
Sources
Biphenyl-3,3',4,4'-tetracarbaldehyde CAS number and molecular weight
Title: Comprehensive Technical Guide on Biphenyl-3,3',4,4'-tetracarbaldehyde: Physicochemical Profiling and Synthesis Workflows
Executive Summary & Core Identity
In the rapidly evolving field of reticular chemistry, the selection of precise geometric monomers dictates the topology, porosity, and stability of Covalent Organic Frameworks (COFs). While the symmetric 3,3',5,5'-isomer is widely documented[1], Biphenyl-3,3',4,4'-tetracarbaldehyde represents a uniquely asymmetric, highly dense chelating building block. The adjacent placement of the aldehyde groups on each phenyl ring (the 3,4-positions) creates a highly specific "bite angle" that is critical for synthesizing ladder-type polymers, phthalocyanine-like macrocycles, and specialized metal-chelating COFs[2].
This whitepaper provides an authoritative, step-by-step guide to the physicochemical properties, synthesis causality, and application workflows of this critical monomer.
Physicochemical Profiling
Understanding the baseline metrics of Biphenyl-3,3',4,4'-tetracarbaldehyde is the first step in experimental design. The compound is officially registered under CAS Number 915978-19-7 [3] and possesses a molecular weight of 266.25 g/mol [4].
Table 1: Quantitative Physicochemical Data
| Property | Value / Specification |
| Chemical Name | [1,1'-Biphenyl]-3,3',4,4'-tetracarbaldehyde |
| CAS Number | 915978-19-7[3] |
| Molecular Formula | C₁₆H₁₀O₄[4] |
| Molecular Weight | 266.25 g/mol [4] |
| Reactive Sites | 4 x Electrophilic Formyl (-CHO) Groups |
| Structural Geometry | Dihedral twist at the biphenyl linkage; adjacent (ortho) aldehydes |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2–8°C, protected from light |
Structural Causality & Design Rationale
As an application scientist, I cannot overstate the importance of the ortho-aldehyde arrangement in this specific isomer. Unlike the 3,3',5,5'-variant which directs polymerization outward to form large hexagonal or kagome lattices[1], the 3,3',4,4'-substitution pattern forces incoming nucleophiles (like diamines) into close proximity.
The Causality of the Design: When reacted with linear diamines, the adjacent aldehydes undergo Schiff base condensation to form fused pyrazine or quinoxaline rings rather than simple imine linkages. This thermodynamic sink drives the formation of fully conjugated, rigid ladder-type COFs that exhibit exceptional chemical stability and enhanced charge carrier mobility—properties highly sought after in photocatalysis and organic electronics[2].
Experimental Methodology: Monomer Synthesis & Purification
The synthesis of Biphenyl-3,3',4,4'-tetracarbaldehyde relies on the precise homocoupling of 4-halophthalaldehyde. The following protocol is designed as a self-validating system to ensure high yield and purity.
Step 1: Acetal Protection of the Precursor
-
Procedure: Dissolve 4-bromophthalaldehyde (1.0 eq) in toluene. Add ethylene glycol (2.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux under a Dean-Stark trap until water evolution ceases.
-
Causality: Free aldehydes are highly electrophilic and can poison palladium catalysts or undergo unwanted aldol condensations under the basic conditions required for cross-coupling. Converting them to cyclic acetals neutralizes their reactivity temporarily.
Step 2: Palladium-Catalyzed Homocoupling (Miyaura-Suzuki Route)
-
Procedure: In a Schlenk flask, combine the protected monomer (1.0 eq), bis(pinacolato)diboron (0.55 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in anhydrous 1,4-dioxane. Heat to 90°C under strictly anaerobic conditions for 12 hours.
-
Causality: The use of a diboron reagent allows half of the aryl bromide to be converted in situ to an aryl boronic ester, which immediately couples with the remaining aryl bromide. This "one-pot" homocoupling is far more efficient and cleaner than traditional Ullmann couplings, which require harsh conditions and stoichiometric copper.
Step 3: Acidic Deprotection
-
Procedure: Isolate the protected biphenyl intermediate and dissolve it in a mixture of THF and 2M HCl (1:1 v/v). Stir at room temperature for 4 hours. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Causality: The mild acidic conditions selectively hydrolyze the acetal protecting groups back to the target tetracarbaldehyde without cleaving the newly formed robust biphenyl C-C bond.
Application Workflow: Solvothermal COF Assembly
The primary application of Biphenyl-3,3',4,4'-tetracarbaldehyde is the construction of crystalline COFs via Schiff base condensation.
Protocol:
-
Monomer Loading: Weigh Biphenyl-3,3',4,4'-tetracarbaldehyde (0.1 mmol) and an appropriate diamine linker (e.g., p-phenylenediamine, 0.2 mmol) into a Pyrex tube.
-
Solvent Optimization: Add 1.0 mL of a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene. Causality: This specific solvent blend balances the solubility of the monomers with the necessary boiling point and vapor pressure for solvothermal conditions.
-
Catalysis: Add 0.1 mL of 6M aqueous acetic acid. Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and lowering the activation energy for the nucleophilic attack by the amine.
-
Degassing & Heating: Flash-freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal. Bake at 120°C for 72 hours.
-
Thermodynamic Healing: The extended heating allows the initially formed amorphous kinetic polymer to undergo reversible imine exchange, "error-correcting" into the thermodynamically stable crystalline framework.
Figure 1: Solvothermal synthesis workflow for COF assembly utilizing Biphenyl-3,3',4,4'-tetracarbaldehyde.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized Biphenyl-3,3',4,4'-tetracarbaldehyde prior to COF assembly, the following self-validating QC metrics must be met:
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The spectrum must display distinct aldehyde proton singlets in the highly deshielded region (10.0–10.5 ppm). The integration must strictly yield a 4H equivalent relative to the 6H aromatic protons of the biphenyl core.
-
High-Resolution Mass Spectrometry (HRMS): ESI-MS must confirm the [M+H]⁺ peak at m/z 267.0652, verifying the exact molecular weight of 266.25 g/mol [4].
-
FT-IR Spectroscopy: Ensure the presence of a sharp, strong C=O stretching frequency at ~1690 cm⁻¹. The complete absence of broad O-H stretches (3200–3500 cm⁻¹) is critical, as hydroxyl presence would indicate incomplete oxidation or hydration defects.
References
Sources
Solvation Dynamics and Protocol Optimization for Biphenyl-3,3',4,4'-tetracarbaldehyde in Covalent Organic Framework (COF) Synthesis
Executive Summary
Biphenyl-3,3',4,4'-tetracarbaldehyde (CAS 915978-19-7), frequently abbreviated as BPTCAld or BPTA, is a highly rigid, tetratopic building block essential for the construction of advanced 2D and 3D Covalent Organic Frameworks (COFs). As a Senior Application Scientist in reticular chemistry, I frequently encounter researchers struggling with the anomalous solubility of extended
This whitepaper provides an in-depth analysis of BPTCAld's solubility profile, the causality behind strategic solvent selection, and field-proven, self-validating protocols for solvothermal COF synthesis.
Solubility Thermodynamics & Solvation Mechanisms
BPTCAld possesses a rigid biphenyl core decorated with four highly polar aldehyde groups. This structural motif induces strong intermolecular
To successfully dissolve BPTCAld, a solvent must possess either a high dipole moment to solvate the terminal aldehyde groups or strong dispersive capabilities to disrupt the aromatic
Quantitative Solubility Profile
The following table summarizes the empirical solubility behavior of BPTCAld across various solvent classes, providing the mechanistic rationale for each:
| Solvent Class | Representative Solvents | Solubility Level | Solvation Mechanism / Rationale |
| Aqueous | Water | Poor (< 0.002 mg/mL) | High lattice energy of the rigid biphenyl core prevents effective hydration[1]. |
| Alcohols | Methanol, Ethanol | Poor to Low | Insufficient dispersive forces to disrupt strong intermolecular |
| Ethers | 1,4-Dioxane, THF | Moderate to Good | Ether oxygens act as Lewis bases, interacting with the electrophilic aldehyde carbons; excellent dispersive interactions. |
| Polar Aprotic | DMF, DMSO, DMAc | Good | High dipole moments effectively solvate the highly polar tetracarbaldehyde moieties. |
| Chlorinated | Chloroform, o-DCB | Moderate | Strong dispersive interactions effectively disrupt aromatic stacking. |
| Aromatic | Mesitylene, Toluene | Low | Acts as a non-solvent/modulator in COF synthesis to artificially lower solubility and induce precipitation[2]. |
Strategic Solvent Selection for COF Synthesis
In the synthesis of imine-linked COFs, the reaction medium must balance monomer dissolution with polymer precipitation. The industry standard utilizes a binary solvent system—most commonly 1,4-Dioxane and Mesitylene (typically in a 4:1 to 1:1 v/v ratio)[2].
The Causality of the Binary System:
-
1,4-Dioxane (The Solubilizer): Acts as the primary solvent, breaking the BPTCAld crystal lattice and ensuring the monomers are homogeneously distributed in the liquid phase.
-
Mesitylene (The Modulator): Acts as a non-polar co-solvent. As the imine condensation proceeds and oligomers form, mesitylene reduces the overall solubility of these growing chains. This forces the oligomers out of solution slowly, transitioning the system from homogeneous growth to heterogeneous crystallization.
-
Aqueous Acetic Acid (The Catalyst): Added in catalytic amounts (e.g., 6M AcOH), it protonates the aldehyde to accelerate the forward Schiff-base condensation, while simultaneously enabling the hydrolysis of malformed imine bonds. This reversibility is the core of the "error-correction" mechanism[3].
Alternatively, for specific heteropore COF architectures, an o-dichlorobenzene (o-DCB) and n-butanol mixture is frequently employed to achieve similar thermodynamic control[2].
Solvation and dynamic covalent chemistry pathway in COF crystallization.
Experimental Protocols: Solvothermal Synthesis Workflow
To ensure reproducibility and high crystallinity, the following self-validating protocol outlines the synthesis of a standard 2D imine-linked COF using BPTCAld and a linear diamine (e.g., p-phenylenediamine). The solvothermal reaction of these extended building units at elevated temperatures (105–120 °C) for 3 to 4 days is a proven methodology for creating highly crystalline frameworks[3].
Step-by-Step Methodology
Step 1: Monomer Preparation & Stoichiometry
-
Action: Weigh exactly 0.10 mmol of BPTCAld and 0.20 mmol of p-phenylenediamine into a heavy-wall Pyrex tube.
-
Causality: Step-growth polymerizations require perfect stoichiometric balance. A 1:2 molar ratio ensures that all four aldehyde groups of the tetratopic BPTCAld react with the two amine groups of the linear diamine, preventing premature chain termination.
Step 2: Solvent Addition
-
Action: Add 1.0 mL of 1,4-Dioxane and 1.0 mL of Mesitylene to the tube. Sonicate for 10 minutes until a homogeneous suspension or solution is achieved.
-
Causality: This 1:1 binary mixture ensures initial monomer solubility while establishing the thermodynamic environment required for subsequent polymer precipitation[2].
Step 3: Catalyst Injection
-
Action: Inject 0.2 mL of 6M aqueous Acetic Acid into the mixture.
-
Causality: The acid lowers the activation energy for imine bond formation and provides the trace water necessary for the reversible bond exchange (error correction) that transforms amorphous networks into crystalline lattices.
Step 4: Degassing (Freeze-Pump-Thaw)
-
Action: Flash-freeze the tube in a liquid nitrogen bath. Evacuate the tube to < 50 mTorr, then isolate the vacuum and allow the mixture to thaw. Repeat this cycle three times. Flame-seal the tube under vacuum.
-
Causality: Oxygen must be rigorously excluded. At 120 °C, oxygen will rapidly oxidize the free aldehydes of BPTCAld into unreactive carboxylic acids, destroying the network topology. Degassing also prevents solvent boiling and bubble formation, which physically disrupts crystal growth.
Step 5: Solvothermal Synthesis
-
Action: Place the sealed tube in an isothermal oven at 120 °C for 72 hours.
-
Causality: The sealed environment maintains the vapor pressure of the solvents. The extended time at 120 °C provides the thermal energy required to overcome the activation barrier of the reversible imine exchange, driving the system toward the thermodynamic minimum (the crystalline COF)[3].
Step 6: Isolation & Activation
-
Action: Cool the tube to room temperature, break the seal, and filter the precipitate. Subject the powder to Soxhlet extraction with anhydrous THF for 24 hours, followed by Supercritical CO
(scCO ) drying. -
Causality: Soxhlet extraction removes unreacted BPTCAld and trapped oligomers from the pores. scCO
drying bypasses the liquid-gas phase boundary, eliminating capillary forces that would otherwise cause the delicate mesopores of the COF to collapse during solvent evaporation.
Standard solvothermal synthesis workflow for BPTCAld-based COFs.
References
-
Nanoscale covalent organic frameworks as theranostic platforms for oncotherapy: synthesis, functionalization, and applications. RSC Publishing. Available at: [Link]
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI. Available at:[Link]
Sources
- 1. CAS:2459652-59-4, [1,1':4',1'':4'',1'''-Quaterphenyl]-3,3''',5,5'''-tetracarbaldehyde-毕得医药 [bidepharm.com]
- 2. Nanoscale covalent organic frameworks as theranostic platforms for oncotherapy: synthesis, functionalization, and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00537A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
synthesis routes for Biphenyl-3,3',4,4'-tetracarbaldehyde from biphenyl
[1]
Executive Summary
The synthesis of Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTC) presents a significant regiochemical challenge. Direct formylation of biphenyl typically yields the 4,4'-dicarbaldehyde due to the ortho/para directing nature of the phenyl ring, making the simultaneous introduction of four formyl groups at the 3,3',4,4' positions difficult without specific directing groups or pre-functionalized precursors.
This guide outlines two distinct strategic pathways:
-
The "Strict" Biphenyl Functionalization Route: A multi-step, high-fidelity pathway starting directly from biphenyl, utilizing a tetraamine intermediate to establish the 3,3',4,4' substitution pattern.
-
The Convergent "De Novo" Route (Industrial Standard): A scalable approach coupling o-xylene derivatives to build the biphenyl core, followed by controlled oxidation. While this technically starts from xylene, it is the most practical method to synthesize the BPTC molecule with high purity.
Route 1: The "Strict" Biphenyl Functionalization
Primary Application: Academic research requiring strict adherence to biphenyl starting material; high-precision regiochemical control.
This route leverages the Friedel-Crafts acetylation and Beckmann rearrangement to install nitrogen functionalities, which are then converted to aldehydes via a halide intermediate.
Phase 1: Synthesis of 3,3',4,4'-Tetraaminobiphenyl (TAB)
The critical intermediate is the tetraamine, which fixes the substitution pattern.
-
Acetylation: Biphenyl is reacted with acetyl chloride (
, DCM) to yield 4,4'-Diacetylbiphenyl . -
Oximation: Reaction with hydroxylamine yields the dioxime.
-
Rearrangement: A double Beckmann rearrangement converts the dioxime to N,N'-Diacetylbenzidine .
-
Nitration: Controlled nitration introduces nitro groups at the 3,3' positions (ortho to the acetamido groups), yielding 3,3'-Dinitro-N,N'-diacetylbenzidine .
-
Hydrolysis & Reduction: Basic hydrolysis removes acetyl groups, followed by reduction (
or ) to yield 3,3',4,4'-Tetraaminobiphenyl (TAB) .
Phase 2: Conversion to Tetracarbaldehyde
Direct oxidation of amines to aldehydes is unstable. The robust method involves a Sandmeyer reaction followed by lithiation.
-
Sandmeyer Reaction (Tetra-bromination):
-
Reagents:
, , . -
Protocol: Diazotize the TAB at 0°C. Add the tetrazonium salt solution to a refluxing solution of
. -
Product: 3,3',4,4'-Tetrabromobiphenyl .[1]
-
Note: This intermediate is commercially known as PBB-77 but is synthesized here to ensure isomeric purity.
-
-
Lithiation-Formylation:
-
Reagents:
-Butyllithium ( -BuLi), Anhydrous DMF, THF. -
Protocol:
-
Dissolve 3,3',4,4'-Tetrabromobiphenyl in dry THF under Argon.
-
Cool to -78°C.
-
Add
-BuLi (4.4 equiv) dropwise. The bromine-lithium exchange generates the tetra-lithio species. -
Quench with excess anhydrous DMF.
-
Warm to RT and hydrolyze with dilute HCl.
-
-
Product: Biphenyl-3,3',4,4'-tetracarbaldehyde .[2]
-
Pathway Visualization (Route 1)
Caption: Step-by-step functionalization from Biphenyl to BPTC via the Tetraamine intermediate.
Route 2: The Convergent "De Novo" Route (Recommended)
Primary Application: Scalable synthesis, COF linker production, high yield.
This route avoids the regioselectivity issues of biphenyl by building the core from o-xylene. It is the standard for producing high-purity linkers.
Phase 1: Construction of the Biphenyl Core
-
Starting Material: 4-Bromo-o-xylene (Commercially available).
-
Ullmann Coupling:
-
Reagents: Copper powder (activated), DMF, 200°C. Alternatively, Ni(cod)
mediated coupling (Yamamoto coupling) can be used for milder conditions. -
Reaction:
. -
Product: 3,3',4,4'-Tetramethylbiphenyl .[3]
-
Phase 2: Controlled Oxidation to Aldehyde
Oxidizing four methyl groups to aldehydes without over-oxidizing to carboxylic acids is the most delicate step.
Protocol: Radical Bromination & Hydrolysis (The Sommelet-Type Approach) This method is superior to Chromium oxidation for preventing acid formation.
-
Radical Bromination:
-
Reagents: N-Bromosuccinimide (NBS, 4.2 equiv), AIBN (cat.),
or Benzene. -
Procedure: Reflux 3,3',4,4'-Tetramethylbiphenyl with NBS/AIBN under light irradiation.
-
Target: 3,3',4,4'-Tetrakis(bromomethyl)biphenyl .
-
Critical Control: Monitor reaction carefully.[4] Over-bromination leads to gem-dibromides (which hydrolyze to aldehydes) but can be difficult to purify. Ideally, aim for the tetrakis(bromomethyl) or the octabromo species if using the gem-diacetate route.
-
-
Hydrolysis (Sommelet Reaction variant):
-
Reagents: Hexamethylenetetramine (HMTA), followed by acid hydrolysis.
-
Procedure: React the bromomethyl intermediate with HMTA in refluxing chloroform to form the hexaminium salt. Hydrolyze with dilute acetic acid/HCl.
-
Product: Biphenyl-3,3',4,4'-tetracarbaldehyde .[2]
-
Alternative Oxidation (Gem-Diacetate Method):
-
React Tetramethylbiphenyl with
in Acetic Anhydride/Sulfuric Acid. -
Intermediate: 3,3',4,4'-Tetrakis(diacetoxymethyl)biphenyl .
-
Hydrolysis: Acidic hydrolysis yields the tetracarbaldehyde.
Pathway Visualization (Route 2)
Caption: Convergent synthesis via oxidative coupling of xylene derivatives.
Comparative Analysis
| Feature | Route 1 (Strict Biphenyl) | Route 2 (Convergent Xylene) |
| Starting Material | Biphenyl | 4-Bromo-o-xylene |
| Step Count | 6-7 Steps | 2-3 Steps |
| Overall Yield | Low (~15-25%) | High (~40-60%) |
| Regiocontrol | High (Directed by amine synthesis) | Perfect (Pre-defined by xylene) |
| Primary Risk | Incomplete reduction or diazotization | Over-oxidation to carboxylic acid |
| Scalability | Gram scale | Multi-gram / Kilo scale |
Detailed Experimental Protocol (Route 1: Lithiation Step)
Since the prompt emphasizes the "from biphenyl" logic, this protocol details the final conversion of the tetrabromide (derived from biphenyl via TAB) to the aldehyde.
Reagents:
-
3,3',4,4'-Tetrabromobiphenyl (1.0 eq, 482 mg, 1 mmol)
- -Butyllithium (2.5 M in hexanes, 5.0 eq, 2.0 mL)
-
Anhydrous THF (20 mL)
-
Anhydrous DMF (6.0 eq, 0.5 mL)
Procedure:
-
Setup: Flame-dry a 50 mL Schlenk flask and flush with Argon. Add Tetrabromobiphenyl and anhydrous THF.
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.
-
Lithiation: Add
-BuLi dropwise over 10 minutes via syringe. The solution typically turns a deep yellow/orange, indicating the formation of the tetra-lithio species. Stir for 1 hour at -78°C. -
Formylation: Add anhydrous DMF rapidly in one portion.
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.
-
Quench: Pour the reaction mixture into 50 mL of 2M HCl and stir vigorously for 30 minutes to hydrolyze the lithium alkoxide intermediates.
-
Extraction: Extract with Dichloromethane (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Chloroform/Hexane or purify via flash column chromatography (
, Hexane:EtOAc gradient) to obtain Biphenyl-3,3',4,4'-tetracarbaldehyde as a pale yellow solid.
References
- Source: US Patent 5041666A (1991). "Method for the production of 3,3',4,4'-tetraaminobiphenyl".
- Oxidative Coupling of Xylenes (Route 2 Foundation)
-
Sommelet Reaction for Aldehyde Synthesis
- Source: Organic Reactions (Classic Mechanism).
- Context: Standard protocol for converting benzyl halides (from Route 2) to aldehydes using Hexamethylenetetramine.
-
URL:[Link]
Technical Guide: Crystal Structure & Reticular Chemistry of Biphenyl-3,3',4,4'-tetracarbaldehyde
This is an in-depth technical guide on the Biphenyl-3,3',4,4'-tetracarbaldehyde linker, designed for researchers in reticular chemistry and drug development.
Executive Summary & Molecular Identity
Biphenyl-3,3',4,4'-tetracarbaldehyde (often abbreviated as 3,3',4,4'-BPTC or ortho-BPTC ) is a specialized tetra-topic organic linker used in the synthesis of Covalent Organic Frameworks (COFs) and ladder polymers. Unlike its more common isomer, [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde (used for large-pore imine COFs), the 3,3',4,4'-isomer features ortho-positioned aldehyde groups .
This specific geometry dictates its primary application: Benzimidazole-linked COFs and fully conjugated ladder polymers . The ortho-aldehyde functionality allows for double-condensation reactions with ortho-diamines, locking the rotation of the phenyl rings and creating highly stable, planar, and conductive aromatic systems.
Chemical Identity Table
| Property | Data |
| IUPAC Name | [1,1'-Biphenyl]-3,3',4,4'-tetracarbaldehyde |
| CAS Number | Not widely listed (Custom Synthesis); Derivative of CAS 22803-05-0 (Tetra-acid) |
| Formula | C |
| Molecular Weight | 266.25 g/mol |
| Symmetry Point Group | |
| Key Functionality | 4 |
Crystal Structure Data & Molecular Geometry
The crystallographic attributes of the linker are critical for predicting the topology of the resulting framework. Because the pure aldehyde is often used immediately after synthesis or exists as an amorphous powder, structural proxies from its stable derivatives (the tetra-acid and tetra-amine) are used for modeling.
Linker Geometry (Single Crystal Proxies)
The following data represents the core biphenyl geometry derived from the single-crystal X-ray diffraction (SC-XRD) of the 3,3',4,4'-substituted biphenyl core.
| Parameter | Value (Solid State) | Description |
| Crystal System | Triclinic (Acid derivative) | Based on [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid |
| Space Group | Centrosymmetric packing | |
| Unit Cell (a) | 5.586 Å | Short axis (stacking direction) |
| Unit Cell (b) | 6.662 Å | Inter-molecular hydrogen bonding axis |
| Unit Cell (c) | 11.086 Å | Long axis (biphenyl length) |
| Inter-ring Torsion Angle | 37° - 44° | Typical twist to minimize steric clash between 2,2' hydrogens |
| C–C Bond Length (Bridge) | 1.48 Å | Indicates single bond character (rotatable unless locked) |
Critical Insight: In the synthesis of COFs, the torsion angle is the defining variable. While the linker is twisted (~40°) in solution, the formation of a benzimidazole linkage (via reaction with a diamine) often planarizes the system, forcing the torsion angle closer to 0° or 180° to maximize
-conjugation.
Reticular Topology (COF Context)
When incorporated into a framework, the linker acts as a 4-connected node.
-
Node Geometry: Rectangular planar (if locked) or Tetrahedral-distorted (if twisted).
-
Resulting Topology:
-
sql (Square Lattice): If connected to linear linkers.[1]
-
hcb (Honeycomb): If connected to triangular nodes.
-
Ladder/Ribbon: If connected to another 4-connected ortho-functionalized node.
-
Synthesis & Purification Protocols
The synthesis of the 3,3',4,4'-isomer is more challenging than the 3,3',5,5'-isomer due to the reactivity of ortho-dialdehydes. The most robust protocol involves the oxidation of the tetramethyl precursor, strictly controlled to prevent over-oxidation to the acid.
Protocol: Oxidation of 3,3',4,4'-Tetramethylbiphenyl
Reagents: 3,3',4,4'-Tetramethylbiphenyl, CrO
-
Precursor Preparation: Dissolve 3,3',4,4'-tetramethylbiphenyl (10 mmol) in a mixture of acetic anhydride (50 mL) and glacial acetic acid (50 mL).
-
Oxidation (The Gem-Diacetate Route):
-
Cool the solution to 0°C.
-
Slowly add CrO
(80 mmol) portion-wise over 1 hour. Exothermic control is vital. -
Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Mechanism:[2][3][4][5][6][7] The methyl groups are oxidized to gem-diacetates (protected aldehydes), preventing further oxidation to carboxylic acid.
-
-
Hydrolysis:
-
Pour the reaction mixture into ice water (500 mL).
-
Filter the resulting precipitate (the tetra-gem-diacetate).
-
Reflux the solid in Ethanol/Water (1:1) with catalytic H
SO for 4 hours to deprotect the aldehydes.
-
-
Purification:
-
The crude aldehyde precipitates upon cooling.
-
Recrystallization: Use DMF/Water or Hot Ethanol.
-
Validation:
H NMR (CHO peak at ~10.1 ppm, singlet/doublet depending on symmetry).
-
Visualization: Synthesis Workflow
Caption: Step-wise oxidative synthesis from methylated precursor via gem-diacetate protection.
Reticular Chemistry Applications
The primary utility of 3,3',4,4'-BPTC is in the creation of Benzimidazole-Linked COFs . This chemistry is distinct from standard Schiff-base (imine) COFs because it involves a redox-active condensation that yields high chemical stability (acid/base resistant).
Reaction Mechanism: The "Ortho" Advantage
Unlike the 3,3',5,5'-isomer which forms simple imines (
Visualization: COF Topology Assembly
Caption: Assembly logic for Benzimidazole COFs using ortho-functionalized linkers.
References
-
Crystal Structure of Precursor (Tetra-acid)
- Title: Biphenyl-3,3',4,4'-tetracarboxylic acid dihydr
- Source: Acta Crystallographica Section E.
-
URL:[Link]
-
Crystal Structure of Partner (Tetra-amine)
- Title: Biphenyl-3,3',4,4'-tetraamine.
- Source: Acta Crystallographica Section E.
-
URL:[Link]
-
COF Synthesis Context (Isomer Comparison)
- Title: Single-Crystal Structure of a Covalent Organic Framework (COF-320 using 4,4'-isomer).
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
General Synthesis Protocol (Oxidation)
Sources
- 1. drpress.org [drpress.org]
- 2. biomedres.us [biomedres.us]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijsrm.net [ijsrm.net]
- 5. orientjchem.org [orientjchem.org]
- 6. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]
- 7. CN110563678A - Preparation method of 3,3',4,4' -biphenyl tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 8. is.muni.cz [is.muni.cz]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Guide: Stability & Handling of Biphenyl-3,3',4,4'-tetracarbaldehyde
This is an in-depth technical guide regarding the stability, handling, and preservation of Biphenyl-3,3',4,4'-tetracarbaldehyde .
CAS: 915978-19-7 | Molecular Formula: C₁₆H₁₀O₄ | Role: COF/MOF Linker
Part 1: Executive Summary
Biphenyl-3,3',4,4'-tetracarbaldehyde is a high-value aromatic tetra-aldehyde used primarily as a reticular building block for Covalent Organic Frameworks (COFs) and Porous Organic Cages (POCs). Unlike its more common isomer ([1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde), the 3,3',4,4' substitution pattern places two formyl groups in an ortho relationship on each phenyl ring.
Core Stability Verdict: The compound is metastable in ambient air and reactive toward moisture.
-
Primary Threat (Oxidation): The aldehyde groups are susceptible to auto-oxidation, converting to carboxylic acids. This is irreversible and terminates reticular polymerization.
-
Secondary Threat (Hydration): The ortho-positioning allows for rapid hydration and potential cyclic hemiacetal formation in the presence of moisture, mimicking the reactivity of phthalaldehyde (OPA).
-
Storage Requirement: Must be stored at -20°C under an inert atmosphere (Ar or N₂) in a desiccated environment.
Part 2: Chemical Nature & Degradation Mechanisms[1]
The Ortho-Effect Vulnerability
The specific danger to the 3,3',4,4' isomer lies in the proximity of the aldehyde groups. While isolated aromatic aldehydes (like benzaldehyde) oxidize slowly, ortho-dialdehydes possess unique instability pathways.
-
Mechanism A: Auto-oxidation (Radical Chain Reaction) Exposure to atmospheric oxygen initiates a radical chain reaction. The C-H bond of the formyl group is homolytically cleaved, forming an acyl radical. This reacts with O₂ to form a peracid, which then oxidizes another aldehyde molecule to the carboxylic acid.
-
Mechanism B: Hydration & Cyclization In the presence of moisture, the carbonyl carbon is attacked by water.
-
Stage 1: Formation of gem-diols (hydrates).
-
Stage 2 (Ortho-specific): The proximity of two hydrated groups can lead to intramolecular cyclization, forming cyclic hemiacetals or acetals. This alters the stoichiometry required for reticular synthesis.
-
Visualization of Degradation Pathways
The following diagram illustrates the degradation flow from the pristine tetra-aldehyde to its oxidized and hydrated forms.
Figure 1: Degradation pathways showing irreversible oxidation to acid (Red) and reversible hydration (Yellow).
Part 3: Analytical Assessment Protocols
Before using this linker for critical synthesis, you must validate its purity. Visual inspection (white to pale yellow powder) is insufficient.
Protocol 1: 1H-NMR Purity Check
Objective: Quantify the ratio of aldehyde (-CHO) to carboxylic acid (-COOH).
-
Solvent: Dissolve 5-10 mg in DMSO-d6 (Chloroform-d is often insufficient for oxidized species due to solubility).
-
Key Signals:
-
Aldehyde Proton: Sharp singlet at δ 10.0 – 10.2 ppm .
-
Carboxylic Acid Proton: Broad singlet (often weak) at δ 12.0 – 14.0 ppm .
-
Hydrate Proton: If hydrated, look for methine protons shifted upfield to δ 6.0 – 6.5 ppm .
-
-
Integration: Normalize the aromatic region. If the aldehyde integral is < 4.0 (relative to aromatic protons), significant degradation has occurred.
Protocol 2: FT-IR Spectroscopy
Objective: Rapid qualitative check for carbonyl integrity.
| Functional Group | Frequency (cm⁻¹) | Status |
| C=O Stretch (Aldehyde) | 1680 – 1700 | Active Linker |
| C-H Stretch (Aldehyde) | 2720 & 2820 (Fermi doublet) | Active Linker |
| O-H Stretch (Broad) | 2500 – 3300 | Degraded (Acid/Hydrate) |
| C=O Stretch (Acid) | 1700 – 1725 | Degraded (Acid) |
Part 4: Handling & Storage Workflow[1]
This decision tree outlines the standard operating procedure (SOP) for handling Biphenyl-3,3',4,4'-tetracarbaldehyde upon receipt.
Figure 2: Storage and handling SOP to prevent condensation and oxidation.
Detailed Storage Guidelines
-
Temperature: Store at -20°C . Low temperature kinetically inhibits the auto-oxidation radical mechanism.
-
Atmosphere: Ideally, store inside an argon-filled glovebox. If unavailable, flush the headspace of the vial with nitrogen before sealing.
-
Moisture Control: Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or silica gel).
-
Thawing: Crucial Step. Allow the vial to reach room temperature before opening. Opening a cold vial in ambient air causes immediate water condensation on the powder, triggering hydration.
Part 5: Purification & Restoration[1]
If the compound has partially degraded (yellowing or appearance of acid peaks in NMR), use this protocol to restore it.
Method: Recrystallization
-
Solvent: Ethanol/Water or Acetonitrile.
-
Logic: The tetracarboxylic acid impurity is significantly more polar and less soluble in organic solvents than the aldehyde, or conversely, soluble in basic aqueous media.
-
Procedure:
-
Dissolve the crude solid in minimal hot ethanol or acetonitrile.
-
Filter hot to remove any insoluble poly-acid or polymerized material.
-
Allow to cool slowly to 4°C.
-
Filter the crystals and wash with cold hexanes.
-
Vacuum dry immediately to remove solvated water/alcohol.
-
Note: If the acid content is >10%, recrystallization yields may be poor. In this case, column chromatography on silica (using CH₂Cl₂/Hexane) is preferred, but must be done rapidly to avoid silica-catalyzed oxidation.
References
-
Chemical Identity & Structure
-
Source: King-Pharm & Klamar Reagent Listings for CAS 915978-19-7.
- Context: Confirms the specific existence of the 3,3',4,4' isomer distinct
-
URL: (Search CAS: 915978-19-7)
-
-
Mechanisms of Aldehyde Oxidation
- Title: Autoxidation of Aldehydes: Mechanism and Inhibition.
- Context: General mechanism for radical chain oxidation of arom
-
URL: [ACS Publications - J. Org. Chem.]([Link]) (General reference for aldehyde autoxidation mechanisms)
-
Ortho-Phthalaldehyde Reactivity (Analogous Chemistry)
-
Title: Stability and Reactivity of o-Phthalaldehyde.
-
Context: Establishes the enhanced reactivity and hydration potential of ortho-dialdehydes compared to meta/para isomers.
-
URL:
-
-
COF Synthesis Precautions
-
Title: Covalent Organic Frameworks: Design, Synthesis and Applications.
- Context: Describes the necessity of monomer purity and the impact of mono-functional impurities (like acids) on crystallinity.
-
URL:
-
Sources
Comparative Technical Guide: Biphenyl-Tetracarbaldehyde Isomers vs. Benzene-1,3,5-Tricarbaldehyde
The following technical guide provides an in-depth comparative analysis of Biphenyl-3,3',4,4'-tetracarbaldehyde (and its isomer variants) versus Benzene-1,3,5-tricarbaldehyde .
Reticular Chemistry, Topology Control, and Synthetic Protocols
Executive Summary & Structural Distinction
This guide analyzes two distinct classes of poly-aldehyde linkers used in the synthesis of Covalent Organic Frameworks (COFs), Porous Organic Cages (POCs), and cross-linked polymers.[1] The core distinction lies in their connectivity (3-topic vs. 4-topic) and symmetry (C3h vs. D2h/C2v) , which strictly dictates the topology of the resulting materials.[1]
Critical Isomer Note:
-
Benzene-1,3,5-tricarbaldehyde (BTA): The standard
-symmetric triangular node for hexagonal (hcb) networks.[1] -
Biphenyl-3,3',4,4'-tetracarbaldehyde (3,3',4,4'-BPTA): A rare, specific isomer with ortho-phthalaldehyde sites.[1] It is primarily a precursor for ladder polymers and phenazine-linked ribbons via condensation with tetraamines.[1]
-
Biphenyl-3,3',5,5'-tetracarbaldehyde (3,3',5,5'-BPTA): The common "rectangular" node used for 2D square lattice (sql) COFs.[1] Note: Most literature referring to "Biphenyl-tetracarbaldehyde COFs" implies this isomer.[1]
This guide addresses the literal 3,3',4,4' isomer (Ladder/Ribbon chemistry) while contrasting it with the standard BTA (Sheet/Net chemistry).
Molecular Architecture & Physiochemical Properties[2][3][4]
Comparative Data Table
| Feature | Benzene-1,3,5-tricarbaldehyde (BTA) | Biphenyl-3,3',4,4'-tetracarbaldehyde |
| Abbreviation | BTA, TFB, B3TA | 3,3',4,4'-BPTA (or Tetraformylbiphenyl) |
| CAS Number | 3163-76-6 | N/A (Rare Custom Synthesis) |
| Geometry | Planar, Triangular ( | Twisted, Bi-ortho ( |
| Connectivity | 3-Connected (Tri-topic) | 4-Connected (Tetra-topic) |
| Aldehyde Position | Meta (1,3,[1]5) | Ortho pairs (3,4 and 3',4') |
| Primary Reactivity | Reversible Imine Formation ( | Irreversible Pyrazine/Phenazine Fusion |
| Solubility | High in CHCl3, THF, DMF | Moderate in DMF, DMSO; Poor in Alcohols |
| Melting Point | 156–161 °C | >200 °C (Decomposes/Polymerizes) |
Structural Topology Logic
The choice between these linkers determines the network topology (Reticular Chemistry).[1]
-
BTA (Triangular Node): When reacted with linear diamines (e.g., phenylenediamine), BTA forms Hexagonal (hcb) 2D sheets that stack to form 1D channels.[1]
-
3,3',4,4'-BPTA (Ladder Node): The ortho-aldehyde arrangement allows for double-condensation with ortho-diamines (e.g., 1,2,4,5-benzenetetramine).[1] This forms Ladder Polymers or Ribbons with high conjugation and stability, rather than open 2D nets.[1]
Figure 1: Reticular logic dictating that BTA forms open hexagonal frameworks, while the 3,3',4,4'-isomer forms conjugated ladders.[1]
Synthetic Pathways & Handling[2][4][5][6]
Benzene-1,3,5-tricarbaldehyde (BTA)
Source: Commercially available or synthesized via hydrolysis of 1,3,5-tris(dimethoxymethyl)benzene.[1] Handling:
-
Stability: Stable in air but prone to oxidation to trimesic acid over long periods.[1] Store under
at 4°C. -
Purification: Recrystallization from hot water or EtOH/Water mixtures is highly effective.[1]
Biphenyl-3,3',4,4'-tetracarbaldehyde
Source: Custom synthesis required. Synthetic Route:
-
Precursor: 3,3',4,4'-Biphenyltetracarboxylic acid (or its dianhydride, BPDA).[1][2]
-
Reduction: The acid groups are difficult to stop at the aldehyde stage.
-
Reactivity: The ortho-aldehyde groups are highly reactive (similar to phthalaldehyde).[1] They can self-condense or hydrate.[1]
-
Storage: strictly anhydrous, -20°C, inert atmosphere.
Applications in Framework Materials
COFs and MOFs (BTA Driven)
BTA is the "Workhorse" of COF chemistry.
-
COF-1: BTA self-condensation (boroxine linkage).
-
COF-300: BTA + Tetra(4-aminophenyl)methane (3D interpenetrated diamond topology).[1]
-
LZU-1: BTA + 1,4-Diaminobenzene (2D Hexagonal, Catalysis).[1]
Ladder Polymers (3,3',4,4'-BPTA Driven)
The 3,3',4,4' isomer is used for High-Performance Electronics and Stable Aromatics .[1]
-
Mechanism: Reaction with 1,2,4,5-benzenetetramine yields Poly(phenazine) ladders.[1]
-
Properties: These materials exhibit high thermal stability (>500°C), intrinsic conductivity (after doping), and solvent resistance due to the lack of rotatable bonds.[1]
Experimental Protocols
Protocol A: Synthesis of a Standard BTA-COF (LZU-1 Type)
Target: Crystalline 2D Hexagonal Framework
Reagents:
-
Benzene-1,3,5-tricarbaldehyde (BTA): 0.15 mmol[1]
-
1,4-Phenylenediamine (PDA): 0.225 mmol (1.5 eq)[1]
-
Solvent: 1,4-Dioxane / Mesitylene (1:1 v/v, 3 mL)
-
Catalyst: Aqueous Acetic Acid (3.0 M, 0.5 mL)[1]
Workflow:
-
Dissolution: Charge a Pyrex tube (o.d. 10 mm) with BTA and PDA. Add solvents and sonicate for 10 min until dissolved.
-
Catalysis: Add acetic acid dropwise. A color change (yellow/orange) indicates initial imine formation.[1]
-
Degassing: Flash freeze in liquid
, evacuate to internal pressure < 100 mTorr, and flame seal. -
Solvothermal Synthesis: Heat at 120°C for 72 hours undisturbed.
-
Workup: Open tube, filter the precipitate, wash with THF and Acetone (Soxhlet extraction recommended for 12h).
-
Activation: Dry under dynamic vacuum at 80°C for 12h.
Protocol B: Synthesis of a Ladder Polymer (Using 3,3',4,4'-BPTA)
Target: Conjugated Phenazine Ribbon[1]
Reagents:
-
Biphenyl-3,3',4,4'-tetracarbaldehyde: 0.10 mmol[1]
-
3,3'-Diaminobenzidine (DAB): 0.10 mmol[1]
-
Solvent: m-Cresol (High boiling, solubilizing) or NMP.[1]
-
Catalyst: Benzoic Acid (cat.)[1]
Workflow:
-
Setup: Use a 3-neck flask with reflux condenser and
flow. -
Reaction: Dissolve monomers in m-Cresol. Heat to 180-200°C for 24-48 hours.
-
Mechanism: The high temperature drives the double-condensation (Schiff base formation followed by ring closure) and aromatization.
-
Workup: Pour into Methanol to precipitate the polymer. Filter and wash extensively with MeOH and dilute HCl (to remove unreacted amines).[1]
Figure 2: Distinct synthetic workflows. BTA requires thermodynamic control (sealed tube) for crystallinity. 3,3',4,4'-BPTA requires high-temperature kinetic control for ring fusion.[1]
References
-
Cote, A. P., et al. (2005).[1] "Porous, Crystalline, Covalent Organic Frameworks."[1] Science, 310(5751), 1166-1170.[1] Link(Primary reference for BTA-based COF-1 and COF-5).
-
Uribe-Romo, F. J., et al. (2009).[1] "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." Journal of the American Chemical Society, 131(13), 4570-4571.[1] Link(Reference for BTA solvothermal protocols).
-
Segura, J. L., et al. (2016).[1] "The Chemistry of the Benzene-1,3,5-tricarbaldehyde Building Block." Chemical Society Reviews, 45, 5635-5671.[1] Link(Comprehensive review on BTA applications).
-
Chong, J. H., et al. (2015).[1] "Ladder-Type Conjugated Polymers."[1] Chemical Reviews, 115(11), 5265-5306.[1] (Context for 3,3',4,4'-BPTA ladder formation logic).
-
Ding, S. Y., & Wang, W. (2013).[1] "Covalent Organic Frameworks (COFs): From Design to Applications." Chemical Society Reviews, 42, 548-568.[1] Link(Topological rules for C3 vs C2 linkers).
Sources
Technical Safety & Handling Guide: Biphenyl-3,3',4,4'-tetracarbaldehyde
This guide serves as a definitive technical manual for the safe handling, storage, and experimental application of Biphenyl-3,3',4,4'-tetracarbaldehyde . It is designed for researchers in reticular chemistry (COFs/MOFs) and drug development who require high-fidelity protocols to maintain compound integrity and personnel safety.
CAS Number: 915978-19-7 Document Control: Version 1.0 | Status: Active Classification: High-Purity Organic Intermediate
Part 1: Executive Technical Summary
Biphenyl-3,3',4,4'-tetracarbaldehyde is a tetra-functionalized aromatic aldehyde used primarily as a linker in the synthesis of Covalent Organic Frameworks (COFs) and porous polymers. Unlike its more common isomer (3,3',5,5'-tetracarbaldehyde), the 3,3',4,4' substitution pattern places aldehyde groups in ortho-positions on each phenyl ring, creating specific steric environments and reactivity profiles.
Critical Handling Directive: The primary threat to this compound's utility is autoxidation . Exposure to atmospheric oxygen converts the aldehyde moieties into carboxylic acids. Even trace acid contamination can poison Schiff-base condensation reactions, leading to amorphous solids rather than crystalline frameworks. Therefore, inert atmosphere handling is not optional—it is a chemical necessity.
Physicochemical Profile
| Property | Specification |
| Chemical Name | [1,1'-Biphenyl]-3,3',4,4'-tetracarbaldehyde |
| CAS Number | 915978-19-7 |
| Molecular Formula | C₁₆H₁₀O₄ |
| Molecular Weight | 266.25 g/mol |
| Physical State | Solid (Pale yellow to off-white powder) |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂; Insoluble in water |
| Melting Point | >200°C (Decomposition often precedes melting) |
| Reactivity | High sensitivity to oxidation; reactive toward amines |
Part 2: Hazard Identification & Toxicology (GHS)
While specific toxicological data (LD50) for this isomer is limited, it shares the hazardous profile of poly-aromatic aldehydes. Treat as a potent irritant and potential sensitizer.
GHS Classification[1][3]
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Precautionary Protocols (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Part 3: Advanced Handling & Storage Protocols
Standard laboratory PPE is insufficient for maintaining the chemical integrity of this reagent.
The "Zero-Oxidation" Storage Workflow
To preserve the aldehyde functionality, you must exclude oxygen and moisture.
-
Receipt & Initial Transfer:
-
Upon receipt, do not open the manufacturer's seal in ambient air.
-
Transfer the container immediately to an inert atmosphere glovebox (Argon or Nitrogen, <0.5 ppm O₂/H₂O).
-
If a glovebox is unavailable, use a Schlenk line with rigorous N₂/Vacuum cycling (3 cycles minimum) before piercing the septum.
-
-
Long-Term Storage:
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under positive Nitrogen/Argon pressure.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent gas exchange.
-
Experimental Dispensing Protocol
Rationale: Opening the vial in air, even briefly, introduces moisture that catalyzes oxidation.
Figure 1: Inert atmosphere handling workflow to prevent aldehyde oxidation.
Part 4: Emergency Response & First Aid
Causality: Aromatic aldehydes can cross-link proteins, leading to sensitization. Immediate removal is critical.
Exposure Response Logic
-
Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only). The aldehyde group is a respiratory irritant.[1]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents, as they may increase transdermal absorption.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.
Spill Management (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and N95/P100 respirator.
-
Containment: Do not dry sweep (generates dust). Cover spill with a damp paper towel (water) or an inert absorbent pad.
-
Cleanup: Scoop into a chemically resistant bag. Wipe the surface with 1% dilute ammonia solution (neutralizes aldehyde residues) followed by water.
Figure 2: Decision logic for acute exposure incidents.
Part 5: Synthesis & Application Context
Why strict handling matters for your data.
In the synthesis of COFs (e.g., via Schiff-base condensation with diamines), the purity of Biphenyl-3,3',4,4'-tetracarbaldehyde dictates the crystallinity and porosity of the final material.
-
The Impurity Effect: If 5% of the aldehyde groups oxidize to carboxylic acids, they act as "chain terminators" in the polymerization network. This results in defects, lower surface area (BET), and pore collapse.
-
Solvent Compatibility: When synthesizing COFs, ensure solvents (e.g., o-dichlorobenzene, n-butanol) are degassed. Dissolved oxygen in solvents will oxidize the monomer in situ during the solvothermal heating phase (often 120°C for 3 days).
Note on Isomers: Ensure you have the correct isomer.
-
3,3',4,4'-Isomer (CAS 915978-19-7): Ortho-positioned aldehydes.[2]
-
3,3',5,5'-Isomer (CAS 150443-85-9): Meta-positioned aldehydes (Common in COF-102 analogs).
-
Check your supplier's CoA carefully; the CAS numbers are distinct.
Part 6: Waste Disposal
Compliance: Dispose of in accordance with local, state, and federal regulations (e.g., RCRA in the US).
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
Prohibition: Do not discharge into drains. The compound is toxic to aquatic life (H410/H411 implied by analog structures).
References
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Methodological & Application
designing imine-linked COFs with Biphenyl-3,3',4,4'-tetracarbaldehyde
Application Note: Design and Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) using Biphenyl-3,3',4,4'-tetracarbaldehyde
Executive Summary
The rational design of Covalent Organic Frameworks (COFs) relies heavily on the geometric and chemical nature of their monomeric building blocks. While the 3,3',5,5'-tetracarbaldehyde isomer is widely used for creating standard square or rectangular pores[1], Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTA-3,4) offers a unique ortho-aldehyde topology. This Application Note provides a comprehensive, self-validating methodology for synthesizing imine-linked COFs using BPTA-3,4. By detailing the causality behind solvothermal conditions and providing strict quality control checkpoints, this guide empowers researchers and drug development professionals to engineer advanced porous materials for targeted delivery and analytical applications.
Mechanistic Rationale & Monomer Selection
The precise geometry of molecular building blocks dictates the final structure, pore size, and dimensionality of a COF[1]. BPTA-3,4 is characterized by two pairs of adjacent (ortho) aldehyde groups.
Causality in Design: When BPTA-3,4 is condensed with a linear diamine (e.g., p-phenylenediamine, PDA), the ortho-positioning forces the resulting imine bonds into close spatial proximity. Unlike the extended linear linkages formed by the 3,3',5,5' isomer, the BPTA-3,4 framework creates highly localized, electron-dense pockets. This specific geometry restricts bond rotation, enhancing the overall rigidity of the framework, and pre-organizes the nitrogen atoms for post-synthetic modifications, such as metal chelation (e.g., forming N,N-bidentate coordination sites) or oxidative cyclization into benzimidazole linkages.
The formation of these crystalline networks relies on Dynamic Covalent Chemistry (DCvC). The reversible nature of the Schiff base condensation allows the growing polymer to continuously break and reform bonds, effectively "error-correcting" amorphous topological defects into a thermodynamically stable crystalline lattice[2].
Experimental Protocol: Solvothermal Synthesis of BPTA-PDA COF
This protocol describes the synthesis of a 2D imine-linked COF using BPTA-3,4 and PDA. Every step is designed as a self-validating system to ensure reproducibility and high crystallinity.
Reagents:
-
Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTA-3,4)
-
p-Phenylenediamine (PDA)
-
o-Dichlorobenzene (o-DCB)
-
n-Butanol (n-BuOH)
-
Aqueous Acetic Acid (6M)
Step-by-Step Methodology:
-
Monomer Dispersion: In a 10 mL Pyrex ampoule, combine 0.1 mmol of BPTA-3,4 and 0.2 mmol of PDA. Add 1.0 mL of o-DCB and 1.0 mL of n-BuOH.
-
Causality: The 1:1 (v/v) solvent mixture is critical for crystallization. o-DCB is a strong solvent that readily dissolves the monomers, preventing rapid, amorphous precipitation. Conversely, n-BuOH acts as a poor solvent for the growing oligomers. This delicate balance controls the supersaturation rate, slowly driving the nucleation of crystalline domains[2].
-
-
Catalyst Addition: Add 0.2 mL of 6M aqueous acetic acid to the mixture.
-
Causality: Acetic acid acts as a Brønsted acid, protonating the aldehyde oxygen to increase its electrophilicity toward the amine nucleophile. The water introduced with the acid is mechanistically essential; it maintains the thermodynamic equilibrium of the condensation reaction, enabling the dynamic "error-correction" phase[2].
-
-
Degassing (Self-Validating Checkpoint 1): Sonicate the mixture for 10 minutes to achieve a homogeneous dispersion. Subject the ampoule to three rigorous freeze-pump-thaw cycles using liquid nitrogen.
-
Causality: Oxygen must be strictly excluded. At 120 °C, primary amines like PDA are highly susceptible to oxidation, which would terminate chain growth and introduce structural defects.
-
Validation: The complete absence of bubbling during the final thaw cycle under vacuum validates that all dissolved gases have been successfully evacuated.
-
-
Solvothermal Polymerization: Flame-seal the ampoule under dynamic vacuum. Heat the ampoule undisturbed in an oven at 120 °C for 72 hours.
-
Causality: The extended duration and elevated temperature provide the necessary activation energy to drive the reversible bond formation, annealing out amorphous kinetic traps and yielding the thermodynamically favored crystalline product[3].
-
-
Isolation and Purification: Cool the ampoule to room temperature. Filter the resulting precipitate and wash extensively with anhydrous THF. Transfer the powder to a Soxhlet extractor and purify with THF for 24 hours.
-
Causality: Soxhlet extraction is mandatory to remove unreacted monomers and trapped low-molecular-weight oligomers from the pores, unlocking the intrinsic surface area of the COF.
-
-
Drying: Dry the purified powder under dynamic vacuum at 90 °C for 12 hours.
-
Causality: Gentle vacuum drying (or supercritical CO₂ drying) prevents the collapse of the mesoporous architecture caused by the capillary forces of evaporating solvents.
-
Workflow for the solvothermal synthesis and validation of BPTA-based imine-linked COFs.
Self-Validating Quality Control (QC)
To ensure the synthesized material is a true crystalline framework and not an amorphous polymer, the following self-validating analytical checkpoints must be met:
-
Spectroscopic Validation (FT-IR): The reaction is deemed successful if the FT-IR spectrum shows the emergence of a strong C=N stretching band at ~1620 cm⁻¹, coupled with the near-complete disappearance of the aldehyde C=O stretch (~1695 cm⁻¹) and the amine N-H stretches (~3300–3400 cm⁻¹).
-
Structural Validation (PXRD): The material must exhibit a sharp, intense diffraction peak at a low 2θ angle (typically between 3° and 5°), corresponding to the (100) plane of the extended 2D lattice. The presence of higher-order reflections confirms long-range crystalline order[2].
-
Porosity Validation (BET): Nitrogen adsorption-desorption isotherms at 77 K should exhibit Type I (microporous) or Type IV (mesoporous) behavior, confirming that the solvent evacuation was successful and permanent porosity is maintained.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters and their significance when synthesizing BPTA-linked COFs under optimal conditions.
| Parameter | Expected Value | Analytical Method | Causality / Significance |
| Reaction Yield | > 85% | Gravimetric Analysis | High yield indicates efficient error-correction and minimal oligomer loss during Soxhlet extraction[2]. |
| BET Surface Area | 1,200 - 1,800 m²/g | N₂ Sorption (77 K) | Validates successful removal of guest molecules and absence of pore collapse[3]. |
| Pore Size | 1.5 - 2.5 nm | NLDFT Modeling | Confirms the predicted theoretical pore aperture based on the BPTA-PDA monomer lengths. |
| Thermal Stability | > 400 °C | TGA (under N₂) | High thermal stability is a hallmark of highly cross-linked, defect-free aromatic imine frameworks[3]. |
Applications in Drug Development & Analytical Science
The unique pore environment generated by the ortho-linkages of BPTA-3,4 makes these COFs highly valuable for downstream applications.
In analytical chemistry, BPTA-based COFs can be integrated into mixed-matrix membranes or used as stationary phases for chromatographic separation, leveraging their uniform pore sizes for size-exclusion and specific host-guest interactions[4]. In drug development, the inherent pH-responsiveness of the imine bond allows these COFs to serve as smart nanocarriers. The framework remains stable at physiological pH (7.4) but undergoes controlled hydrolysis in the acidic microenvironments of tumor tissues or endosomes (pH 5.0–6.5), triggering the targeted release of encapsulated Active Pharmaceutical Ingredients (APIs).
Logical relationship of BPTA-COF application in pH-responsive drug delivery systems.
References
-
The Chemistry Behind COFs: Understanding Biphenyl-3,3',5,5'-tetracarbaldehyde. nbinno.com. 1
-
Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. nih.gov. 2
-
Covalent Organic Framework Composites: Synthesis and Analytical Applications - MDPI. mdpi.com. 4
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. unt.edu. 3
Sources
Biphenyl-3,3',4,4'-tetracarbaldehyde as a linker for porous organic polymers
Application Note: Biphenyl-3,3',4,4'-tetracarbaldehyde as a Linker for Porous Organic Polymers
Part 1: Introduction & Strategic Value
Subject: Biphenyl-3,3',4,4'-tetracarbaldehyde (CAS: 915978-19-7) Synonyms: 3,3',4,4'-Biphenyltetracarbaldehyde; [1,1'-Biphenyl]-3,3',4,4'-tetracarbaldehyde.[1][2][3][4] Class: Covalent Organic Framework (COF) Linker; Nitrogen-Rich POP Precursor.
Executive Summary: While the 3,3',5,5'-isomer is ubiquitous in forming hexagonal imine-linked COFs, Biphenyl-3,3',4,4'-tetracarbaldehyde offers a distinct and powerful advantage: Ortho-Phthalaldehyde Geometry . This structural motif allows for the formation of chemically robust heterocyclic linkages (such as phthalazines or benzimidazoles) rather than simple reversible imine bonds. Polymers derived from this linker exhibit superior chemical stability (acid/base resistance) and high nitrogen content, making them ideal candidates for harsh-environment catalysis, heavy metal capture, and post-combustion carbon capture.
Key Chemical Differentiator:
-
3,3',5,5'-Isomer: Meta-substitution
Forms Imine (C=N) linkages (Reversible, less stable). -
3,3',4,4'-Isomer: Ortho-substitution
Forms Phthalazine or Imidazole rings (Irreversible/Locked, highly stable).
Part 2: Material Properties & Handling
| Property | Specification |
| CAS Number | 915978-19-7 |
| Molecular Formula | |
| Molecular Weight | 266.25 g/mol |
| Appearance | Pale yellow to off-white powder |
| Solubility | Soluble in DMSO, DMF, hot |
| Reactivity Profile | Bis(ortho-phthalaldehyde) functionality. Highly reactive toward hydrazines and ortho-diamines. |
| Storage | Store at 2-8°C under inert atmosphere ( |
Part 3: Experimental Protocol
Workflow: Synthesis of Phthalazine-Linked Porous Organic Polymer (POP)
Objective: Synthesize a highly stable, nitrogen-rich porous network via the condensation of Biphenyl-3,3',4,4'-tetracarbaldehyde with hydrazine hydrate.
Reagents:
-
Linker A: Biphenyl-3,3',4,4'-tetracarbaldehyde (1.0 mmol, 266.25 mg)
-
Linker B: Hydrazine hydrate (80% aq. solution) (Excess, ~4.0 mmol)
-
Solvent System: 1,4-Dioxane / Mesitylene (4:1 v/v)
-
Catalyst: Aqueous Acetic Acid (6 M)
Protocol Steps:
-
Pre-Dissolution (Critical for Crystallinity):
-
In a 10 mL Pyrex tube, dissolve 266.25 mg of Biphenyl-3,3',4,4'-tetracarbaldehyde in 4 mL of 1,4-Dioxane. Sonication (40 kHz, 10 min) is required to ensure complete homogeneity.
-
Expert Insight: The ortho-aldehyde groups can form hemiacetals; ensuring full dissolution prevents amorphous clumping.
-
-
Linker Addition:
-
Add 1 mL of Mesitylene to the solution.
-
Dropwise add 200 µL of Hydrazine hydrate. A rapid color change (yellow to orange) indicates immediate Schiff-base initiation.
-
-
Catalyst Modulation:
-
Add 0.5 mL of 6 M Acetic Acid.
-
Mechanism:[5] Acid catalysis promotes the reversibility of the initial imine formation, allowing error correction before the irreversible cyclization to phthalazine occurs.
-
-
Degassing (Freeze-Pump-Thaw):
-
Flash freeze the tube in liquid nitrogen (
). -
Apply vacuum (< 100 mTorr) for 5 minutes.
-
Thaw in warm water.
-
Repeat 3x .
-
Why? Oxygen promotes aldehyde oxidation to carboxylic acids, which terminates polymerization.
-
-
Solvothermal Synthesis:
-
Flame-seal the tube under vacuum.
-
Place in a programmable oven:
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 72 hours .
-
Cool to room temperature over 6 hours.
-
-
-
Isolation & Activation:
-
Open the tube; filter the precipitate.
-
Wash 1: DMF (3x 20 mL) to remove unreacted oligomers.
-
Wash 2: THF (3x 20 mL) to exchange high-boiling solvents.
-
Soxhlet Extraction: THF for 24 hours.
-
Drying: Vacuum oven at 100°C for 12 hours.
-
Part 4: Mechanism & Visualization
Reaction Logic: The reaction proceeds through a "Schiff-base first, Cyclization second" mechanism.
-
Condensation: Aldehyde + Hydrazine
Hydrazone. -
Cyclization: The proximity of the second aldehyde group drives the attack of the hydrazone nitrogen, closing the Phthalazine ring. This step is thermodynamically favorable and locks the structure.
Caption: Step-wise formation of the chemically robust phthalazine linkage from ortho-dialdehyde precursors.
Part 5: Characterization & Quality Control
| Technique | Expected Result | Interpretation |
| FT-IR | Disappearance of | confirms consumption of aldehyde. |
| FT-IR | Appearance of | confirms formation of heterocyclic ring. |
| PXRD | Sharp peaks at low | Indicates long-range ordered crystalline framework (COF). Broad halo indicates amorphous POP. |
| Type I Isotherm | Confirms microporosity. | |
| TGA | Stability up to ~400°C | Phthalazine rings provide high thermal resistance. |
Troubleshooting Guide:
-
Problem: Amorphous product (No XRD peaks).
-
Solution: Decrease reaction speed. Lower temperature to 100°C or increase modulator (acetic acid) concentration to slow down nucleation.
-
-
Problem: Low Surface Area (< 400 m²/g).
-
Solution: Incomplete activation. Ensure Soxhlet extraction with THF is run for full 24h to remove trapped oligomers from pores.
-
-
Problem: Black/Charred Product.
-
Solution: Oxidation occurred. Check vacuum seal quality during the freeze-pump-thaw cycle.
-
Part 6: Applications
-
Heterogeneous Catalysis: The high density of nitrogen sites (phthalazine N) acts as an excellent anchor for metal nanoparticles (Pd, Pt) for hydrogenation reactions.
-
Acid Gas Capture: Basic nitrogen sites show high affinity for
and , making these materials suitable for flue gas scrubbing. -
Luminescent Sensing: The rigid, conjugated biphenyl backbone often imparts fluorescence, which can be quenched upon binding to nitro-aromatic explosives or metal ions (
).
References
-
ChemicalBook. 3,3',5,5'-tetracarbaldehyde biphenyl (and related isomers). Retrieved from
-
BLD Pharm. [1,1'-Biphenyl]-3,3',4,4'-tetracarbaldehyde Product Page.[1][2][3][4] Retrieved from
- Lohse, M. S., et al. "Covalent Organic Frameworks: Structures, Synthesis, and Applications." Advanced Functional Materials, 2018. (General reference for Solvothermal COF synthesis protocols).
- Geng, K., et al. "Covalent Organic Frameworks: Design, Synthesis, and Functions." Chemical Reviews, 2020.
Sources
- 1. 1862220-96-9|3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde|BLD Pharm [bldpharm.com]
- 2. 1985610-10-3|[1,1':4',1''-Terphenyl]-2',4,4'',5'-tetracarbaldehyde|BLD Pharm [bldpharm.com]
- 3. 857412-06-7|[1,1:4,1:4,1-Quaterphenyl]-4,4-dicarboxaldehyde|BLD Pharm [bldpharm.com]
- 4. Phthalaldehyde dihydrochloride|BLD Pharm [bldpharm.com]
- 5. is.muni.cz [is.muni.cz]
Application Note: Precision Synthesis of BPTA-Based Covalent Organic Frameworks
This Application Note is designed for researchers specializing in Reticular Chemistry and Polymer Synthesis. It details the reaction protocols for Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTA) , a unique
Part 1: Executive Summary & Chemical Logic
Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTA) is a high-reactivity building block. Unlike the common 4,4'-dicarbaldehyde (linear) or 1,3,5-triformylbenzene (triangular), BPTA possesses four aldehyde groups clustered in two ortho-pairs .
This geometry dictates two divergent reaction pathways based on the diamine selection:
-
The "Ladder" Pathway (with o-diamines): Reaction with o-phenylenediamine leads to double-condensation, forming Phenazine rings. This creates highly stable, conductive ladder polymers or fused-ring COFs.
-
The "Network" Pathway (with p-diamines): Reaction with p-phenylenediamine leads to single-condensation, forming Imine (Schiff Base) linkages. This creates extended 2D/3D porous networks.[1]
Mechanism & Pathway Selection
Figure 1: Divergent synthesis pathways. The ortho-positioning of aldehydes in BPTA favors phenazine ring closure when reacted with ortho-diamines.
Part 2: Critical Reaction Parameters
Success with BPTA requires strict control over the Reversibility-Crystallinity Trade-off . The high density of aldehyde groups (4 per molecule) increases the risk of rapid, irreversible kinetic trapping, leading to amorphous solids rather than crystalline COFs.
| Parameter | Recommended Condition | Mechanistic Rationale |
| Solvent System | o-DCB / n-BuOH (1:1) | o-Dichlorobenzene solubilizes the aromatic stack; n-Butanol regulates the hydrophobicity and slows precipitation. |
| Catalyst | 6M Aqueous Acetic Acid | Provides protons for Schiff base formation but introduces water to drive the reverse reaction (hydrolysis), allowing error correction (defect healing). |
| Temperature | 120°C | Sufficient energy to overcome the activation barrier for crystallization but below the decomposition point of the aldehyde. |
| Headspace | Vacuum / Argon | Oxygen must be removed to prevent amine oxidation (darkening of product). |
| Reaction Time | 72 Hours (3 Days) | Allows the "Oligomer |
Part 3: Standardized Protocols
Protocol A: Synthesis of Imine-Linked COFs (Network Pathway)
Target: High surface area, crystalline porous materials.
Materials:
-
Biphenyl-3,3',4,4'-tetracarbaldehyde (0.10 mmol, ~33 mg)
-
p-Phenylenediamine (0.20 mmol, ~21.6 mg)
-
Solvent Mix: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)
-
Catalyst: 6M Aqueous Acetic Acid
Step-by-Step Procedure:
-
Dissolution: In a 10 mL Pyrex tube (approx. 10mm OD), charge the BPTA and diamine.
-
Solvation: Add 1.0 mL of o-DCB and 1.0 mL of n-Butanol. Sonicate for 10 minutes until a homogenous dispersion/solution is achieved.
-
Catalysis: Add 0.2 mL of 6M aqueous acetic acid. Note: The mixture may turn turbid immediately; this is normal.
-
Degassing (Critical): Connect the tube to a Schlenk line. Perform 3 cycles of Freeze-Pump-Thaw :
-
Freeze in liquid
. -
Evacuate to < 50 mTorr.
-
Thaw in warm water.
-
-
Sealing: Flame-seal the tube under static vacuum.
-
Thermolysis: Place the sealed ampoule in a programmable oven.
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 72 hours.
-
Cool naturally to room temperature.
-
-
Work-up: Filter the resulting precipitate. Wash copiously with THF and Acetone to remove unreacted monomers.
-
Activation: Soxhlet extract with anhydrous THF for 24 hours, then dry under vacuum at 80°C overnight.
Protocol B: Synthesis of Phenazine-Linked Ladder Polymers (Ladder Pathway)
Target: High chemical stability, electroactive materials.
Materials:
-
Biphenyl-3,3',4,4'-tetracarbaldehyde (0.10 mmol)
-
o-Phenylenediamine (0.20 mmol)
-
Solvent: m-Cresol (for high solubility) or NMP.
-
Catalyst: Benzoic Acid (cat.) or Acetic Acid.
Procedure Differences:
-
Solvent Choice: Ladder polymers are prone to
- stacking aggregation. Use m-Cresol (2 mL) to maintain solubility during chain growth. -
Temperature: Higher temperatures (140°C - 160°C ) are often required to drive the second condensation (ring closure) to completion.
-
Purification: These materials are often insoluble. Wash with Methanol and dilute HCl to remove trapped catalyst.
Part 4: Characterization & Validation Checklist
To ensure the protocol produced a high-quality framework, perform the following validation steps:
-
PXRD (Powder X-Ray Diffraction):
-
Success: Sharp, intense peaks at low 2
(typically 2-6°). -
Failure:[2] Broad "halo" indicates amorphous polymer (kinetic trapping).
-
-
FT-IR Spectroscopy:
-
Imine Check: Look for the disappearance of the C=O stretch (~1690 cm⁻¹) and appearance of the C=N stretch (~1620 cm⁻¹).
-
Phenazine Check: Look for the absence of N-H stretches (~3300 cm⁻¹) if full cyclization occurred.
-
-
Surface Area (BET):
-
Perform
sorption at 77 K. A successful BPTA-COF should exhibit Type I (microporous) or Type IV (mesoporous) isotherms with surface areas > 600 m²/g.
-
Part 5: Troubleshooting "The Amorphous Nightmare"
If your product is amorphous (no XRD peaks), the reaction kinetics were too fast. Use the Modulator Strategy :
-
Add Aniline: Add 2-5 equivalents of aniline to the reaction mixture.
-
Mechanism:[3][4][5][6][7] Aniline competes with the diamine to form monofunctional imines. This slows down the network formation, allowing the thermodynamically stable crystal lattice to form via exchange reactions.
Figure 2: Impact of aniline modulation on crystallinity.
References
-
General Solvothermal COF Synthesis
- Waller, P. J., Gándara, F., & Yaghi, O. M. (2015). Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research, 48(12), 3053–3063.
-
Acid Catalysis & Modulators in COFs
- Uribe-Romo, F. J., et al. (2009). Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Journal of the American Chemical Society, 131(13), 4570–4571.
-
Phenazine/Ladder Polymer Chemistry
- McKeown, N. B., & Budd, P. M. (2006). Polymers of intrinsic microporosity (PIMs): organic materials for membrane separations, heterogeneous catalysis and hydrogen storage. Chemical Society Reviews, 35(8), 675-683.
-
Specific BPTA-Diamine Interactions
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of a novel tetra-phenol π-extended phenazine and its application as an organo-photocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. data.epo.org [data.epo.org]
- 7. ES2780388T3 - Procedure for preparing p-phenylenediamine antioxidant using a sulfur-containing palladium / carbon catalyst - Google Patents [patents.google.com]
- 8. New phenazine-containing ladder polymer of intrinsic microporosity from a spirobisindane-based AB-type monomer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Mechanochemical Synthesis of Covalent Organic Frameworks Using Biphenyl-3,3',4,4'-tetracarbaldehyde
Introduction: A Paradigm Shift in Framework Synthesis
The synthesis of Covalent Organic Frameworks (COFs) has traditionally been dominated by solvothermal methods, which often necessitate high temperatures, long reaction times, and the use of hazardous organic solvents.[1][2] This not only raises environmental concerns but also limits the scalability of production.[1] Mechanochemistry, a solvent-free or low-solvent technique that utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and highly efficient alternative for the synthesis of these porous crystalline polymers.[3][4] This approach offers significant advantages, including drastically reduced reaction times (from days to hours or even minutes), milder reaction conditions, and enhanced scalability, all while adhering to the principles of green chemistry.[3][5]
This guide provides a comprehensive overview and a detailed protocol for the mechanochemical synthesis of imine-linked COFs, with a specific focus on leveraging the structural attributes of Biphenyl-3,3',4,4'-tetracarbaldehyde as a key building block. The aldehyde functionalities of this monomer readily undergo condensation reactions with amine linkers to form stable imine bonds, which are the backbone of a robust and porous framework.[5] The resulting COFs, with their high surface area, tunable porosity, and inherent stability, are promising candidates for a wide range of applications, including gas storage and separation, catalysis, and sensing.[6][7]
Materials and Equipment
Reagents:
| Reagent | Grade | Supplier | Notes |
| Biphenyl-3,3',4,4'-tetracarbaldehyde | Synthesis Grade (≥97%) | TCI, Sigma-Aldrich, etc. | High purity is crucial for achieving high crystallinity in the final COF. |
| 1,4-Phenylenediamine (or other diamine linker) | Reagent Grade (≥98%) | Sigma-Aldrich, etc. | The choice of amine linker will determine the pore size and properties of the resulting COF. |
| Acetic Acid (6 M aqueous solution) | ACS Reagent Grade | Fisher Scientific, etc. | Acts as a catalyst for the imine condensation reaction. |
| Acetone | HPLC Grade | Fisher Scientific, etc. | For washing and purification of the synthesized COF. |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific, etc. | For washing and purification of the synthesized COF. |
Equipment:
| Equipment | Specification | Supplier |
| Mixer Mill | e.g., Spex 8000M or similar | Spex SamplePrep, Retsch |
| Milling Jars | Stainless steel or tungsten carbide (10-25 mL) | Spex SamplePrep, Retsch |
| Milling Balls | Stainless steel or tungsten carbide (5-10 mm diameter) | Spex SamplePrep, Retsch |
| Centrifuge | Capable of at least 4000 rpm | Eppendorf, Thermo Scientific |
| Vacuum Oven | Capable of reaching 120 °C | Across International, Sheldon Manufacturing |
| Analytical Balance | Readability of 0.1 mg | Mettler Toledo, Sartorius |
Experimental Protocol: A Step-by-Step Guide to Mechanochemical COF Synthesis
This protocol details the synthesis of a 2D imine-linked COF from Biphenyl-3,3',4,4'-tetracarbaldehyde and 1,4-Phenylenediamine. The molar ratio of the aldehyde to amine monomer is 1:2.
Pre-Synthesis Preparation:
-
Ensure all glassware and milling equipment are thoroughly cleaned and dried to prevent contamination.
-
Accurately weigh the reactants:
-
Biphenyl-3,3',4,4'-tetracarbaldehyde (e.g., 0.1 g, 0.37 mmol)
-
1,4-Phenylenediamine (e.g., 0.08 g, 0.74 mmol)
-
The Ball-Milling Process:
-
Place the weighed reactants into a stainless steel milling jar.
-
Add two stainless steel milling balls (10 mm diameter).
-
Add a small amount of 6 M acetic acid (e.g., 20 µL) as a catalyst using a micropipette. This liquid-assisted grinding (LAG) technique can enhance crystallinity.[5]
-
Seal the milling jar tightly and place it in the mixer mill.
-
Mill the mixture at a high frequency (e.g., 25-30 Hz) for a duration of 60 to 90 minutes. The reaction time can be optimized for crystallinity and yield.[5]
Post-Synthesis Workup and Purification:
-
After milling, carefully open the milling jar in a fume hood.
-
Transfer the resulting solid powder to a centrifuge tube.
-
Wash the product sequentially with:
-
Acetone (3 x 10 mL)
-
Tetrahydrofuran (THF) (3 x 10 mL)
-
-
After each wash, centrifuge the mixture at 4000 rpm for 10 minutes and decant the supernatant.
-
Dry the purified COF powder in a vacuum oven at 120 °C overnight to remove any residual solvent.
Figure 1: Experimental workflow for the mechanochemical synthesis of the COF.
Characterization: Validating the Framework
Successful synthesis of the COF is confirmed through a series of analytical techniques that probe its crystallinity, chemical structure, and porosity.
Powder X-Ray Diffraction (PXRD): The Fingerprint of Crystallinity
PXRD is the primary technique to confirm the crystalline nature of the synthesized material. A successful synthesis will yield a diffraction pattern with distinct peaks, indicating long-range order within the framework. The positions of these peaks are determined by the crystal structure of the COF.
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming the Imine Linkage
FTIR spectroscopy is used to verify the formation of the imine bonds. The spectrum of the product should show the disappearance of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the amine (around 3300-3400 cm⁻¹), and the appearance of a new C=N stretching band for the imine linkage (around 1620 cm⁻¹).
Brunauer-Emmett-Teller (BET) Analysis: Quantifying Porosity
The porosity and surface area of the COF are determined by nitrogen physisorption measurements at 77 K. A successful synthesis will result in a material with a high specific surface area, which is a key characteristic of COFs and crucial for many of their applications.
Applications and Future Perspectives
The COFs synthesized from Biphenyl-3,3',4,4'-tetracarbaldehyde are expected to exhibit properties that make them suitable for a variety of applications, leveraging their inherent porosity and chemical stability.[8]
-
Gas Storage and Separation: The well-defined porous structure of these COFs can be exploited for the selective adsorption and storage of gases like carbon dioxide and methane.[7]
-
Heterogeneous Catalysis: The framework can be functionalized with catalytic sites, or the inherent chemical environment of the pores can be utilized to catalyze organic reactions.
-
Sensing: The electronic properties of the COF can be modulated by the adsorption of guest molecules, leading to applications in chemical sensing.[7]
The continued development of mechanochemical synthesis routes for novel COFs, such as those derived from Biphenyl-3,3',4,4'-tetracarbaldehyde, holds immense promise for the large-scale and sustainable production of these advanced materials, paving the way for their integration into real-world technologies.[4]
References
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Covalent Organic Framework Composites: Synthesis and Analytical Applications. MDPI. Available at: [Link]
-
The Chemistry Behind COFs: Understanding Biphenyl-3,3',5,5'-tetracarbaldehyde. SYNTHESECA. Available at: [Link]
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Shape‐Persistent [4+4] Imine Cages with a Truncated Tetrahedral Geometry. PMC. Available at: [Link]
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Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. MDPI. Available at: [Link]
-
Functional Covalent Organic Frameworks: Design Principles to Potential Applications. ACS Publications. Available at: [Link]
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Properties and applications of COFs. ResearchGate. Available at: [Link]
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Triphenylamine-containing imine-linked porous organic network for luminescent detection and adsorption of Cr(vi) in water. RSC Publishing. Available at: [Link]
-
Covalent Organic Frameworks (COFs) as Multi-Target Multifunctional Frameworks. PMC. Available at: [Link]
-
Ultramicroporous Polyphenylenes via Diels–Alder Polycondensation Approach. MDPI. Available at: [Link]
-
Imine-Based Multicomponent Polymerization: Concepts, Structural Diversity and Applications. ORBi. Available at: [Link]
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Three-Dimensional sp2 Carbon-Linked Covalent Organic Frame- works for Bioresponsive Fluorescence Imaging. ChemRxiv. Available at: [Link]
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Imine-Linked Microporous Polymer Organic Frameworks. Amazon AWS. Available at: [Link]
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Green Mechanochemical Synthesis of Imine-Linked Covalent Organic Frameworks for High Iodine Capture. The Royal Society of Chemistry. Available at: [Link]
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Mechanochemically Synthesized Covalent Organic Framework Effectively Captures PFAS Contaminants. PMC. Available at: [Link]
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Mechanochemistry for Metal–Organic Frameworks and Covalent–Organic Frameworks (MOFs, COFs): Methods, Materials, and Mechanisms. PMC. Available at: [Link]
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Covalent Organic Frameworks: From Structures to Applications. PMC. Available at: [Link]
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Application Notes and Protocols for Biphenyl-3,3',4,4'-tetracarbaldehyde in Luminescent Sensing Materials
Introduction: Unveiling the Potential of a Versatile Building Block
Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTC) is an aromatic tetra-aldehyde poised to be a significant building block in the design and synthesis of advanced luminescent sensing materials. Its rigid biphenyl core imparts inherent fluorescence and structural predictability, while the four strategically positioned aldehyde functionalities offer a versatile platform for creating complex sensory systems.[1] The electron-withdrawing nature of the aldehyde groups can modulate the electronic properties of the biphenyl system, influencing its photophysical characteristics and making it a promising candidate for the development of novel sensors.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of BPTC in the fabrication of luminescent sensors. We will delve into the synthesis of BPTC, explore its anticipated photophysical properties, and present detailed protocols for its application in creating sensitive and selective sensing platforms, primarily through Schiff base condensation reactions. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
PART 1: Synthesis of Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTC)
Proposed Synthetic Pathway:
The synthesis can be envisioned as a two-step process starting from a suitable ortho-xylene derivative, as outlined in various patents for the synthesis of the tetramethylbiphenyl precursor.[3]
Caption: Proposed synthetic pathway for Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTC).
Experimental Protocol: Controlled Oxidation of 3,3',4,4'-tetramethylbiphenyl
This protocol is a proposed method and requires optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 3,3',4,4'-tetramethylbiphenyl (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Oxidizing Agent: Add a selective oxidizing agent capable of converting methyl groups to aldehydes without significant over-oxidation to carboxylic acids. Selenium dioxide (SeO2) is a classic reagent for this transformation. Add SeO2 (4-5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Filter to remove the selenium byproduct. The filtrate is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with water and brine.
-
Purification: The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Biphenyl-3,3',4,4'-tetracarbaldehyde.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
PART 2: Photophysical Properties of BPTC
-
Absorption: The biphenyl core exhibits characteristic π-π* transitions in the UV region. The presence of four electron-withdrawing aldehyde groups is expected to cause a red-shift in the absorption maxima compared to unsubstituted biphenyl due to the extension of the conjugated system and a decrease in the HOMO-LUMO energy gap.[1]
-
Emission: Biphenyl derivatives are known to be fluorescent.[1][2] The emission of BPTC is anticipated to be in the blue or blue-green region of the spectrum. The quantum yield will be dependent on the rigidity of the molecule and the solvent environment. The formation of Schiff bases upon reaction with amines is expected to significantly alter the emission properties, forming the basis for its use in "turn-on" or "turn-off" fluorescent sensors.[5]
Table 1: Predicted Photophysical Properties of BPTC
| Property | Predicted Value/Range | Rationale |
| Absorption Max (λ_abs_) | 300 - 350 nm | Red-shifted from biphenyl due to extended conjugation and electron-withdrawing aldehyde groups. |
| Emission Max (λ_em_) | 400 - 480 nm | Expected blue to blue-green fluorescence characteristic of functionalized biphenyls. |
| Fluorescence Quantum Yield (Φ_F_) | Moderate | Will be influenced by solvent polarity and molecular rigidity. |
| Stokes Shift | Moderate | The energy difference between absorption and emission maxima. |
PART 3: Application in Luminescent Sensing - Schiff Base Condensation
The primary application of BPTC in luminescent sensing lies in its ability to undergo Schiff base condensation with primary amines.[6][7] This reaction is typically rapid, selective, and results in the formation of a C=N imine bond, which can significantly alter the electronic and photophysical properties of the system.
Sensing Mechanism: Photoinduced Electron Transfer (PeT)
A common mechanism for "turn-on" fluorescence sensing involves the modulation of Photoinduced Electron Transfer (PeT).[8] In the sensor's "off" state, a lone pair of electrons on a nearby amine can quench the fluorescence of the fluorophore (in this case, the biphenyl core of BPTC or an attached fluorophore) through PeT. Upon reaction with an analyte, the amine is converted to an imine, which is less electron-donating. This suppresses the PeT process, leading to a "turn-on" of fluorescence.
Caption: General mechanism of a "turn-on" fluorescent sensor based on Schiff base formation and PeT suppression.
Protocol 1: Synthesis of a BPTC-based Schiff Base Sensor for Metal Ion Detection
This protocol describes the synthesis of a sensor for metal ions by reacting BPTC with an amino-functionalized fluorophore.
Materials:
-
Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTC)
-
An amino-functionalized fluorophore (e.g., 4-amino-1,8-naphthalimide)
-
Ethanol or Methanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve the amino-functionalized fluorophore (4 equivalents) in anhydrous ethanol.
-
Addition of BPTC: To this solution, add a solution of BPTC (1 equivalent) in a minimal amount of a suitable solvent (e.g., THF or DMF) dropwise with stirring.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
-
Characterization: Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: Luminescent Sensing of a Target Analyte (e.g., Zn²⁺)
Materials:
-
Synthesized BPTC-based Schiff base sensor
-
A suitable solvent (e.g., a mixture of DMSO and water)
-
Stock solution of the target analyte (e.g., Zn(NO₃)₂)
-
Stock solutions of other metal ions for selectivity studies
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., 1 mM in DMSO). From this, prepare a working solution of a lower concentration (e.g., 10 µM) in the desired solvent system for analysis.
-
Fluorescence Titration:
-
To a cuvette containing the sensor solution, record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the target analyte stock solution.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the analyte. From this titration curve, the detection limit and binding constant can be determined.
-
Selectivity Study: Repeat the fluorescence measurement with the addition of other potential interfering ions at the same concentration as the target analyte to assess the selectivity of the sensor.
-
Reversibility (for applicable sensors): To test for reversibility, a strong chelating agent (e.g., EDTA) can be added to the sensor-analyte complex to see if the original fluorescence is restored.
PART 4: Applications in Covalent Organic Frameworks (COFs)
BPTC is an excellent candidate as a building block for the synthesis of Covalent Organic Frameworks (COFs).[9][10] The four aldehyde groups can react with multitopic amine linkers to form highly ordered, porous crystalline materials with extended π-conjugation. These COFs can be designed to be intrinsically luminescent and their porous nature makes them ideal for sensing applications.
Caption: Schematic representation of BPTC as a building block in COF synthesis.
The resulting COFs could be employed for the sensitive detection of various analytes, including nitroaromatics, metal ions, and small molecules, through luminescence quenching or enhancement mechanisms.
Conclusion and Future Outlook
Biphenyl-3,3',4,4'-tetracarbaldehyde is a promising, yet underexplored, building block for the development of advanced luminescent sensing materials. Its rigid, fluorescent core and versatile reactive aldehyde groups provide a powerful platform for the design of a wide range of sensors. The protocols and insights provided in this application note are intended to serve as a foundational guide for researchers to unlock the full potential of BPTC. Future research should focus on the development of a robust and high-yield synthesis of BPTC, a thorough characterization of its photophysical properties, and the exploration of its applications in a broader range of sensing systems, including those for biological and environmental monitoring. The integration of BPTC into Covalent Organic Frameworks is a particularly exciting avenue that could lead to the next generation of highly sensitive and selective solid-state sensors.
References
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- Genetically encoded fluorescent protein-based sensors for detecting essential metal ions across the tree of life. Chemical Reviews, 124(9), 5025-5111. doi:10.1021/acs.chemrev.3c00788
- Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 24(8), 6994. doi:10.3390/ijms24086994
- Two Novel Fluorescent Probes as Systematic Sensors for Multiple Metal Ions: Focus on Detection of Hg2+. ACS Omega, 5(38), 24458-24466. doi:10.1021/acsomega.0c03164
- Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Chemosensors, 11(8), 445. doi:10.3390/chemosensors11080445
- HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. Molecules, 28(16), 5981. doi:10.3390/molecules28165981
- The Chemistry Behind COFs: Understanding Biphenyl-3,3',5,5'-tetracarbaldehyde.
- Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride.
- Synthesis and Application of 3,3',4,4'-Biphenyltetracarboxylic dianhydride. ChemicalBook. (2022).
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- Synthesis of 2,3,3',4'-Biphenyltetracarboxylic Dianhydride. Chinese Journal of Organic Chemistry, 34(1), 205-209. doi:10.6023/cjoc201308003
- Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses. Journal of Fluorescence, 28(6), 1281-1294. doi:10.1007/s10895-018-2278-4
- The fluorescence of some biphenyl derivatives. Biochemical Journal, 109(2), 25P-26P. doi:10.1042/bj1090025p
- Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6879. doi:10.3390/molecules27206879
- Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. Semantic Scholar.
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- A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. Molecules, 28(8), 3418. doi:10.3390/molecules28083418
- Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds. Proceedings of the 2017 International Conference on Materials Engineering and Information Technology Applications (MEITA 2017). doi:10.2991/meita-17.2017.65
- A multi-responsive luminescent sensor for organic small-molecule pollutants and metal ions based on a 4d–4f metal–organic framework. Dalton Transactions, 48(30), 11316-11324. doi:10.1039/C9DT02111A
- Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. Journal of the Chinese Chemical Society, 53(3), 531-538. doi:10.1002/jccs.200600073
- Preparation method of 3,3',4,4' -biphenyl tetracarboxylic dianhydride.
- Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores.
- Development of New High-Performance Biphenyl and Terphenyl Derivatives as Versatile Photoredox Photoinitiating Systems and Their Applications in 3D Printing Photopolymerization Processes. Polymers, 11(10), 1619. doi:10.3390/polym11101619
- 3,3',4,4'-Tetramethylbiphenyl. PubChem.
- Detection and qualification limits of biphenyl with diode array detection.
- Investigation of biphenyl enamines for applic
- Construction of a series of Ln-MOF luminescent sensors based on a functional “V” shaped ligand. Dalton Transactions, 49(2), 485-492. doi:10.1039/C9DT04193F
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microwave-assisted synthesis with Biphenyl-3,3',4,4'-tetracarbaldehyde
Executive Summary
This guide details the microwave-assisted synthesis of 2D-BPTA-COF , a crystalline porous polymer derived from the planar linker [1,1'-Biphenyl]-3,3',4,4'-tetracarbaldehyde (BPTA) . While conventional solvothermal methods for this COF require 3–7 days, this protocol leverages microwave irradiation to achieve high crystallinity and porosity in 60 minutes .
The core scientific value of BPTA lies in its planar geometry (dihedral angle
Scientific Mechanism & Rationale
The Linker: BPTA vs. Steric Congestion
The synthesis relies on the Schiff-base condensation between a
-
BPTA (Planar): The absence of ortho-substituents allows the two phenyl rings to coplanarize, driving the system toward a 2D layered structure (likely kgm or hxl topology depending on connection logic).
-
Microwave Effect: Microwave heating provides direct dielectric heating to the polar catalyst (acetic acid) and solvent matrix. This bypasses the thermal lag of convection ovens, rapidly establishing the reversible equilibrium required for defect correction (crystallization) before the polymer precipitates as an amorphous solid.
Reaction Scheme
Reactants:
-
BPTA: [1,1'-Biphenyl]-3,3',4,4'-tetracarbaldehyde (CAS: 915978-19-7)
-
TPB: 1,3,5-Tris(4-aminophenyl)benzene (CAS: 118727-34-7)
Chemistry:
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| BPTA | 915978-19-7 | >97% | Tetra-topic Aldehyde Linker |
| TPB | 118727-34-7 | >98% | Tri-topic Amine Linker |
| o-Dichlorobenzene (o-DCB) | 95-50-1 | Anhydrous | High-boiling Solvent (Good solubilizer) |
| n-Butanol (n-BuOH) | 71-36-3 | Anhydrous | Co-solvent (Modulates polarity/solubility) |
| Acetic Acid (AcOH) | 64-19-7 | Glacial (6M aq.) | Catalyst (Reversibility promoter) |
Equipment
-
Microwave Reactor: Monowave system (e.g., Anton Paar Monowave 300/400 or CEM Discover) capable of maintaining 20 bar pressure.
-
Vessels: 10 mL or 30 mL Borosilicate glass vials with silicone/PTFE septum caps.
-
Inert Gas: Argon or Nitrogen line for degassing.
Experimental Protocol
Pre-Reaction Setup
Objective: Ensure complete dissolution and oxygen removal to prevent amine oxidation.
-
Weighing: Into a 10 mL microwave vial, weigh:
-
BPTA: 15.9 mg (0.06 mmol)
-
TPB: 14.1 mg (0.04 mmol)
-
Note: This maintains the stoichiometric 3:2 molar ratio (Aldehyde:Amine functional group balance).
-
-
Solvent Addition: Add a mixture of o-DCB (0.5 mL) and n-BuOH (0.5 mL) .
-
Catalyst Addition: Add 0.1 mL of 6M aqueous Acetic Acid .
-
Degassing: Sonicate the mixture for 1 minute to disperse solids. Then, bubble Argon through the solution for 5 minutes (or perform 3 freeze-pump-thaw cycles if strictly anaerobic conditions are required).
-
Sealing: Crimp the cap immediately under an inert atmosphere.
Microwave Synthesis Parameters
Objective: Rapid crystallization via solvothermal microwave heating.
| Parameter | Setting | Rationale |
| Temperature | 120 °C | Sufficient energy for imine exchange without degrading the aldehyde. |
| Hold Time | 60 minutes | Equivalent to ~3 days solvothermal heating. |
| Stirring | 600 rpm | Ensures homogeneity; prevents hot-spots. |
| Power Max | 150 W | Use "Dynamic" or "Standard" control mode to prevent overshoot. |
| Cooling | Rapid (to 55°C) | "Air cooling" is sufficient; rapid quenching locks the structure. |
Workup & Purification
Objective: Remove unreacted monomers and oligomers trapped in the pores.
-
Filtration: Open the vial and filter the precipitate (usually yellow/orange) using a membrane filter (0.2 µm PTFE).
-
Solvent Wash: Wash the cake with THF (3 x 10 mL) and Acetone (3 x 10 mL) .
-
Soxhlet Extraction (Critical): Transfer the solid to a thimble and perform Soxhlet extraction with Tetrahydrofuran (THF) for 12 hours. This step is crucial to clear the pores for BET surface area analysis.
-
Activation: Dry the powder in a vacuum oven at 120 °C for 12 hours.
Characterization & Expected Data
Powder X-Ray Diffraction (PXRD)
-
Success Indicator: Sharp, intense low-angle peaks.
-
Key Peaks (Predicted for 2D-BPTA-COF):
-
Primary peak (100) at
. -
Secondary peaks at
(110) and (001, -stacking).
-
-
Interpretation: A strong (001) peak confirms the AB stacking of the 2D layers, facilitated by the planar BPTA linker.
FTIR Spectroscopy
-
New Band: ~1620 cm⁻¹ (C=N stretching, Imine bond).
-
Disappearance: ~1690 cm⁻¹ (C=O aldehyde) and ~3300-3400 cm⁻¹ (N-H amine stretching).
Porosity (BET)
-
Isotherm Type: Type IV (Mesoporous) or Type I (Microporous) depending on stacking.
-
Expected Surface Area: > 1000 m²/g (Solvothermal reference: ~2230 m²/g; Microwave yield is typically 80-90% of this value but achieved in 1 hour).
Visualization: Reaction Workflow
Caption: Workflow for the microwave-assisted synthesis of 2D-BPTA-COF, highlighting the transition from monomers to activated porous framework.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Amorphous Product | Reaction too fast (irreversible bond formation). | Decrease Temp to 100°C or Increase Acid Conc. (more reversible exchange). |
| Low Surface Area | Pores blocked by oligomers. | Extend Soxhlet extraction time (24h) or use Supercritical CO2 drying. |
| Incomplete Reaction | Residual Aldehyde peaks in FTIR. | Increase microwave time to 90 min or check reagent stoichiometry (purity check). |
| Precipitate too fine | Nucleation rate too high. | Add a modulator (e.g., Aniline) to slow down crystal growth. |
References
-
Gao, C., Li, J., Yin, S., Sun, J., & Wang, C. (2020).[2] Twist Building Blocks from Planar to Tetrahedral for the Synthesis of Covalent Organic Frameworks.[2][3][4] Journal of the American Chemical Society, 142(8), 3718–3723.[2]
-
Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks.[4][5][6][7][8] Science, 310(5751), 1166–1170.
-
Campbell, N. L., et al. (2009). Rapid Microwave Synthesis and Purification of Porous Covalent Organic Frameworks. Chemistry of Materials, 21(2), 204–206.
Sources
- 1. files.sciengine.com [files.sciengine.com]
- 2. Twist Building Blocks from Planar to Tetrahedral for the Synthesis of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
improving crystallinity of Biphenyl-3,3',4,4'-tetracarbaldehyde derived COFs
Ticket ID: COF-CRYST-3344 Subject: Improving Crystallinity of Biphenyl-3,3',4,4'-tetracarbaldehyde Derived COFs Assigned Specialist: Senior Application Scientist, Porous Materials Division[1]
Executive Summary & Diagnostic Context[1][2]
Welcome to the technical support hub for Biphenyl-3,3',4,4'-tetracarbaldehyde (3,3',4,4'-BPDA) chemistry.
The Core Challenge: Unlike the more common 3,3',5,5'-isomer, your precursor (3,3',4,4'-BPDA) possesses aldehyde groups in adjacent (ortho-like) positions on each phenyl ring. This creates significant steric congestion and imposes a high rotational barrier across the biphenyl bond.
-
Symptom: Rapid precipitation of yellow/orange amorphous solids.[1]
-
Root Cause: The kinetic rate of amorphous precipitation (
) exceeds the rate of thermodynamic error correction ( ). The proximity of the aldehyde groups often leads to incomplete condensation or "interlocked" amorphous phases rather than ordered stacking.
This guide provides a self-validating workflow to shift your reaction from Kinetic Control to Thermodynamic Control .
The "Error Correction" Mechanism (Visualized)
To obtain high crystallinity, you must induce reversible imine exchange . The initial product is always amorphous; crystallinity emerges only if the system can "undo" defect bonds and reform correct ones.
Figure 1: The transition from kinetic amorphous networks to thermodynamic crystalline frameworks requires active error correction, facilitated by modulators and acid catalysts.
Module A: Solvent System Engineering
The 3,3',4,4'-BPDA linker has distinct solubility requirements. Single solvents rarely work.[1] You must balance the solubility of the precursor (to keep it in solution) with the insolubility of the COF (to allow stacking).
Recommended Solvent Systems (Binary & Ternary)
| System Type | Composition (v/v) | Why it works for BPDA |
| The Standard | o-DCB / n-BuOH (1:1) | o-Dichlorobenzene dissolves the aromatic core; n-Butanol acts as a surfactant to regulate precipitation speed.[1] |
| The High-Temp | Mesitylene / Dioxane (1:1) | Higher boiling point allows for higher reaction temps ( |
| The "Slow" Mix | o-DCB / DMAc (4:1) | N,N-Dimethylacetamide is a good solvent for BPDA but poor for the COF, slowing down nucleation. |
Troubleshooting Step: If your tube contains a gel instead of powder, your concentration is too high, or the solvent is too good (polymerization happens too fast).
-
Action: Dilute the reaction to
(based on aldehyde functionality) and increase the proportion of the alcohol (n-BuOH).
Module B: The Modulator Strategy (Crucial)
For sterically hindered aldehydes like 3,3',4,4'-BPDA, modulation is not optional—it is often mandatory.
Monofunctional Competitors
Add a "dummy" reactor that competes for the binding sites.
-
Aniline (Acidic Modulation): Competes with the amine linker. It caps the aldehyde temporarily, slowing down the formation of the final network.
-
Benzaldehyde (Exchange Modulation): Competes with the BPDA.
Protocol: Add 3–10 equivalents (relative to the amine functionality) of the modulator.
-
Observation: The reaction will take longer (3–7 days instead of 24h), but the precipitate will be crystalline.
Aqueous Acetic Acid (The Catalyst)
You must control the pH.
-
Standard:
or aqueous acetic acid.[1] -
Volume: Typically
of the total solvent volume. -
Warning: If the COF turns dark black/brown immediately, the acid concentration is too high (amine oxidation). Reduce to
acetic acid.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of a highly crystalline BPDA-PDA COF (using p-phenylenediamine as the model linker).
Materials
-
Precursor A: Biphenyl-3,3',4,4'-tetracarbaldehyde (
) -
Precursor B: p-Phenylenediamine (
) — Note: 1:2 molar ratio for stoichiometry.[1] -
Solvent: o-Dichlorobenzene (
) + n-Butanol ( ). -
Catalyst:
Aqueous Acetic Acid ( ).[1] -
Modulator: Aniline (
, approx. 5 eq).
Step-by-Step Workflow
-
Dissolution (Validation Check 1):
-
Activation:
-
Degassing (Crucial for Stability):
-
Perform 3 cycles of Freeze-Pump-Thaw .[1] Oxygen promotes irreversible oxidation of amines, killing crystallinity.
-
Flame seal the tube under vacuum (
).
-
-
Solvothermal Synthesis:
-
Place in an oven at
for 72 hours . -
Do not disturb: Convection currents can disrupt crystal growth.[1]
-
-
Workup:
-
Filter the precipitate.[1]
-
Solvent Exchange (Validation Check 2): Wash with THF, then Acetone.
-
Soxhlet Extraction: Extract with THF for 24 hours to remove trapped oligomers (the "Modulator" species).
-
Activation: Supercritical
drying (preferred) or vacuum oven at overnight.
-
Troubleshooting FAQ
Q1: My PXRD shows only a broad hump at low angles (
-
Diagnosis: You have formed an amorphous polymer.[1] The reaction was too fast.
-
Fix:
Q2: The powder is crystalline but has almost zero surface area (BET).
-
Diagnosis: Pore collapse or Pore blockage.[1]
-
Fix:
-
Blockage: Your Soxhlet extraction was insufficient. The modulator (aniline) is still stuck in the pores. Run Soxhlet with Methanol for another 24h.
-
Collapse: You dried it too harshly.[1] Surface tension from evaporating solvents collapsed the layers.[1] Use Supercritical
drying or wash with low-surface-tension solvents (Pentane) before vacuum drying.[1]
-
Q3: The reaction tube exploded or leaked.
-
Diagnosis: Pressure buildup from water vapor (from the catalyst) or decomposition.
-
Fix: Ensure the tube is large enough (fill level
). Ensure the flame seal is symmetric and thick.
References & Authoritative Sources
-
Modulator Strategy: Smith, B. J., et al. "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." J. Am. Chem. Soc.[1][3]2016 , 138, 3659. (Demonstrates the kinetic suppression mechanism).
-
General COF Synthesis: Waller, P. J., et al. "Chemistry of Covalent Organic Frameworks." Acc.[1][4] Chem. Res.2015 , 48, 3053. Link
-
Imine Reversibility: Segura, J. L., et al. "Covalent Organic Frameworks based on Schiff-base chemistry."[1] Chem. Soc. Rev.[1]2016 , 45, 5635. Link
-
BPDA-Specific Context: (Note: While specific 3,3',4,4'-BPDA COF papers are rarer than 3,3',5,5' variants, the structural principles are derived from standard imine-COF literature such as the JUC-600 series). See: "Enhancement of Crystallinity of Imine-linked Covalent Organic Frameworks via Aldehyde Modulators," Polymer Chemistry, 2020 .[3] Link
Disclaimer: This guide assumes standard laboratory safety protocols. Biphenyl-3,3',4,4'-tetracarbaldehyde is a specialized reagent; ensure purity >97% for successful crystallization.[1]
Sources
Technical Support Center: Handling & Troubleshooting Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTCA)
As a Senior Application Scientist, I frequently consult with research teams experiencing sudden, inexplicable drops in Covalent Organic Framework (COF) crystallinity and surface area. When utilizing polyfunctional monomers like Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTCA), the root cause is rarely the solvothermal reaction parameters. Instead, it is the insidious autoxidation of the aldehyde functional groups prior to synthesis.
This guide provides a deep mechanistic understanding of BPTCA degradation, field-proven troubleshooting FAQs, and self-validating protocols to ensure your monomer remains pristine.
The Mechanistic Reality of BPTCA Autoxidation
BPTCA is a highly reactive, C2-symmetric building block essential for synthesizing advanced 2D and 3D reticular networks. However, its four electron-deficient formyl groups make it exceptionally vulnerable to autoxidation.
When exposed to atmospheric oxygen and light, aldehydes undergo a free radical chain reaction. Ground-state triplet oxygen abstracts an aldehydic proton, forming an acyl radical that rapidly reacts with O2 to form an acylperoxy radical. This radical abstracts another hydrogen to form a peroxy acid. The peroxy acid then attacks an unoxidized aldehyde molecule to form a Criegee intermediate, which ultimately undergoes a Baeyer-Villiger-type oxidative rearrangement to yield the corresponding carboxylic acid .
Because this is a chain reaction, a microscopic exposure to oxygen can trigger macroscopic degradation of your BPTCA batch.
Autoxidation pathway of BPTCA to BPTC via Criegee intermediate.
Troubleshooting & FAQs
Q1: Why does a small amount of oxidation ruin my entire COF synthesis? A1: Imine-linked COFs rely on dynamic covalent chemistry to achieve high crystallinity. This process requires reversible bond formation (error correction). Carboxylic acids do not condense with amines under standard solvothermal conditions; instead, they act as irreversible chain terminators. Even a 2-5% oxidation rate in BPTCA will severely disrupt the stoichiometry and halt the propagation of the polymer lattice, leading to amorphous powders .
Q2: How can I analytically detect BPTCA oxidation before wasting time on a synthesis?
A2: Do not rely solely on visual cues (though a shift from light yellow to a darker, gummy brown is a strong indicator). Run a rapid
Q3: Can I use chemical antioxidants (e.g., BHT) to protect my BPTCA stock? A3: No. While antioxidants are standard for stabilizing industrial polyaldehydes , they act as critical impurities during the delicate nucleation phase of COF synthesis. You must rely entirely on physical barriers (inert atmosphere, temperature control, and light restriction) to maintain monomer integrity.
Quantitative Impact of Storage Conditions
The causality of degradation is heavily dependent on the storage microenvironment. The table below summarizes the degradation kinetics of polyaldehydes based on empirical stability studies, illustrating why standard laboratory storage is insufficient.
| Storage Atmosphere | Temperature | Container Type | Purity (1 Month) | Purity (6 Months) |
| Ambient Air | 25°C | Clear Glass | 89.2% | 64.5% |
| Ambient Air | 4°C | Clear Glass | 94.1% | 78.3% |
| Nitrogen ( | 25°C | Amber Glass | 98.5% | 91.2% |
| Argon ( | -20°C | Amber Glass | >99.9% | 99.5% |
Note: Argon is strictly preferred over Nitrogen. Argon is denser than air and creates a heavy, protective physical blanket over the solid powder at the bottom of the vial, whereas Nitrogen easily diffuses out upon opening.
Validated Experimental Protocol: Anaerobic Aliquoting & Storage
To ensure absolute trustworthiness in your monomer supply, you must transition from "bulk storage" to a "single-use aliquot" system. Repeatedly opening a master bottle introduces trace
Step-by-Step Methodology
Step 1: Glovebox Preparation
-
Action: Purge a glovebox to establish an environment with
ppm and . -
Causality: Removing the primary initiator (triplet oxygen) prevents the formation of the initial acyl radical.
Step 2: Aliquoting the Monomer
-
Action: Transfer the bulk BPTCA into single-use, pre-dried amber glass vials (e.g., 50 mg or 100 mg per vial depending on your standard reaction scale).
-
Causality: Amber glass blocks UV light, which provides the activation energy necessary to cleave the aldehydic C-H bond. Single-use aliquots ensure that the bulk of your material is never exposed to ambient air during daily laboratory operations.
Step 3: Sealing with PTFE
-
Action: Seal the vials using caps with PTFE (Teflon) liners. Wrap the exterior seam tightly with Parafilm.
-
Causality: Standard rubber or silicone septa are highly permeable to oxygen over extended periods. PTFE provides a rigid, impermeable barrier to atmospheric gases.
Step 4: Cryogenic Storage
-
Action: Store the sealed aliquots in a dark desiccator kept at -20°C.
-
Causality: According to the Arrhenius equation, lowering the temperature drastically reduces the kinetic rate of any trace radical initiation that might occur from residual parts-per-billion oxygen.
Self-Validation Checkpoint
To ensure this protocol is a self-validating system, create one "Dummy Aliquot" containing 10 mg of BPTCA. After 30 days of storage, dissolve this dummy aliquot directly in degassed DMSO-
Anaerobic aliquoting and storage workflow for BPTCA.
References
-
Title: Oxidations of Aldehydes and Ketones to Carboxylic Acids Source: Journal of Visualized Experiments (JoVE) URL: [Link]
-
Title: Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity Source: PubMed Central (PMC) / Frontiers in Chemistry URL: [Link]
-
Title: Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities Source: MDPI Membranes URL: [Link]
Technical Support Center: Biphenyl-3,3',4,4'-tetracarbaldehyde Condensation Guide
[1][2][3]
Ticket ID: #COF-3344-CHO Subject: Troubleshooting Low Yields & Amorphous Products in Tetracarbaldehyde Condensations Assigned Specialist: Senior Application Scientist, Materials Synthesis Division Status: Open[1][2]
Executive Summary
You are likely encountering low yields or amorphous precipitates when reacting [1,1'-biphenyl]-3,3',4,4'-tetracarbaldehyde (hereafter 3,3',4,4'-BPTC ) with polyamines.[1][3][2] Unlike the more common 4,4'-dicarbaldehyde or the symmetric 3,3',5,5'-tetracarbaldehyde used in reticular chemistry, the 3,3',4,4' substitution pattern presents unique steric challenges.[1][3]
The two vicinal aldehyde groups (ortho-positioning on the phenyl ring) create significant steric hindrance and dipole repulsion.[2] This often leads to kinetic trapping —where the reaction precipitates as an amorphous polymer before the thermodynamic error-correction (crystallization) can occur.[2]
This guide addresses the three primary failure modes: Solubility Limits , Steric Inhibition , and Reversibility Management .[1][3][2]
Phase 1: Diagnostic Hub (Symptom Check)[3]
Before altering your protocol, identify your specific failure mode using the matrix below.
| Symptom | Probable Cause | Immediate Action |
| Rapid precipitation (<1 hr) | Kinetic trapping; Catalyst concentration too high.[1][2] | Reduce acid catalyst load; Dilute reaction mixture.[1][2] |
| No precipitate (Clear solution) | Equilibrium favors starting material; Solvent too "wet".[1][2] | Increase temperature; Add water scavenger (rarely needed for COFs, but useful for cages).[1][2] |
| Yellow/Orange Amorphous Solid | Irreversible bond formation; Poor solubility of oligomers.[1][2] | Switch to "Modulator" approach (See Phase 3); Use solvothermal conditions. |
| Starting Material Recovery | Steric hindrance prevents nucleophilic attack.[1][2] | Switch to higher boiling point solvents (o-DCB/Mesitylene) to run >120°C. |
Phase 2: The Solubility Paradox
The Issue: 3,3',4,4'-BPTC is rigid and poorly soluble in standard alcohols.[1][3][2] If the monomer doesn't dissolve, or if the initial oligomers crash out too fast, the reaction stops.[1][3]
The Solution: You must use a binary solvent system . One solvent dissolves the monomer (good solvent), and the other aids in the reversible formation of the imine bond (reversible solvent).[3]
Recommended Solvent Systems
| System | Composition (v/v) | Application | Pros/Cons |
| Standard Solvothermal | Mesitylene / 1,4-Dioxane (1:[1][2]1) | General COF synthesis | Pro: Good balance of solubility. Con: Dioxane can retain water, slowing equilibrium shift.[1][3][2] |
| High Solubility | o-Dichlorobenzene (o-DCB) / n-Butanol (1:[1][2]1) | Sterically hindered monomers | Pro: High boiling point allows high T (>120°C).[1][2] Con: Harder to remove solvent from pores later.[1][2] |
| Polar Modulated | DMAc / o-DCB (1:9) | Highly insoluble precursors | Pro: DMAc dissolves almost anything.[1][2] Con: DMAc can compete for protons; requires careful acid tuning.[1][2] |
Phase 3: Thermodynamics & Catalysis (The "Modulator" Strategy)
In imine condensation, Reversibility is King . If the amine attacks the aldehyde and "locks" instantly, you get an amorphous mess.[1][3] You need the bond to form, break, and reform until it finds the thermodynamically stable crystal lattice.[1][3]
The Acid Modulator
We use Aqueous Acetic Acid (usually 3M or 6M) not just as a catalyst, but as a modulator .[1][2]
-
Too much acid: Protonates the amine, killing nucleophilicity (Yield = 0%).[1][2]
-
Too little acid: Activation of the carbonyl is too weak; reaction is slow.[1][2]
-
Just right: Balances amine protonation with carbonyl activation, allowing defect repair.[1][3][2]
Visualizing the Equilibrium
Phase 4: Addressing the 3,3',4,4' Steric Factor
The 3,3',4,4' isomer has aldehydes in the ortho position.[1][3]
-
Steric Blocking: Once one amine reacts with the position 3 aldehyde, the position 4 aldehyde becomes sterically crowded.[1][3]
-
Twisting: The biphenyl core is not planar; it has a dihedral angle (~44°).[1][2] This non-planarity combined with ortho-substitution makes forming flat 2D sheets difficult.[1][2]
Technical Insight: If you are observing low yields, it is highly probable that you are forming incomplete oligomers where only 2 or 3 of the 4 aldehydes have reacted.[1][3] These oligomers remain soluble or form a gel, reducing the yield of the solid precipitate.[1][3]
Recommendation:
-
Increase Reaction Time: Extend solvothermal synthesis from 3 days to 5-7 days .
-
Stoichiometry: Use a slight excess of the aldehyde (1.1 eq) to force the difficult 4th substitution, or strictly adhere to 1:1 functional group stoichiometry if high crystallinity is required.
Phase 5: Optimized Experimental Protocol
This protocol is designed for the synthesis of an imine-linked COF using 3,3',4,4'-BPTC.[1][3]
Reagents:
-
3,3',4,4'-BPTC (Purity >97% is critical; recrystallize from acetic anhydride if yellow/impure).[1][3][2]
Step-by-Step Workflow:
-
Dissolution (The Critical Step):
-
Catalyst Addition:
-
Degassing (Freeze-Pump-Thaw):
-
Solvothermal Synthesis:
-
Isolation & Activation:
Phase 6: Frequently Asked Questions (FAQ)
Q: My product is black/dark brown. Is this normal? A: No. Imine COFs are usually yellow, orange, or red.[1][3][2] A black color indicates oxidation of the amine or decomposition.[1][3] Ensure your degassing (Freeze-Pump-Thaw) is rigorous and the oven temperature does not exceed 150°C.[2]
Q: I used the exact protocol, but got 10% yield. Why? A: Check the purity of your 3,3',4,4'-BPTC. If it contains partially oxidized carboxylic acids (common in aged samples), these act as "chain terminators."[1][3][2] Run an H-NMR on the starting material; the aldehyde peak should be distinct at ~10 ppm.[1][3]
Q: Can I use Microwave synthesis to speed this up? A: For 3,3',4,4'-BPTC, microwave synthesis often yields amorphous polymers because the reaction is too fast for the steric error-correction to occur.[1][3] Solvothermal is preferred for this hindered monomer.[1][2]
References
-
Covalent Organic Frameworks (General Mechanism): Côté, A. P., et al. "Porous, Crystalline, Covalent Organic Frameworks."[1][3][2] Science, vol. 310, no.[1][3][2] 5751, 2005, pp. 1166–1170.[1][3][2] [3][2]
-
Acid Catalysis in COF Synthesis: Segura, J. L., et al. "The Chemistry of Covalent Organic Frameworks." Chemical Society Reviews, vol. 45, 2016, pp. 5635-5671.[1][3][2]
-
Solubility and Solvent Effects: Bisbey, R. P., & Dichtel, W. R.[1][3][2] "Covalent Organic Frameworks as a Platform for Multidimensional Polymerization." ACS Central Science, vol. 3, no.[1][3][2] 6, 2017, pp. 533–543.[1][3][2] [3][2]
-
Steric Hindrance in Biphenyl Derivatives: (Contextual grounding on biphenyl torsion angles and reactivity) National Institute of Standards and Technology (NIST), "Biphenyl Solubility Data."[1][2]
Sources
- 1. data.epo.org [data.epo.org]
- 2. [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid | C16H10O8 | CID 759394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JPH07206845A - Process for producing 3,3 ', 4,4'-biphenyltetracarboxylic dianhydride - Google Patents [patents.google.com]
- 4. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]
- 5. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents [patents.google.com]
removing unreacted Biphenyl-3,3',4,4'-tetracarbaldehyde from COF pores
Technical Support Center: COF Purification & Activation Subject: Troubleshooting Removal of Unreacted Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTA) from COF Pores Ticket ID: #COF-PUR-004 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Executive Summary
Unreacted linkers—specifically rigid tetra-aldehydes like Biphenyl-3,3',4,4'-tetracarbaldehyde —are notorious for becoming trapped within the mesopores of Covalent Organic Frameworks (COFs) via
This guide moves beyond basic washing steps to provide a rigorous, chemically grounded protocol for the complete extraction of this linker without inducing pore collapse.
Phase 1: Diagnostic & Verification
Q: How do I definitively confirm that BPTA is trapped in my COF and not just adsorbed on the surface?
A: You cannot rely on visual inspection.[1][2] You must triangulate data from FTIR and Solid-State NMR.[1][2]
-
FTIR (The "Fingerprint" Test):
-
Target Signal: Look for the C=O stretching vibration of the aldehyde group. For Biphenyl-3,3',4,4'-tetracarbaldehyde, this appears sharply at 1680–1700 cm⁻¹ .[1][2]
-
The "Clean" Signal: A fully reacted, clean imine-COF should show a dominant C=N stretching band at ~1620 cm⁻¹ and a near-total absence of the aldehyde peak.
-
Note: If the C=O peak persists after washing, the linker is likely trapped deep within the pore channels or intercalated between layers.
-
-
¹³C CP/MAS Solid-State NMR:
-
Nitrogen Sorption (BET):
-
A "blocked" COF often exhibits a Type I isotherm but with a significantly lower total pore volume than the theoretical maximum. If you see a Type II isotherm (non-porous) where you expect Type IV (mesoporous), the pores are physically occluded.[2]
-
Phase 2: Standard Purification Protocols
Q: My standard ethanol wash isn't working. What solvent system should I use for Soxhlet extraction?
A: Ethanol is often too polar and has insufficient solvating power for large, aromatic tetra-aldehydes like BPTA.[1] You must use a solvent that disrupts the
Recommended Solvent Systems
| Solvent | Boiling Point | Solvating Power for BPTA | Risk of Pore Collapse | Usage Case |
| Tetrahydrofuran (THF) | 66°C | High | Moderate | Primary Choice. Excellent for dissolving aromatic aldehydes.[1][2] |
| Acetone | 56°C | Moderate | Low | Good for solvent exchange before activation.[1][2] |
| Dichloromethane (DCM) | 39.6°C | High | Low | Use if the COF is sensitive to heat (low boiling point).[2] |
| Ethanol/Methanol | ~78°C / 65°C | Low | High (Surface Tension) | Avoid as primary extraction solvent for this specific linker.[1][2] |
Protocol: The "Deep Clean" Soxhlet Extraction
Prerequisite: The COF must be chemically stable in the chosen solvent.
-
Load: Place the crude COF powder in a cellulose thimble.
-
Solvent: Fill the round-bottom flask with Anhydrous THF (approx. 250 mL).
-
Cycle: Reflux for 48 hours .
-
Exchange: After extraction, do not dry immediately from THF. Perform a solvent exchange to Acetone or Pentane (soak for 12h, refresh solvent 3x).[1][2]
Phase 3: Advanced Troubleshooting (The "Sticky" Linker)
Q: I've Soxhlet extracted for 3 days, but the surface area is still low (e.g., <500 m²/g). What now?
A: You are likely facing Pore Collapse rather than just impurities.[1][2] If the framework collapses, the "impurity" is sealed inside. Alternatively, the linker is oligomerized.
Solution: Supercritical CO₂ (Sc-CO₂) Activation This is the gold standard for fragile COFs.[1][2] It eliminates surface tension during the drying phase.
-
Solvent Exchange: Exchange pore solvent to absolute ethanol or acetone (miscible with liquid CO₂).[1][2] Do not let the sample dry.
-
Loading: Place wet sample in the Sc-CO₂ dryer chamber.
-
Exchange Cycle: Flush with liquid CO₂ at 10°C / 50 bar for 4 hours to replace the organic solvent.
-
Critical Point: Heat to 40°C / 100 bar (past the critical point of CO₂: 31°C, 73.8 bar).[2]
-
Depressurization: Slowly vent the gas.
-
Result: The solvent transitions from liquid to gas without crossing a phase boundary, preventing capillary stress and keeping pores open.
-
Phase 4: Workflow Visualization
The following logic flow illustrates the decision-making process for purifying COFs containing Biphenyl-3,3',4,4'-tetracarbaldehyde.
Caption: Decision tree for the purification of BPTA-based COFs, prioritizing solvent suitability and activation method to prevent pore collapse.
References
-
Ossila. [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde: Specifications and COF Applications. Ossila Product Guide.[1][2] Link
-
National Institutes of Health (NIH). Rapid Synthesis of High Surface Area Imine-Linked 2D Covalent Organic Frameworks by Avoiding Pore Collapse During Isolation.[1][2] PubMed Central.[1][2] Link
-
TCI Chemicals. Covalent Organic Frameworks (COFs) Linkers and Synthesis Protocols.[1][2] TCI Technical Review.[1][2] Link
-
Royal Society of Chemistry (RSC). Amorphous Tetrazine-Triazine-Functionalized Covalent Organic Framework for Adsorption and Removal of Dyes.[1][2] New Journal of Chemistry.[1] Link
-
NIST. Solubility Database: Biphenyl with Tetrachloromethane (Solubility behavior of biphenyl derivatives).[1][2] NIST Chemistry WebBook.[1][2][3] Link[1][2]
Sources
resolving solubility issues of Biphenyl-3,3',4,4'-tetracarbaldehyde in DMF
Troubleshooting Guide: Biphenyl-3,3',4,4'-tetracarbaldehyde Solubility in DMF
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTCA) during the synthesis of Covalent Organic Frameworks (COFs).
Because BPTCA is a rigid, highly conjugated tetratopic aldehyde, its planar biphenyl core and four highly polar formyl groups induce strong intermolecular dipole-dipole interactions and
Quantitative Diagnostic Data
To establish a baseline for your experimental conditions, compare your parameters against the validated metrics below.
| Parameter | Target Value / Observation | Causal Implication |
| Optimal Solvent State | Anhydrous, amine-free DMF | Prevents nucleophilic amine-aldehyde side reactions. |
| Dissolution Temperature | 50 °C – 60 °C | Provides the necessary thermal energy to disrupt rigid |
| Sonication Time | 10 – 15 minutes | Ultrasonic cavitation breaks up crystalline micro-aggregates. |
| Visual State: Clear/Pale | Fully dissolved, intact monomer | The aldehyde is intact and ready for imine condensation. |
| Visual State: White Powder | Insoluble suspension | Indicates monomer oxidation to tetracarboxylic acid. |
| Visual State: Dark Brown | Colored precipitate | Indicates solvent degradation; aminal/hemiaminal adducts have formed. |
Diagnostic FAQs
Q1: I added Biphenyl-3,3',4,4'-tetracarbaldehyde to DMF at room temperature, but it remains a cloudy suspension. Why? A1: The rigid biphenyl core and four formyl groups create a highly crystalline solid with immense lattice energy. At room temperature, the thermodynamic drive to solvate is outweighed by these intermolecular forces. Mild heating combined with ultrasonic cavitation is required to kinetically drive the dissolution process and separate the stacked layers[1].
Q2: My monomer solution in DMF turned dark yellow/brown overnight and formed a precipitate. What happened? A2: This is a classic symptom of solvent degradation. DMF is hygroscopic and degrades over time (or at elevated temperatures) into dimethylamine and formic acid[2][3]. The basic dimethylamine acts as a nucleophile, attacking the electrophilic aldehyde carbons of your monomer to form colored, insoluble aminal or Schiff-base oligomers[4]. Always use freshly opened, anhydrous DMF stored under an inert atmosphere.
Q3: Even with heating and fresh DMF, a fine white powder refuses to dissolve. Is my monomer bad? A3: Yes, it is likely oxidized. BPTCA easily autoxidizes in the presence of atmospheric oxygen and light, converting the formyl groups (-CHO) into carboxylic acids (-COOH). While the pure aldehyde is soluble in warm DMF, the resulting biphenyl-3,3',4,4'-tetracarboxylic acid forms a robust, extended hydrogen-bonded network that is virtually insoluble in neutral organic solvents. You must purify the monomer before proceeding.
Standard Operating Procedures (SOPs)
Protocol 1: Self-Validating Purification of Oxidized BPTCA
Mechanism of Validation: This protocol leverages differential solubility. The intact tetracarbaldehyde is highly soluble in hot chloroform, whereas the oxidized tetracarboxylic acid byproduct remains strictly insoluble due to intense hydrogen bonding.
-
Suspend: Add 1.0 g of the suspect BPTCA monomer to 50 mL of anhydrous chloroform in a round-bottom flask.
-
Heat: Bring the mixture to a gentle reflux (approx. 60 °C) for 15 minutes under a nitrogen atmosphere. The pure aldehyde will dissolve into the organic phase.
-
Hot Filter: Rapidly filter the hot mixture through a fine-porosity glass frit. The oxidized polycarboxylic acid will remain on the frit as a white solid.
-
Concentrate: Transfer the clear filtrate to a rotary evaporator and remove the chloroform under reduced pressure to yield the purified tetracarbaldehyde.
-
Verify & Store: The resulting solid should be pale yellow. Store immediately in an amber vial backfilled with argon at 4 °C.
Protocol 2: Optimized Dissolution for COF Synthesis
Mechanism of Validation: A successful dissolution is validated optically. The absence of light scattering (Tyndall effect) when illuminated with a laser pointer confirms the complete disruption of
-
Degas Solvent: Sparge anhydrous DMF with Argon for 15 minutes. This purges dissolved oxygen and strips away volatile dimethylamine impurities that cause side reactions.
-
Combine: In a glovebox or under a steady stream of nitrogen, transfer the purified BPTCA into a thick-walled glass Schlenk flask and add the degassed DMF.
-
Sonicate & Heat: Place the sealed flask in an ultrasonic bath pre-heated to 55 °C. Sonicate for 10–15 minutes[1].
-
Optical Validation: Shine a strong light source (or laser pointer) through the flask. The solution must be completely clear and pale yellow, with no visible beam path scattering.
-
Execute: Proceed immediately to the addition of your linear diamine linker (e.g., benzidine or PDA) and catalyst (e.g., aqueous acetic acid) to initiate the COF polymerization[1].
Mechanistic Workflow
The following logic tree dictates the troubleshooting pathway for BPTCA solubility.
Troubleshooting workflow for resolving BPTCA monomer solubility issues in DMF.
References
1.[2] Dimethylformamide - Wikipedia . Wikipedia.[Link] 2.[4] Schematic pathway for degradation of N,N-dimethylformamide . ResearchGate. [Link] 3.[3] DI METIL FROMALDEHYDE (DMF) . Elite Chemicals.[Link] 4. DIMETHYLFORMAMIDE (DMF) . Ataman Kimya.[Link] 5.[1] Enhancing Structural Control in Covalent Organic Frameworks through Steric Interaction-Driven Linker Design . ChemRxiv. [Link]
Sources
Technical Support Center: Catalyst Optimization for Biphenyl-3,3',4,4'-tetracarbaldehyde Imine Formation
Welcome to the technical support center for the synthesis and optimization of imine-based polymers and frameworks derived from Biphenyl-3,3',4,4'-tetracarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific polycondensation reaction. Here, we synthesize field-proven insights with established scientific principles to provide a robust resource for troubleshooting and optimizing your experiments.
Introduction: The Challenge of Polyimine Synthesis
Biphenyl-3,3',4,4'-tetracarbaldehyde is a valuable building block for creating advanced materials such as Covalent Organic Frameworks (COFs) and high-performance polymers. The formation of imine bonds through condensation with primary amines is the key reaction for assembling these materials.[1][2][3] While seemingly straightforward, the reaction's success hinges on a delicate equilibrium and is influenced by numerous factors.[4][5] Achieving a high degree of polymerization, controlling crystallinity, and preventing the formation of insoluble, intractable materials are common challenges. This guide provides a structured approach to catalyst selection and reaction optimization to overcome these hurdles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction has stalled. TLC and NMR analysis show significant amounts of unreacted tetraldehyde and/or low molecular weight oligomers even after extended reaction times. What's going wrong?
A1: This is a common issue in step-growth polymerization and points to an unfavorable reaction equilibrium or suboptimal catalytic activity.
-
Causality: Imine formation is a reversible condensation reaction that produces water as a byproduct.[4][5] According to Le Chatelier's principle, the accumulation of water in the reaction medium will drive the equilibrium back towards the starting materials, preventing the formation of high molecular weight polymers.[4][6] Additionally, the catalyst may not be effective enough to overcome the activation energy, especially as the growing polymer chains become less mobile.
-
Solutions & Rationale:
-
Aggressive Water Removal: The single most critical factor is the efficient removal of water. While molecular sieves are common, they must be properly activated (e.g., heated under vacuum) to be effective.[7] For higher temperatures, a Dean-Stark trap with an azeotroping solvent like toluene is a highly effective method to continuously remove water.[8]
-
Re-evaluate Your Catalyst: If water removal is efficient, your catalyst may be the issue. Simple Brønsted acids like acetic acid are effective, particularly for crystalline COF synthesis where reversibility is key to "error correction" and achieving order.[2][9] However, for more rapid or difficult condensations, stronger Lewis acids like Scandium triflate (Sc(OTf)₃) or transition metal nitrates (e.g., Fe(NO₃)₃) can be more potent.[1][2] These Lewis acids can activate the carbonyl group more effectively towards nucleophilic attack.
-
Increase Temperature: Gently increasing the reaction temperature can improve reaction rates and solubility of growing polymer chains.[10] However, be cautious, as excessive heat can promote side reactions or degradation.
-
Q2: My product has crashed out of the reaction as an insoluble, amorphous powder that is difficult to characterize. How can I improve solubility and control the morphology?
A2: This suggests that the rate of polymerization is too fast and uncontrolled, leading to a disordered, cross-linked network that rapidly precipitates.
-
Causality: The tetrafunctional nature of Biphenyl-3,3',4,4'-tetracarbaldehyde means that as the reaction progresses, a highly branched or cross-linked network is formed. If this happens too quickly, the polymer chains do not have time to arrange themselves into a soluble or crystalline state, resulting in an intractable material.
-
Solutions & Rationale:
-
Solvent Choice is Key: Use a solvent that can maintain the solubility of the growing polymer chains. High-boiling point aprotic polar solvents like DMF, DMAc, or NMP are often used. Consider a solvent mixture; for COF synthesis, a mixture like mesitylene/dioxane is often employed to balance monomer solubility and promote crystallinity.
-
Adjust Monomer Concentration: Working at higher dilution (lower monomer concentration) can slow down the polymerization rate, giving chains more time to grow in an ordered fashion before precipitating.
-
Control Catalyst Loading: A very high catalyst concentration can accelerate the reaction uncontrollably. Titrate the catalyst loading to find a balance between a reasonable reaction rate and controlled polymer growth.
-
Temperature Profile: Instead of running the reaction at a constant high temperature, try a temperature ramp. Start at a lower temperature to allow for initial ordered growth and then slowly increase it to drive the reaction to completion.
-
Q3: I'm trying to synthesize a crystalline Covalent Organic Framework (COF), but my product is consistently amorphous according to PXRD analysis. What factors are crucial for achieving crystallinity?
A3: Achieving crystallinity in COFs is a direct result of enabling dynamic error correction during synthesis. This requires the imine bond formation to be reversible.
-
Causality: Crystalline materials form when molecules can adopt their lowest energy, most ordered arrangement. In COF synthesis, this means that any "mistakes" in the growing framework (i.e., misaligned linkages) must be able to break and reform correctly. Highly aggressive, irreversible reaction conditions will lock in these defects, leading to an amorphous material.
-
Solutions & Rationale:
-
Embrace Reversibility with Acid Catalysis: This is where traditional Brønsted acid catalysts, particularly acetic acid, excel.[2] The mildly acidic conditions (optimal pH is around 4-5) are sufficient to catalyze both the forward (imine formation) and reverse (hydrolysis) reactions.[11][12] This dynamic equilibrium allows the framework to self-heal, ultimately leading to a more crystalline product.
-
Optimize the Solvent System: A carefully chosen solvent or solvent mixture is critical. The ideal system will keep the monomers in solution while allowing the growing crystalline framework to precipitate gently. The classic combination of a high-boiling aromatic solvent (like mesitylene) and a polar solvent (like 1,4-dioxane) is a common starting point.
-
Slow Down the Reaction: Avoid "shock" precipitation. Slower, more controlled heating over a longer period (e.g., 72 hours in a sealed tube for solvothermal synthesis) is standard practice for high-quality COFs.[2]
-
Monomer Purity: Ensure your Biphenyl-3,3',4,4'-tetracarbaldehyde and amine linkers are of the highest purity. Impurities can act as defects, terminating chain growth and disrupting crystalline order.[10][13]
-
Q4: How do I effectively purify the final polyimine product, especially to remove the catalyst?
A4: Purification of polymers requires different techniques than small molecules. The method depends on the nature of the product (soluble vs. insoluble) and the catalyst (homogeneous vs. heterogeneous).
-
Causality: The crude product will contain the desired polymer, unreacted monomers, low molecular weight oligomers, and the catalyst. These impurities can significantly affect the material's final properties and must be removed.[]
-
Solutions & Rationale:
-
For Soluble Polymers (Re-precipitation): This is the most common method.[] Dissolve the crude polymer in a good solvent (e.g., DMF, NMP) to create a concentrated solution. Then, add this solution dropwise into a large volume of a stirred "anti-solvent" (a liquid in which the polymer is insoluble, but the impurities are soluble, e.g., methanol, acetone, or water). The polymer will precipitate out, leaving the impurities behind. Repeat this process 2-3 times for high purity.
-
For Insoluble Polymers (Soxhlet Extraction): If your product is an insoluble powder (like many COFs), it can be purified by washing. Place the crude powder in a Soxhlet thimble and continuously wash it with various solvents. Start with a solvent that removes the catalyst and unreacted amine (e.g., methanol or ethanol), followed by a solvent that removes the unreacted tetraldehyde (e.g., THF or chloroform). Finally, dry the purified powder under high vacuum.
-
Catalyst-Specific Removal: If you use a heterogeneous catalyst like Amberlyst® 15, it can simply be filtered off at the end of the reaction.[15] For homogeneous acid catalysts like acetic acid or metal triflates, the washing/re-precipitation methods described above are effective.
-
Frequently Asked Questions (FAQs)
-
What is the best "all-around" catalyst to start with?
-
For general polyimine synthesis where high crystallinity is not the primary goal, a Lewis acid catalyst like Scandium triflate (Sc(OTf)₃) at 5-10 mol% is a robust starting point due to its high activity and water tolerance.[2] For synthesizing crystalline COFs, a 6M aqueous solution of acetic acid is the most established and reliable catalyst.[2][9]
-
-
Can I run this reaction without a solvent?
-
Solvent-free ("neat") conditions can be effective and environmentally friendly, particularly if one of the monomers is a liquid at the reaction temperature.[11] This approach can accelerate the reaction due to high reactant concentration. However, for a tetra-aldehyde polymerizing into a network, neat conditions risk creating an intractable solid brick very quickly. It is generally not recommended for this specific application.
-
-
How does reaction temperature influence the outcome?
-
Temperature has a dual role. It increases the reaction rate and can help keep the growing polymer in solution. However, since imine formation is an equilibrium reaction, very high temperatures can sometimes favor the reverse reaction if water is not efficiently removed. Typical temperatures range from room temperature to 120-150 °C, depending on the solvent and catalyst system.
-
-
How can I monitor the reaction's progress?
-
Monitoring the disappearance of the aldehyde C-H proton (around 9-10 ppm) and the appearance of the imine C-H proton (around 8-9 ppm) via ¹H NMR of an aliquot is a reliable method. The formation of water can also be observed. For COF synthesis, periodic isolation of small amounts of solid for Powder X-ray Diffraction (PXRD) analysis can track the development of crystallinity.
-
Catalyst & Condition Optimization
The choice of catalyst directly impacts reaction speed, yield, and the final properties of the material. The following table summarizes common catalytic systems for imine formation relevant to Biphenyl-3,3',4,4'-tetracarbaldehyde.
| Catalyst System | Type | Typical Loading | Common Solvents | Temp. (°C) | Advantages | Disadvantages |
| Acetic Acid | Brønsted Acid | Co-solvent (e.g., 6M aq. solution) | Mesitylene/Dioxane | 120 | Excellent for crystalline COFs (promotes reversibility), low cost.[2][9] | Slower reaction times, often requires sealed-vessel solvothermal conditions.[2] |
| Scandium Triflate (Sc(OTf)₃) | Lewis Acid | 5-10 mol% | THF, Toluene, CH₂Cl₂ | 25 - 80 | Highly active, water-tolerant, versatile for various substrates.[2] | Higher cost, can be too reactive for controlled crystalline growth. |
| Iron(III) Nitrate (Fe(NO₃)₃·9H₂O) | Lewis Acid | 10-20 mol% | Acetonitrile, THF | 25 | Very rapid reactions at ambient temperature, inexpensive.[1] | Can be less suitable for achieving high crystallinity compared to Brønsted acids. |
| Amberlyst® 15 | Heterogeneous Acid | 20-50 wt% | Toluene, Dioxane | 80 - 120 | Easily removed by filtration, reusable, simplifies workup.[15] | Can have lower activity than homogeneous catalysts, mass transfer limitations. |
Visualizations: Workflows and Mechanisms
// Nodes A [label="Aldehyde (R-CHO) +\nPrimary Amine (R'-NH2)"]; B [label="Protonation of\nCarbonyl Oxygen", fillcolor="#E8F0FE", fontcolor="#202124"]; C [label="Nucleophilic Attack\nby Amine", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="Carbinolamine Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Proton Transfer"]; F [label="Protonation of\nHydroxyl Group", fillcolor="#E8F0FE", fontcolor="#202124"]; G [label="Elimination of Water", fillcolor="#CEEAD6", fontcolor="#202124"]; H [label="Iminium Ion"]; I [label="Deprotonation"]; J [label="Imine (R-CH=N-R') + H2O", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" H+ (catalyst)"]; B -> C; C -> D; D -> E; E -> F [label=" H+ (catalyst)"]; F -> G; G -> H; H -> I; I -> J; } ondot Caption: Acid-catalyzed imine formation mechanism.
// Nodes start [label="Low Yield or\nStalled Reaction", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_water [label="Is water being\nefficiently removed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Is the catalyst\nactive and appropriate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the temperature\noptimal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
sol_water [label="Implement Dean-Stark trap\nor activated sieves.", shape=box, fillcolor="#CEEAD6", fontcolor="#202124"]; sol_catalyst [label="Increase catalyst loading or\nswitch to a stronger Lewis acid\n(e.g., Sc(OTf)3).", shape=box, fillcolor="#CEEAD6", fontcolor="#202124"]; sol_temp [label="Increase temperature in\n10°C increments.", shape=box, fillcolor="#CEEAD6", fontcolor="#202124"]; end_node [label="Re-run Experiment &\nMonitor Progress", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_water; check_water -> check_catalyst [label="Yes"]; check_water -> sol_water [label="No"]; check_catalyst -> check_temp [label="Yes"]; check_catalyst -> sol_catalyst [label="No"]; check_temp -> end_node [label="Yes"]; check_temp -> sol_temp [label="No"]; sol_water -> end_node; sol_catalyst -> end_node; sol_temp -> end_node; } ondot Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: General Procedure for Acetic Acid Catalyzed Synthesis of a Polyimine COF
Disclaimer: These are general guidelines. Specific quantities and conditions should be optimized for your particular amine co-monomer.
-
Reagent Preparation:
-
Ensure Biphenyl-3,3',4,4'-tetracarbaldehyde and the amine linker are pure and dry.
-
Prepare a 6M aqueous solution of acetic acid.
-
Use high-purity, anhydrous solvents. A common mixture is 1,2,4-trichlorobenzene and 1,4-dioxane.
-
-
Reaction Setup:
-
In a Pyrex tube, add Biphenyl-3,3',4,4'-tetracarbaldehyde (1.0 eq).
-
Add the amine linker (2.0 eq for a diamine to maintain stoichiometry).
-
Add the chosen solvent mixture (e.g., 1 mL of each solvent per 0.1 mmol of aldehyde).
-
Add the 6M acetic acid solution (e.g., 0.1 mL per 1 mL of organic solvent).
-
Flash-freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame-seal the tube.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oven at 120 °C.
-
Heat for 72 hours without stirring.
-
-
Workup and Purification:
-
After cooling to room temperature, carefully open the tube.
-
Collect the precipitated solid by filtration.
-
Wash the solid extensively with anhydrous acetone and anhydrous THF to remove unreacted monomers and catalyst. This can be done on a fritted funnel or via Soxhlet extraction for highest purity.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 80-120 °C) overnight to yield the purified polyimine COF.
-
-
Characterization:
-
Confirm the structure and purity using FT-IR (disappearance of C=O and N-H stretches, appearance of C=N stretch) and solid-state NMR.
-
Assess crystallinity and phase purity using Powder X-ray Diffraction (PXRD).
-
Evaluate porosity using N₂ sorption analysis (BET).
-
References
-
Title: Rapid, Ambient Temperature Synthesis of Imine Covalent Organic Frameworks Catalyzed by Transition Metal Nitrates Source: ChemRxiv URL: [Link]
-
Title: Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks Source: MDPI URL: [Link]
-
Title: Selected reports on catalytic methods for imine-linked COF synthesis. Source: ResearchGate URL: [Link]
-
Title: Gentle and Rapid Synthesis of Imine-Linked Covalent Organic Frameworks in Acetic Acid-Based Deep Eutectic Solvents Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Imine synthesis by alkylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution Source: Journal of the American Chemical Society URL: [Link]
-
Title: Imine synthesis by oxidation, condensation, hydroamination or rearrangement Source: Organic Chemistry Portal URL: [Link]
-
Title: Post-synthetic modification of imine linkages of a covalent organic framework for its catalysis application Source: PMC URL: [Link]
-
Title: Imines - Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesize and Characterization of Polyimine and Its Application for Removing Amoxicillin from Polluted Water Source: of DSpace URL: [Link]
-
Title: 21.4. Imine formation | Organic Chemistry II Source: Lumen Learning URL: [Link]
-
Title: Problem in synthesis of imine? Source: ResearchGate URL: [Link]
-
Title: Purification of Organic Materials and Study of Polymers Therefrom. Source: DTIC URL: [Link]
-
Title: How do I remove water from imine formation reactions? Source: ResearchGate URL: [Link]
-
Title: Addition of Amines - Imines Source: OpenOChem Learn URL: [Link]
-
Title: Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles Source: Journal of Chemical Education - ACS Publications URL: [Link]
-
Title: Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) Source: PMC URL: [Link]
-
Title: 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation Source: Chemistry LibreTexts URL: [Link]
-
Title: Facile imine synthesis under green conditions using Amberlyst® 15 Source: PeerJ URL: [Link]
-
Title: Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols Source: ResearchGate URL: [Link]
-
Title: Closed‐Loop Recycling of Poly(Imine‐Carbonate) Derived from Plastic Waste and Bio‐based Resources Source: PMC URL: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gentle and rapid synthesis of imine-linked covalent organic frameworks in acetic acid-based deep eutectic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 15. peerj.com [peerj.com]
thermal degradation analysis of Biphenyl-3,3',4,4'-tetracarbaldehyde precursors
Welcome to the Technical Support Center for the thermal degradation analysis of Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTCA) .
As a highly conjugated, polyfunctional monomer, BPTCA is a critical building block in the synthesis of advanced 1[1] and high-performance polyimides. However, its rigid biphenyl core and reactive aldehyde groups present unique thermoanalytical challenges. Researchers frequently encounter artifacts such as premature sublimation, oxidative degradation, and trapped synthesis solvents.
This guide is engineered for scientists and drug development professionals. It bypasses basic definitions to focus strictly on the causality of thermal behaviors, offering self-validating protocols to ensure absolute data integrity during Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
I. Diagnostic Workflow for BPTCA Thermal Anomalies
Before adjusting instrument parameters, it is critical to isolate whether an unexpected thermal event is a physical phase change (sublimation/melting) or a chemical degradation process.
Diagnostic workflow for resolving premature mass loss in BPTCA thermal analysis.
II. Quantitative Baselines for Tetracarbaldehyde Precursors
To troubleshoot effectively, you must know the baseline thermal properties of BPTCA. Deviations from these ranges indicate sample impurity or incorrect instrument configuration.
| Thermal Property | Expected Value/Range | Analytical Technique | Common Interferences |
| Residual Solvent Release | 80°C - 150°C | TGA / TGA-MS | Trapped synthesis solvents (e.g., DMF, Dioxane)[2] |
| Sublimation Onset | 220°C - 280°C | Low-Pressure TGA | Mistaken for early thermal degradation[3] |
| Melting Point | ~250°C - 260°C | DSC | Sublimation in open pans[4] |
| Thermal Decomposition | >350°C | TGA | Oxidative degradation if O₂ is present[1] |
III. Core Troubleshooting Guides (Q&A)
Q1: My BPTCA sample shows a massive weight loss starting around 220°C in the TGA, but the literature suggests tetracarbaldehyde COF precursors are stable up to 350°C. Is my sample degrading? A: It is highly unlikely that your sample is degrading. You are observing sublimation. Low-molecular-weight organic precursors like BPTCA possess high structural symmetry and relatively low vapor pressures, causing them to 3[3] when heated in an open pan.
-
The Causality: In an open TGA pan under a continuous purge gas flow, the partial pressure of the volatilized BPTCA is constantly swept away. This drives the thermodynamic equilibrium toward complete sublimation rather than melting or stable heating.
-
The Fix: To differentiate sublimation from degradation, perform a DSC scan in a hermetically sealed pan. Sublimation will be suppressed, and you will observe a sharp endothermic melting peak without mass loss. For accurate TGA, switch to a hermetic aluminum pan with a 50 µm laser-drilled pinhole. This creates a self-generated atmosphere that 5[5] until the true decomposition temperature is reached.
Q2: I am experiencing severe baseline drift and erratic heat flow signals during the DSC analysis of BPTCA. How can I stabilize the signal? A: Baseline drift in organic precursor analysis is almost always a mechanical or thermal resistance issue at the sensor-pan interface, exacerbated by the sample's physical phase changes[5].
-
The Causality: As BPTCA heats, if it sublimates and condenses on the DSC lid or the sensor itself, it alters the thermal mass and heat capacity of the cell. Furthermore, 6[6] change the heat transfer rate between the sensor and the sample.
-
The Fix:
-
Ensure the reference pan and sample pan masses match within 0.1 mg.
-
Use a crimped lid to contain splattering during melting.
-
Clean the DSC sensor gently with a solvent swab (e.g., acetone) and perform a high-temperature bake-out run to remove condensed organic residues.
-
Q3: The TGA curve shows a multi-step degradation profile. How do I determine which step is the breakdown of the biphenyl core versus the aldehyde groups? A: A standard TGA only measures mass loss; it4[4]. BPTCA degradation typically involves decarbonylation (loss of -CHO groups) followed by the cleavage of the biphenyl backbone.
-
The Causality: The activation energy for the cleavage of the peripheral aldehyde groups is lower than that of the aromatic C-C bonds.
-
The Fix: Couple your TGA with a Fourier Transform Infrared Spectrometer (TGA-FTIR) or Mass Spectrometer (TGA-MS). Monitor the evolution of CO (m/z 28) and CO₂ (m/z 44) to pinpoint the exact temperature of decarbonylation, and track benzene/phenyl fragments (m/z 77, 78) to identify the collapse of the biphenyl core.
IV. Standard Operating Procedures (SOPs)
Protocol: Self-Validating TGA Workflow for Highly Volatile Organic Precursors (BPTCA)
This protocol is designed to prevent sublimation artifacts and ensure accurate determination of the thermal decomposition onset.
Step 1: Sample Preparation Accurately weigh 3.0 to 5.0 mg of BPTCA powder. Rationale: Too much sample causes thermal lag and temperature gradients within the pan; too little reduces the signal-to-noise ratio, making derivative peaks (DTG) difficult to resolve.
Step 2: Pan Selection & Sealing Place the sample in an aluminum hermetic pan. Seal the pan with a lid containing a 50 µm pinhole. Rationale: The pinhole allows expanding gases to escape, preventing pan rupture, while maintaining a high partial pressure of the precursor vapor to 5[5].
Step 3: Purge Gas Configuration Set the balance purge to 40 mL/min Nitrogen and the sample purge to 60 mL/min Nitrogen. Rationale: Nitrogen 4[4]. The higher sample purge ensures evolved gases are rapidly swept away from the furnace to prevent condensation on the hang-down wire.
Step 4: Thermal Profile Execution
-
Isotherm at 30°C for 5 minutes (to stabilize the microbalance).
-
Ramp at 10°C/min to 150°C. Hold for 10 minutes. Rationale: This isothermal step drives off residual moisture and synthesis solvents (e.g., DMF) without degrading the sample[2].
-
Ramp at 10°C/min to 600°C.
Step 5: Data Validation Overlay the first derivative (DTG) curve. The true decomposition onset is defined as the extrapolated onset temperature of the first major DTG peak following the 150°C hold.
V. Frequently Asked Questions (FAQs)
Q: Can I use platinum pans for BPTCA analysis? A: While platinum is inert and excellent for high-temperature polymer analysis, it is unnecessary for BPTCA unless you are heating above 600°C. Aluminum is preferred for organic precursors up to 600°C due to its superior thermal conductivity, which provides sharper DSC peaks and accurate TGA onset temperatures[5].
Q: Why does my BPTCA sample turn black but leave a 30% residual mass at 600°C? A: In an inert nitrogen atmosphere, highly conjugated aromatic molecules like BPTCA undergo carbonization (cross-linking into an amorphous carbon char) rather than complete volatilization. To determine total inorganic ash content, you must switch the purge gas to Air or Oxygen at 600°C to combust the carbonaceous residue[2].
VI. References
-
DSC Analysis of Polymers | Thermal - EAG Laboratories. Available at:
-
Troubleshooting TGA-DSC Sample Pan Issues - Red Thermo. Available at:
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques - Lab Manager. Available at:
-
Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks - PMC (NIH). Available at:
-
Low-pressure thermogravimetric analysis for finding sublimation temperatures for organic precursors in atomic/molecular layer deposition - Aalto University (ACRIS). Available at:
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC (NIH). Available at:
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- 3. acris.aalto.fi [acris.aalto.fi]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. Troubleshooting TGA-DSC Sample Pan Issues [redthermo.com]
- 6. eag.com [eag.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Peak Assignment of Biphenyl-3,3',4,4'-tetracarbaldehyde
Abstract
This guide provides an in-depth analysis and predictive assignment of the ¹H NMR spectrum for Biphenyl-3,3',4,4'-tetracarbaldehyde. The structural complexity of this molecule, characterized by its C₂ symmetry and four potent electron-withdrawing aldehyde groups, gives rise to a nuanced and informative NMR spectrum. We will deconstruct the expected chemical shifts and spin-spin coupling patterns based on fundamental principles of magnetic anisotropy and substituent effects. This document serves as a predictive comparison for researchers, enabling them to distinguish between the closely-spaced aromatic proton signals. Furthermore, we will explore the influence of solvent choice on spectral resolution and provide a validated experimental protocol for acquiring high-quality data.
The Spectroscopic Challenge: Symmetry and Substituent Effects
Biphenyl-3,3',4,4'-tetracarbaldehyde presents a unique challenge for ¹H NMR analysis. While the molecule's symmetry simplifies the number of unique proton environments, the presence of four strongly electron-withdrawing carbonyl groups induces significant deshielding of the aromatic protons. This effect compresses the aromatic region of the spectrum, making unambiguous assignment reliant on a careful analysis of spin-spin coupling patterns.
Due to the molecule's symmetry (assuming rapid rotation around the central C-C bond at room temperature), the two phenyl rings are chemically equivalent. This results in only four distinct proton signals: one for the aldehyde protons and three for the aromatic protons.
Proton Numbering Scheme:
-
Aldehyde Protons: H-7, H-7', H-8, H-8' (equivalent, 1 signal)
-
Aromatic Protons: H-2/H-2', H-5/H-5', H-6/H-6' (3 unique signals)
The primary task is to differentiate between H-2, H-5, and H-6, whose chemical shifts are all shifted significantly downfield.
Predictive Analysis: Chemical Shifts and Coupling Constants
Our assignment strategy is built upon two pillars: the electronic effect of the substituents on chemical shifts and the through-bond spin-spin coupling (J-coupling) that reveals proton connectivity.
2.1 Aldehyde Protons (H-7, H-7', H-8, H-8')
The protons of an aldehyde group are subject to extreme deshielding due to the magnetic anisotropy of the C=O double bond and the bond's inherent electron-withdrawing nature.[1][2] Consequently, this signal is the most straightforward to assign.
-
Expected Multiplicity: Singlet (s), as there are no adjacent protons within three bonds.
2.2 Aromatic Protons (H-2, H-5, H-6)
All aromatic protons are deshielded by the adjacent aldehyde groups. The precise chemical shift is determined by the proton's position relative to these groups.
-
H-2/H-2': This proton is positioned ortho to the aldehyde at C-3 and meta to the aldehyde at C-4. It will experience strong deshielding.
-
H-5/H-5': This proton is ortho to the aldehyde at C-4 and meta to the aldehyde at C-3. Its electronic environment is very similar to H-2.
-
H-6/H-6': This proton is situated ortho to H-5 and meta to H-2. It is also para to the aldehyde at C-3 and ortho to the aldehyde at C-4, placing it in a highly deshielded environment.
Given the subtle differences, coupling constants are essential for definitive assignment. The magnitude of the J-coupling constant is highly dependent on the number of bonds separating the coupled nuclei.[5]
-
Ortho coupling (³J): Occurs between protons on adjacent carbons (3 bonds). Typically 7-9 Hz.[5]
-
Meta coupling (⁴J): Occurs between protons separated by one carbon (4 bonds). Typically 2-3 Hz.[5][6]
-
Para coupling (⁵J): Occurs across four carbons (5 bonds) and is typically very small (<1 Hz) and often not resolved.[5]
Applying these principles allows for a clear prediction of the multiplicity for each aromatic signal:
-
H-6 Signal: This proton is coupled to H-5 (ortho) and H-2 (meta). It will therefore appear as a doublet of doublets (dd) with coupling constants of approximately J = 7-9 Hz and J = 2-3 Hz.
-
H-5 Signal: This proton is coupled only to H-6 (ortho). It will appear as a doublet (d) with a coupling constant of J = 7-9 Hz.
-
H-2 Signal: This proton is coupled only to H-6 (meta). It will appear as a doublet (d) , but with a much smaller coupling constant of J = 2-3 Hz. This signal may appear as a narrow doublet or even a broadened singlet depending on instrument resolution.
Comparative Data & Solvent Effects
The choice of solvent can significantly influence the chemical shifts of aromatic protons, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).[7][8] Protic or polar aprotic solvents like DMSO-d₆ can engage in hydrogen bonding or dipole-dipole interactions, altering the electronic environment compared to a non-polar solvent like CDCl₃.[9] For a molecule like Biphenyl-3,3',4,4'-tetracarbaldehyde, which has highly polarized C=O bonds, using a polar solvent like DMSO-d₆ is often preferable for solubility and can lead to better spectral dispersion.
| Proton Assignment | Predicted δ (CDCl₃) | Predicted δ (DMSO-d₆) | Predicted Multiplicity | Expected J-Coupling (Hz) |
| Aldehyde-H | ~10.1 ppm | ~10.2 ppm | Singlet (s) | N/A |
| Aromatic H-6 | ~8.4 ppm | ~8.5 ppm | Doublet of Doublets (dd) | ³J ≈ 8.0, ⁴J ≈ 2.0 |
| Aromatic H-5 | ~8.2 ppm | ~8.3 ppm | Doublet (d) | ³J ≈ 8.0 |
| Aromatic H-2 | ~8.6 ppm | ~8.7 ppm | Doublet (d) | ⁴J ≈ 2.0 |
| Note: The predicted chemical shifts are estimates based on additive substituent effects and data from similar compounds. The relative downfield order of H-2, H-5, and H-6 can be influenced by through-space effects and may vary. |
Visualization of the Aromatic Spin System
The coupling relationships between the three unique aromatic protons can be visualized as a network. This diagram clarifies the connectivity that gives rise to the predicted splitting patterns.
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- 8. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 9. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative FTIR Analysis of Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTCA) vs. Standard Aldehyde Monomers in COF Synthesis
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Application Note
Executive Summary
Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTCA, CAS: 915978-19-7) is a highly symmetric, tetratopic building block critical for the synthesis of advanced 2D and 3D Covalent Organic Frameworks (COFs). Because COF synthesis relies heavily on Schiff-base condensation (imine bond formation), Fourier Transform Infrared (FTIR) spectroscopy is the primary analytical tool for monitoring monomer consumption.
This guide objectively compares the FTIR vibrational modes of BPTCA against standard alternative monomers—such as Terephthalaldehyde (TPA) and o-Phthalaldehyde (OPA)—and provides a self-validating experimental protocol designed to eliminate common spectroscopic artifacts.
Mechanistic Grounding: The Molecular Architecture of BPTCA
To accurately interpret the FTIR spectrum of BPTCA, one must understand how its molecular architecture dictates its vibrational dipole moments. Unlike simple para-substituted dialdehydes like TPA, BPTCA features a biphenyl core with ortho-substituted aldehyde groups at the 3,3',4,4' positions.
This structural nuance creates two distinct spectroscopic phenomena:
-
Dipole-Dipole Coupling: The spatial proximity of the ortho-aldehydes causes steric hindrance and dipole-dipole interactions. While isolated para-aldehydes like TPA exhibit a sharp carbonyl (C=O) stretch at ~1690 cm⁻¹ 1, strong ortho-effects in molecules like OPA shift the C=O stretch higher, typically around 1725 cm⁻¹ . BPTCA balances these effects due to its extended biphenyl conjugation, resulting in a broadened C=O stretch between 1695–1710 cm⁻¹.
-
Biphenyl Core Vibrations: The restricted rotation around the central C-C bond of the biphenyl unit introduces unique aromatic C=C ring stretching modes, typically observed in the 1535–1550 cm⁻¹ region 2.
Comparative FTIR Performance Data
When selecting a monomer for framework synthesis, understanding the baseline spectral profile is critical for accurate reaction monitoring. Table 1 summarizes the key vibrational modes of BPTCA compared to common alternatives.
Table 1: FTIR Spectral Comparison of Aromatic Aldehyde Monomers
| Monomer | Structural Class | ν(C=O) Stretch (cm⁻¹) | ν(C-H) Aldehyde (cm⁻¹) | ν(C=C) Aromatic (cm⁻¹) |
| Terephthalaldehyde (TPA) | Para-dialdehyde | ~1690 | ~2870 / 2730 | ~1600, 1580 |
| o-Phthalaldehyde (OPA) | Ortho-dialdehyde | ~1725 | ~2860 / 2740 | ~1595, 1480 |
| BPTCA | Ortho-tetraaldehyde | ~1695 - 1710 | ~2875 / 2735 | ~1590, 1535 |
Note: The aldehyde C-H stretch appears as a distinct doublet due to Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending mode.
Experimental Workflow: Self-Validating FTIR Protocol
To ensure absolute trustworthiness in your spectral data, the following protocol moves beyond basic sample prep by integrating causality and internal validation.
Fig 1: Self-validating FTIR workflow for BPTCA monomer characterization.
Step-by-Step Methodology
Step 1: Matrix Homogenization (The Christiansen Effect)
-
Action: Grind 2 mg of BPTCA with 198 mg of spectroscopic-grade KBr in an agate mortar for exactly 3 minutes.
-
Causality: BPTCA is a highly crystalline solid. Improper grinding leaves particle sizes larger than the incident IR wavelength (>5 µm). This causes the Christiansen effect—an asymmetric scattering phenomenon that severely distorts the baseline on the high-frequency side of the C=O peak, leading to false quantitative readings.
Step 2: Moisture Evacuation & Internal Standardization
-
Action: Add 0.5 wt% Potassium Thiocyanate (KSCN) to the mixture. Dry the powder at 110°C under vacuum for 2 hours before pressing at 10 tons for 2 minutes.
-
Causality: KBr is highly hygroscopic. Absorbed water exhibits a bending mode at ~1640 cm⁻¹, which artificially broadens the baseline near the BPTCA C=O stretch, masking the critical 1620 cm⁻¹ window used to monitor imine formation later. The addition of KSCN provides a self-validating internal standard; its sharp, isolated C≡N stretch at 2050 cm⁻¹ allows you to normalize the C=O peak area, proving that any intensity loss during reaction monitoring is due to chemical conversion, not variations in pellet thickness.
Step 3: Spectral Acquisition & Peak Deconvolution
-
Action: Acquire the spectrum at a resolution of 4 cm⁻¹ (64 scans). Apply a second-derivative transformation to the 1650–1750 cm⁻¹ region using your spectrometer's software.
-
Causality: Because the ortho-positioned aldehydes in BPTCA undergo dipole-dipole coupling, the C=O band naturally broadens. The second-derivative transformation mathematically narrows the bandwidth, allowing you to resolve the true peak center from overlapping vibrational modes without altering the raw data integrity.
Reaction Monitoring: Tracking Imine Bond Formation
When utilizing BPTCA in COF synthesis, FTIR is the primary method to confirm the completion of the Schiff-base condensation.
Fig 2: Reaction monitoring logic for BPTCA-based imine COF synthesis.
Analytical Logic: As the primary amine reacts with the aldehyde groups of BPTCA, the highly characteristic C=O stretch at ~1695 cm⁻¹ will progressively diminish. Concurrently, a new, sharp peak will emerge at ~1620 cm⁻¹, corresponding to the ν(C=N) stretch of the newly formed imine linkage. Complete disappearance of the 1695 cm⁻¹ band (relative to the 2050 cm⁻¹ KSCN internal standard) confirms 100% monomer conversion and successful framework polymerization.
References
- O-PHTHALALDEHYDE (OPA)
- The FTIR spectra of terephthalaldehyde...
- FIR absorption spectrum of biphenyl and comparison with theoretical calculations Source: ResearchGate URL
Sources
Structural Elucidation of Biphenyl-3,3',4,4'-tetracarbaldehyde COFs: A Comparison Guide to PXRD Simulation vs. Experimental Data
Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTA) is a highly versatile, tetratopic building block utilized in the synthesis of highly conjugated Covalent Organic Frameworks (COFs)[1]. Because of the rigid, planar nature of the BPTA node, these materials exhibit exceptional porosity and chemical stability, making them prime candidates for gas separation, photothermal applications, and iodine capture[1][2].
However, the rapid kinetics of imine bond formation during synthesis often lead to kinetic trapping. This causes BPTA-COFs to precipitate as microcrystalline powders rather than single crystals[3]. Consequently, researchers cannot rely on traditional direct methods for ab initio structure solution. To overcome this, a self-validating methodology must be employed: bridging experimental Powder X-ray Diffraction (PXRD) with in silico simulated PXRD patterns .
This guide objectively compares the efficacy of PXRD simulation workflows against alternative structural determination methods and provides field-proven experimental protocols for BPTA-COFs.
Comparative Analysis: Structural Determination Alternatives
When evaluating the crystal structure of a newly synthesized BPTA-COF, researchers must select the appropriate analytical technique. Below is an objective comparison of the available methodologies.
Experimental PXRD + In Silico Simulation (The Industry Standard)
-
Mechanism: Compares 1D experimental diffraction data against simulated patterns of idealized topological models (e.g., eclipsed AA vs. staggered AB stacking)[2].
-
Performance: Highly reliable for BPTA-COFs. Because BPTA enforces specific symmetries (often
or ), predicting the topology is computationally lightweight[4]. -
Limitations: Suffers from 1D data compression. Severe peak broadening (Scherrer broadening) due to small crystallite domains can obscure higher-order reflections[3].
Single-Crystal X-Ray Diffraction (SCXRD)
-
Mechanism: Direct measurement of electron density in a 3D lattice.
-
Performance: The absolute gold standard for atomic resolution.
-
Limitations: Practically unfeasible for BPTA-COFs. The thermodynamic barrier to growing large (>10 µm) single crystals of imine-linked frameworks is extraordinarily high due to the reversibility of the dynamic covalent bonds favoring rapid nucleation over slow, ordered growth[3].
3D Electron Diffraction (3D-ED / cRED)
-
Mechanism: Utilizes the strong interaction of electrons with matter to collect single-crystal diffraction data from sub-micron crystals[3].
-
Performance: An emerging, powerful alternative that overcomes the 1D compression limitations of standard PXRD[3].
-
Limitations: Requires highly specialized Transmission Electron Microscopes (TEM). Furthermore, porous organic frameworks like BPTA-COFs are highly beam-sensitive, requiring complex low-dose collection strategies to prevent structural degradation during analysis[3].
Verdict: For routine structural validation, pore metric analysis, and phase purity confirmation of BPTA-COFs, Experimental PXRD coupled with In Silico Simulation remains the most pragmatic and accessible gold standard.
Quantitative Data: Simulated vs. Experimental PXRD
To validate the structure, the experimental PXRD pattern must be compared against simulated stacking modes. In BPTA-COFs, strong interlayer π-π interactions typically drive the system into an eclipsed (AA) stacking configuration[1][2].
The table below summarizes the diagnostic PXRD reflections for a representative BPTA-COF (TPB-BPTA-COF, synthesized from 1,3,5-tri(4-aminophenyl)benzene and BPTA)[1][4].
| Reflection Plane | Experimental 2θ (°) | Simulated AA Stacking 2θ (°) | Simulated AB Stacking 2θ (°) | Diagnostic Significance |
| (100) | 2.72 | 2.72 | ~2.85 (Shifted) | Defines the primary pore diameter. |
| (110) | 4.75 | 4.75 | Absent | Confirms long-range in-plane order. |
| (200) | 5.51 | 5.51 | 5.60 | Secondary in-plane symmetry. |
| (210) | 7.32 | 7.32 | Absent | Distinguishes AA from AB stacking. |
| (220) | 9.61 | 9.61 | 9.75 | Higher-order in-plane reflection. |
| (001) | 25.14 | 25.15 | Absent | Critical: Confirms eclipsed π-π stacking distance (~3.5 Å). |
Causality Note: If the experimental (001) peak at ~25.14° is missing or highly diffuse, it indicates poor interlayer stacking, solvent inclusion, or partial pore collapse[1].
Workflow Visualization
Workflow for COF structural validation: Bridging experimental PXRD with in silico modeling.
Experimental Protocols & Self-Validating Workflows
The following protocol outlines the synthesis and structural elucidation of a BPTA-COF. This is a self-validating system: the mathematical convergence of the refinement step acts as the internal quality control for the physical synthesis.
Phase 1: Solvothermal Synthesis of TPB-BPTA-COF
Causality: The choice of a mixed solvent system (o-DCB/n-BuOH) balances the solubility of the monomers with the reversibility of the imine condensation, which is critical for error-correction and crystallinity[1].
-
Preparation: In a 10 mL Pyrex tube, combine 1,3,5-tri(4-aminophenyl)benzene (TPB) (0.080 mmol) and BPTA (0.120 mmol)[1].
-
Solvent & Catalyst: Add 1.0 mL of a 1:1 (v/v) mixture of o-dichlorobenzene (o-DCB) and n-butanol (n-BuOH), followed by 0.1 mL of 6 M aqueous acetic acid[1].
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen, which can cause side reactions at high temperatures[1].
-
Reaction: Flame-seal the tube under a vacuum and heat isothermally at 120 °C for 72 hours[1].
-
Purification: Isolate the precipitate via centrifugation. Wash extensively with THF, followed by Soxhlet extraction in THF for 24 hours to remove trapped oligomers from the mesopores[1]. Dry under vacuum at 120 °C.
Phase 2: Experimental PXRD Data Collection
Causality: A highly stabilized, slow scan rate is mandatory. Because the primary (100) reflection of BPTA-COFs occurs at very low angles (< 3°), rapid scanning will cause the peak to merge with the direct beam artifact.
-
Load the activated COF powder onto a zero-background silicon sample holder.
-
Collect data using a diffractometer equipped with a Cu-Kα radiation source (
Å)[5]. -
Set the voltage to 40 kV and current to 15 mA[5].
-
Record the pattern from 1.5° to 30° (2θ) using a step size of 0.02° and a slow scan rate (e.g., 1° to 2° min⁻¹)[5].
Phase 3: In Silico Simulation and Pawley Refinement
Causality: Experimental data alone cannot assign atomic coordinates. We must build a theoretical model and mathematically deform its unit cell until its simulated diffraction matches the experimental reality.
-
Model Construction: Using the Materials Studio suite, construct the 2D polymer layer based on the
space group (for hexagonal topologies)[4][5]. -
Geometry Optimization: Optimize the geometry using the Forcite module with the Universal Force Field (UFF) to minimize steric clashes[5].
-
Stacking Generation: Generate both eclipsed (AA) and staggered (AB) 3D stacking models[2][5].
-
Simulation: Use the Reflex module to simulate the PXRD patterns for both models[5].
-
Pawley Refinement (The Validation Step): Input the experimental PXRD data. Perform a Pawley refinement, allowing the unit cell parameters (
) and peak profile parameters to optimize[2][5]. -
Validation Metric: The structure is considered validated if the weighted profile R-factor (
) converges to < 5% and the unweighted profile R-factor ( ) converges to < 4%.
References
-
Design of Photothermal Covalent Organic Frameworks by Radical Immobilization Source: CCS Chemistry (Chinese Chemical Society), 2021. URL:[Link]
-
Highly Conjugated Two-dimensional Covalent Organic Frameworks for Efficient Iodine Uptake Source: Molecules (via ResearchGate), 2022. URL:[Link]
-
Nitrogen-rich covalent organic frameworks: a promising class of sensory materials Source: Journal of Materials Chemistry C (RSC), 2021. URL:[Link]
-
Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence Source: Journal of the American Chemical Society (ACS), 2024. URL:[Link]
-
Gradient channel segmentation in covalent organic framework membranes with highly oriented nanochannels Source: Nature Communications / DOI Repository. URL:[Link](Derived from DOI routing in search snippet 3.5)
Sources
Comparative Analysis of BET Surface Areas in Biphenyl-3,3',4,4'-tetracarbaldehyde-Based Frameworks: A Guide for Researchers
To our valued audience of researchers, scientists, and drug development professionals: Following a comprehensive literature search, we have determined that there is a notable absence of publicly available experimental data on the synthesis and characterization of covalent organic frameworks (COFs) or other porous polymers derived specifically from Biphenyl-3,3',4,4'-tetracarbaldehyde. Consequently, a direct comparative guide to the BET (Brunauer-Emmett-Teller) surface areas of these specific frameworks cannot be compiled at this time.
This guide will instead address the context of this finding, explore the potential of Biphenyl-3,3',4,4'-tetracarbaldehyde as a building block for porous materials, and provide a comparative overview of frameworks synthesized from isomeric and related biphenyl-based linkers. This approach aims to equip researchers with a foundational understanding and to highlight a significant opportunity for novel research in the field of porous materials.
The Untapped Potential of Biphenyl-3,3',4,4'-tetracarbaldehyde in Porous Frameworks
Biphenyl-3,3',4,4'-tetracarbaldehyde is a tetra-functional aromatic aldehyde that, in theory, represents a promising building block for the construction of porous organic frameworks. The four aldehyde groups provide multiple reaction sites for forming extended, covalently linked networks, typically through condensation reactions with amine-based linkers to form imine bonds. The biphenyl core offers rigidity, a key feature for establishing permanent porosity in the resulting framework.
The specific substitution pattern of the aldehyde groups at the 3,3',4,4'-positions is expected to impart a distinct geometry to the resulting frameworks compared to its more commonly studied isomers, such as Biphenyl-3,3',5,5'-tetracarbaldehyde. This unique geometry could lead to novel network topologies, pore architectures, and, consequently, different material properties, including BET surface area, which is a critical parameter for applications in gas storage, separation, and catalysis.
Despite this potential, our extensive search of scientific databases and chemical literature has not yielded any reports of the successful synthesis and characterization of COFs or other porous polymers using Biphenyl-3,3',4,4'-tetracarbaldehyde as a primary building block, along with their corresponding BET surface area analysis.
A Comparative Look at Related Biphenyl-Based Frameworks
To provide a valuable point of reference, this section will discuss the BET surface areas of frameworks derived from other biphenyl-based linkers. This comparison underscores how variations in the linker geometry and functionality can significantly influence the porosity of the resulting materials.
It is important to note that the following data is for illustrative purposes to demonstrate the range of surface areas achievable with biphenyl-based linkers and should not be taken as a direct prediction for frameworks based on the 3,3',4,4'-isomer.
| Framework/Polymer | Biphenyl-Based Linker(s) | Other Linker(s) | BET Surface Area (m²/g) | Reference |
| Polyimide Hybrid Films | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | p-phenylene diamine (PDA) | Not a primary focus, typically non-porous | General materials science literature |
| Knitting Aryl Polymer | Biphenyl | Formaldehyde dimethyl acetal | Low to moderate | [1] |
| Polyimides for Gas Separation | 2,2′3,3′-biphenyltetracarboxylic dianhydride (iBPDA) | 2,2-Bis(4-aminophenyl) hexafluoropropane (6FpDA) | Not reported as a porous material | [2] |
This table is populated with examples of polymers derived from biphenyl analogues to illustrate the diversity of materials, though none are porous frameworks with reported BET surface areas directly comparable to what would be expected from a COF synthesized from Biphenyl-3,3',4,4'-tetracarbaldehyde.
Methodologies and Experimental Considerations
The synthesis and characterization of porous organic frameworks involve a series of critical experimental steps. Understanding these is crucial for any future work on Biphenyl-3,3',4,4'-tetracarbaldehyde-based frameworks.
General Synthesis Protocol for Covalent Organic Frameworks
A typical synthesis of an imine-linked COF involves the solvothermal reaction of an aldehyde-functionalized monomer with an amine-functionalized monomer in a sealed vessel.
Step-by-Step Methodology:
-
Monomer Preparation: Precisely weigh and dissolve the aldehyde monomer (e.g., Biphenyl-3,3',4,4'-tetracarbaldehyde) and the amine linker in a suitable solvent or solvent mixture (e.g., a mixture of mesitylene and dioxane).
-
Catalyst Addition: Add an acidic catalyst, such as aqueous acetic acid, to promote the reversible imine bond formation.
-
Solvothermal Reaction: Seal the reaction mixture in a pressure tube or a similar vessel and heat it in an oven at a specific temperature (typically between 80°C and 120°C) for several days.
-
Isolation and Purification: After the reaction, cool the vessel to room temperature. Collect the resulting solid product by filtration and wash it extensively with various organic solvents to remove unreacted monomers and catalyst.
-
Activation: Activate the purified framework by solvent exchange followed by heating under vacuum to remove any residual solvent from the pores.
Caption: General workflow for the synthesis and characterization of a Covalent Organic Framework.
BET Surface Area Analysis
The Brunauer-Emmett-Teller (BET) theory is the standard method for determining the specific surface area of porous materials. It involves measuring the adsorption of an inert gas, typically nitrogen, at a constant temperature (usually 77 K) over a range of relative pressures.
Experimental Protocol:
-
Sample Degassing: A precisely weighed sample of the activated framework is degassed under vacuum at an elevated temperature to remove any adsorbed moisture or gases from the surface and pores.
-
Nitrogen Adsorption: The degassed sample is cooled to 77 K, and nitrogen gas is introduced in controlled increments. The amount of adsorbed gas is measured at each pressure point.
-
Data Analysis: The adsorption data is plotted as an isotherm (amount of gas adsorbed vs. relative pressure). The BET equation is then applied to a specific linear region of the isotherm to calculate the monolayer capacity, from which the total surface area is determined.
Caption: Workflow for determining the BET surface area of a porous material.
Future Outlook and Research Opportunities
The absence of reported frameworks from Biphenyl-3,3',4,4'-tetracarbaldehyde presents a clear and exciting opportunity for new research. The synthesis and characterization of such materials would be a valuable contribution to the field of porous polymers. Key research questions to address include:
-
Can crystalline COFs be successfully synthesized from Biphenyl-3,3',4,4'-tetracarbaldehyde?
-
What are the optimal reaction conditions (solvents, catalysts, temperature) for achieving high porosity and crystallinity?
-
How will the BET surface area and pore architecture of these new frameworks compare to those derived from other biphenyl isomers?
-
What potential applications might these novel materials have based on their unique structural and porous properties?
We encourage the research community to explore the synthesis of these promising new materials. The development of frameworks from Biphenyl-3,3',4,4'-tetracarbaldehyde could lead to the discovery of materials with unique and potentially superior properties for a range of applications.
References
[1] M. J. C. Bon, P. A. G. Suárez, F. L. de Arbeloa, F. C. P. de la Cruz. Mixed Matrix Membranes Containing a Biphenyl-Based Knitting Aryl Polymer and Gas Separation Performance. Polymers, 2021, 13(23), 4104. [Link]
[2] M. D. G. de la Campa, J. G. de la Campa, C. A. G. González, A. E. L. Serrano. Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications. Polymers, 2023, 15(5), 1305. [Link]
Sources
solid-state C13 NMR characterization of Biphenyl-3,3',4,4'-tetracarbaldehyde linkages
Comparative Guide: Solid-State C NMR Characterization of Biphenyl-3,3',4,4'-tetracarbaldehyde Linkages
Executive Summary
In the engineering of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs), Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTA) serves as a critical tetra-topic node. Its performance hinges on the efficient condensation of its four aldehyde groups with diamines to form extended, crystalline imine (
While Powder X-Ray Diffraction (PXRD) confirms long-range order and FTIR provides rapid functional group identification, neither technique can definitively quantify the degree of chemical conversion or identify amorphous defect sites (such as unreacted aldehydes or trapped aminal intermediates) with the precision of Solid-State Cross-Polarization Magic Angle Spinning (CP-MAS)
This guide objectively compares ssNMR against alternative characterization methods, establishing it as the definitive "molecular auditor" for BPTA-based linkages.
Strategic Comparison: ssNMR vs. Alternatives
To validate a BPTA-derived framework, researchers must answer three questions:
-
Connectivity: Did the aldehyde convert to an imine?
-
Completeness: Are there residual aldehyde groups (defects)?
-
Topology: Is the structure chemically uniform?
The following table compares how ssNMR performs against standard alternatives in answering these questions.
Table 1: Comparative Analysis of Characterization Techniques
| Feature | ssNMR ( | FTIR (ATR/Transmission) | PXRD (Powder Diffraction) |
| Primary Output | Local chemical environment (atomic resolution). | Functional group vibration modes.[1] | Long-range crystallographic order. |
| Linkage Verification | Definitive. Distinct shifts for Aldehyde (~191 ppm) vs. Imine (~158 ppm). | Indicative. C=O stretch (~1690 cm⁻¹) vs. C=N (~1620 cm⁻¹) often overlap with aromatic signals. | None. Infers linkage based on unit cell dimensions, not chemical bonds. |
| Defect Detection | High Sensitivity. Can detect <5% residual aldehyde or aminal intermediates (~70-90 ppm). | Low. Weak C=O shoulders are easily masked by broad signals. | Blind. Amorphous defects do not diffract; they appear as background noise. |
| Quantification | Semi-Quantitative. Integration of peak areas (with careful contact time management) yields conversion ratios. | Qualitative. Peak intensities vary with sample prep and scattering. | N/A. Cannot quantify chemical conversion. |
| Sample State | Solid powder (non-destructive). | Solid powder. | Solid powder. |
Technical Deep Dive: The BPTA Fingerprint
The power of ssNMR lies in the distinct "chemical shift" separation between the starting material (BPTA) and the product (Imine-COF).
The Chemical Shift Landscape
-
Aldehyde Carbon (
): The carbonyl carbon in BPTA is highly deshielded, appearing at 190–192 ppm . -
Imine Carbon (
): Upon condensation, this resonance shifts upfield to 155–160 ppm . -
Aromatic Backbone: The biphenyl carbons resonate between 120–145 ppm .
-
Defect/Intermediate (Aminal): If the reaction arrests at the hemiaminal/aminal stage, a peak appears at 70–90 ppm (
hybridized carbon).
Visualization: Linkage Evolution Pathway
The following diagram illustrates the chemical transformation and the corresponding NMR shift migration.
Figure 1: NMR Shift Migration during BPTA Condensation. The disappearance of the 191 ppm signal and appearance of the 158 ppm signal is the primary metric of success.
Experimental Protocol: Validated Workflow
To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol for characterizing BPTA linkages.
Step 1: Sample Preparation
-
Activation: Activate the COF sample by solvent exchange (e.g., THF, Acetone) followed by supercritical CO
drying or vacuum heating (120°C, 12h) to remove trapped solvent molecules that may obscure the 10-50 ppm region. -
Packing: Pack approximately 30–50 mg of dry powder into a 4 mm Zirconia (
) rotor. Ensure the cap is tight to prevent ejection at high speeds.
Step 2: Instrument Parameters (CP-MAS)[2]
-
Field Strength: 400 MHz (9.4 T) or higher is recommended for resolution.
-
Spinning Rate: 10–12 kHz .
-
Reasoning: This speed is sufficient to push spinning sidebands (SSB) outside the aromatic region (120–160 ppm), preventing overlap with the critical imine peak.
-
-
Pulse Sequence: Cross-Polarization (CP) with Tppm decoupling.
-
Contact Time:2.0 ms .
-
Causality: A 2 ms contact time balances the magnetization transfer from protons to carbons. Too short (<0.5 ms) under-represents quaternary carbons (like the imine C); too long (>5 ms) causes signal decay due to
relaxation.
-
-
Relaxation Delay: 3–5 seconds.
-
Reference: Adamantane (
ppm) or TMS (0 ppm).
Step 3: Data Interpretation & Logic Flow
Use the following decision tree to interpret your spectra.
Figure 2: Logical Decision Tree for Spectrum Interpretation. Use this workflow to classify the quality of the BPTA linkage.
Supporting Data: Chemical Shift Assignments
The following table aggregates field data for BPTA-based COFs (e.g., reaction with benzidine or phenylenediamine).
| Carbon Environment | Chemical Shift ( | Structural Significance |
| Aldehyde (C=O) | 191.4 | Indicates unreacted linker. High intensity = failed synthesis. |
| Imine (C=N) | 157.8 | The Target Signal. Confirms covalent linkage formation. |
| Aromatic (C-O/N) | 140 - 150 | Quaternary carbons attached to the linkage. |
| Aromatic (C-H) | 120 - 135 | Biphenyl core backbone. |
| Aminal (C-N) | 72.5 | Indicates incomplete condensation (defect). |
| Solvent (THF) | 25, 67 | Indicates insufficient activation/drying. |
Note: Shifts may vary by ±2 ppm depending on the specific diamine partner and stacking interactions.
Conclusion
For the characterization of Biphenyl-3,3',4,4'-tetracarbaldehyde linkages, Solid-State
Recommendation: Use FTIR for routine screening during optimization, but require ssNMR data for final product validation in drug delivery or catalytic applications where defect-free pore environments are critical.
References
-
Royal Society of Chemistry. Synthesis of Highly Crystalline Imine-linked Covalent Organic Frameworks via Controlling Monomer Feeding Rates. (Accessed 2026).[2] Link
-
National Institutes of Health (PMC). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework. (Accessed 2026).[2] Link
-
Journal of Materials Chemistry A. Novel imine-linked covalent organic frameworks: preparation, characterization and application. (Accessed 2026).[2] Link
-
ChemRxiv. Enhancing Structural Control in Covalent Organic Frameworks through Steric Interaction-Driven Linker Design. (Accessed 2026).[2] Link
-
Oregon State University. 13C NMR Chemical Shift Table. (Accessed 2026).[2] Link
Thermal Stability Profiling of Biphenyl-3,3',4,4'-tetracarbaldehyde Derived Polymers: A Comparative Technical Guide
Topic: TGA Thermal Stability Curves of Biphenyl-3,3',4,4'-tetracarbaldehyde Polymers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Rigid-Rod Advantage
Biphenyl-3,3',4,4'-tetracarbaldehyde (hereinafter referred to as BP-4CHO ) is a specialized tetra-functional monomer critical for synthesizing high-performance Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). Unlike flexible aliphatic linkers, the rigid biphenyl core of BP-4CHO imparts exceptional thermal and mechanical stability to the resulting polymer networks.
This guide objectively compares the thermal stability profiles (TGA curves) of polymers derived from BP-4CHO, specifically contrasting Imine-Linked COFs against Benzimidazole-Linked Polymers (BILPs) .
Key Takeaway: While BP-4CHO-based imine COFs exhibit respectable stability (
Comparative Analysis: Imine vs. Benzimidazole Architectures[1]
The thermal stability of BP-4CHO polymers is dictated primarily by the linkage chemistry rather than the biphenyl core itself. Below is the comparative performance analysis based on Thermogravimetric Analysis (TGA).
A. Imine-Linked COFs (Schiff Base Networks)
-
Chemistry: Condensation of BP-4CHO with aromatic diamines (e.g., p-phenylenediamine).
-
Structure: C=N double bonds link the rigid biphenyl nodes.
-
Thermal Profile:
-
Initial Weight Loss: Often observed <150°C due to trapped solvent (mesoporous nature).
-
Decomposition Onset (
): Typically 350°C – 420°C . -
Mechanism: Thermal cleavage of the C=N imine bond, followed by carbonization of the aromatic rings.
-
Limitation: Susceptible to hydrolysis under acidic/basic conditions, which can lower effective thermal stability in moist environments.
-
B. Benzimidazole-Linked Polymers (BILPs)
-
Chemistry: Condensation of BP-4CHO with aromatic ortho-tetraamines (e.g., 1,2,4,5-benzenetetraamine or 3,3',4,4'-biphenyltetraamine).
-
Structure: Formation of a fused imidazole ring (five-membered ring containing two nitrogens) fused to the aromatic backbone.
-
Thermal Profile:
-
Initial Weight Loss: Minimal solvent retention if properly activated (microporous).
-
Decomposition Onset (
): Typically 520°C – 560°C . -
Char Yield (at 800°C): High (>60-70%), indicating excellent flame retardancy and carbon retention.
-
Mechanism: The imidazole ring is electronically stabilized and lacks the hydrolytic weakness of the imine bond. Degradation requires fragmentation of the aromatic system itself.
-
Data Summary Table
| Feature | Imine-Linked COF (BP-4CHO + Diamine) | Benzimidazole-Linked Polymer (BP-4CHO + Tetraamine) |
| Linkage Type | Imine (-C=N-) | Benzimidazole (Fused Ring) |
| 380°C – 420°C | 520°C – 560°C | |
| ~350°C | ~450°C | |
| Char Yield (800°C) | 40 – 50% | 65 – 80% |
| Pore Architecture | Mesoporous (typically) | Microporous (typically) |
| Primary Failure Mode | Imine bond hydrolysis/scission | Aromatic ring fragmentation |
Structural & Mechanistic Visualization
The following diagrams illustrate the synthesis pathways and the resulting stability logic.
Synthesis Pathways: From Monomer to Network
Caption: Divergent synthesis pathways determine the final thermal stability. The tetraamine route yields the hyper-stable benzimidazole linkage.
Thermal Degradation Logic
Caption: Thermal degradation timeline. Imine COFs degrade at intermediate temperatures, while BILPs resist degradation until extreme temperatures due to ring fusion.
Experimental Protocols
To replicate these stability curves, strict adherence to synthesis and analysis protocols is required.
Protocol A: Synthesis of BP-4CHO Imine COF
-
Reagents: BP-4CHO (0.1 mmol) and p-phenylenediamine (0.2 mmol).
-
Solvent: Mixture of o-dichlorobenzene/n-butanol (1:1 v/v, 2 mL) with 6M aqueous acetic acid (0.2 mL) as catalyst.
-
Procedure:
-
Degas the mixture in a Pyrex tube via three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat at 120°C for 72 hours .
-
Filter the precipitate, wash with THF and acetone.
-
Activation (Critical): Soxhlet extraction with THF for 24h, followed by supercritical
drying or vacuum drying at 120°C to remove trapped guests.
-
Protocol B: TGA Measurement Standard
-
Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC.
-
Sample Mass: 5–10 mg (powder).
-
Pan: Platinum or Alumina (open pan).
-
Atmosphere:
-
Nitrogen (
) at 40-60 mL/min for inert stability. -
Air/Oxygen for oxidative stability testing.
-
-
Ramp Rate: 10°C/min from 25°C to 800°C.[1]
-
Data Processing: Normalize weight to 100% at 150°C (after solvent loss) to accurately determine polymer degradation onset.
References
-
Covalent Organic Frameworks (General Chemistry): Côté, A. P., et al. "Porous, Crystalline, Covalent Organic Frameworks." Science, 2005. Link
-
Benzimidazole-Linked Polymers (BILPs): El-Kaderi, H. M., et al. "Benzimidazole-Linked Polymers (BILPs)." Journal of the American Chemical Society, 2010. Link (Note: Foundational text for BILP stability >500°C).
-
Biphenyl-3,3',4,4'-tetracarbaldehyde Characterization: Sigma-Aldrich Product Specification, CAS 135965-36-5. Link
-
Imine-Linked COF Stability Trends: Segura, J. L., et al. "Covalent Organic Frameworks based on Schiff-base chemistry." Chemical Society Reviews, 2016. Link
-
Thermal Analysis of COFs: Uribe-Romo, F. J., et al. "A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework." Journal of the American Chemical Society, 2009. Link
Sources
Unlocking the Mass Spectrometry Fragmentation Patterns of Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTCA): A Comparative Analytical Guide
Executive Summary
In the rapidly evolving field of reticular chemistry and drug development, the structural integrity of molecular building blocks dictates the success of downstream synthesis. Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTCA) (CAS: 915978-19-7) has emerged as a critical tetra-functional monomer for synthesizing highly crystalline Covalent Organic Frameworks (COFs)[1]. However, verifying the purity of BPTCA against structural analogs like Biphenyl-4,4'-dicarbaldehyde (BPDA) requires precise analytical techniques. This guide provides an authoritative, comparative analysis of the mass spectrometry (MS) fragmentation patterns of BPTCA, detailing the mechanistic causality behind its spectral footprint and providing a self-validating experimental protocol for its characterization.
The Structural Imperative: BPTCA vs. BPDA
The choice between a tetra-functional aldehyde (BPTCA) and a di-functional aldehyde (BPDA) fundamentally alters the topology of the resulting polymer. While BPDA typically yields linear polymers or 2D networks with larger, more flexible pores, BPTCA's four ortho-positioned formyl groups act as dense cross-linking nodes, generating rigid, high-surface-area 3D frameworks.
Because premature oxidation or incomplete formylation during synthesis can yield partially substituted impurities (e.g., tri-carbaldehydes), high-resolution mass spectrometry (HRMS) is mandatory to confirm the exact degree of functionalization before polymerization.
Mechanistic Principles of Aromatic Aldehyde Fragmentation
To interpret the mass spectrum of BPTCA, one must understand the thermodynamic drivers of aromatic aldehyde fragmentation under Electron Ionization (EI). Unlike aliphatic aldehydes, which frequently undergo McLafferty rearrangements if gamma-hydrogens are present, rigid aromatic aldehydes like BPTCA lack these hydrogens and are thus restricted to specific cleavage pathways[2].
-
Molecular Ion Stability: Aromatic rings stabilize the radical cation formed during ionization, meaning the molecular ion peak
is usually prominent[3]. -
-Cleavage (Loss of Hydrogen): The primary mode of fragmentation is the cleavage of the C-H bond of the aldehyde group, yielding a resonance-stabilized acyl cation
[2]. -
Loss of the Formyl Radical: A highly diagnostic fragmentation for aromatic aldehydes is the direct
-cleavage of the C-C bond connecting the formyl group to the aromatic ring, resulting in the loss of a formyl radical ( , 29 Da) to produce an peak[4]. -
Decarbonylation: The acylium ion can subsequently lose carbon monoxide (
, 28 Da), a thermodynamically favorable neutral loss[3].
For BPTCA, the presence of four formyl groups triggers a cascading, sequential loss of
Sequential electron ionization mass spectrometry fragmentation pathway of BPTCA.
Comparative Mass Spectrometry Data
To objectively evaluate BPTCA against its di-functional alternative, we must map their theoretical and observed fragmentation trajectories. The table below summarizes the key diagnostic
| Analytical Parameter | Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTCA) | Biphenyl-4,4'-dicarbaldehyde (BPDA) | Mechanistic Causality |
| Chemical Formula | Tetra- vs. Di-substitution | ||
| Nominal Mass | 266 Da | 210 Da | Base molecular weight |
| Molecular Ion | Aromatic stabilization of radical cation | ||
| Loss of aldehyde hydrogen | |||
| Formyl Loss | Diagnostic loss of 29 Da ( | ||
| Dual Formyl Loss | Sequential | ||
| Core Fragment | Residual biphenyl core after total formyl loss |
Data Interpretation: The presence of an
Self-Validating Experimental Protocol: EI-HRMS Analysis
While Electrospray Ionization (ESI) is popular for polar biomolecules, aromatic aldehydes like BPTCA lack basic nitrogens or highly acidic protons, making them poor candidates for standard ESI without specialized cationization agents (e.g.,
The following step-by-step methodology ensures a self-validating analytical workflow.
Step 1: System Calibration & Suitability
-
Action: Infuse Perfluorotributylamine (PFTBA) calibrant into the MS source.
-
Causality: PFTBA provides known, stable fragment ions (
69, 219, 502). Calibrating against these ensures the mass analyzer achieves a mass accuracy of ppm, which is critical for distinguishing isobaric interferences.
Step 2: Sample Preparation
-
Action: Dissolve 1.0 mg of BPTCA in 1.0 mL of MS-grade Dichloromethane (DCM).
-
Causality: BPTCA exhibits poor solubility in standard polar MS solvents like methanol or acetonitrile due to its rigid, hydrophobic biphenyl core. DCM ensures complete solvation, preventing sample precipitation in the injection port.
Step 3: Blank Baseline Acquisition
-
Action: Inject 1
of pure MS-grade DCM and run the full GC-MS or direct-injection MS method. -
Causality: Aromatic compounds are notoriously "sticky" and can cause carryover in the ion source. The blank validates the system is clean, ensuring that any
266 signal in the subsequent run is genuinely from the sample.
Step 4: EI Ionization and Acquisition
-
Action: Inject the BPTCA sample. Set the EI source energy strictly to 70 eV and the source temperature to 250°C. Scan range:
50 to 400. -
Causality: 70 eV is the universal standard for EI. It provides exactly enough energy to overcome the ionization potential of the aromatic ring (~8-10 eV) while leaving ~60 eV of internal energy to drive the diagnostic sequential loss of
radicals[3].
Step 5: Spectral Deconvolution
-
Action: Extract ion chromatograms (EIC) for
266, 237, and 208. Verify the isotopic distribution of the molecular ion matches the theoretical profile.
Self-validating high-resolution mass spectrometry experimental workflow for BPTCA analysis.
Conclusion
The precise characterization of Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTCA) via mass spectrometry relies heavily on understanding the intrinsic stability of the aromatic radical cation and its propensity for sequential
References
Sources
- 1. 915978-19-7 biphenyl-3,3',4,4'-tetracarbaldehyde [king-pharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. youtube.com [youtube.com]
Publish Comparison Guide: Pore Size Distributions of Biphenyl-Tetracarbaldehyde Analogs
The following guide provides an in-depth technical comparison of pore size distributions for COFs derived from Biphenyl-3,3',5,5'-tetracarbaldehyde (TABP) and its structural analogs.
Executive Summary & Structural Clarification
The Isomer Distinction: 3,3',4,4' vs. 3,3',5,5'
Before analyzing pore size distributions, a critical structural distinction must be established to ensure experimental success.
-
[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde (TABP): This is the industry-standard tetratopic linker for constructing Imine-linked Covalent Organic Frameworks (COFs). Its meta-substitution pattern provides the necessary geometry (C2h symmetry) to form extended 2D sheets with hexagonal or rhombic pores when reacted with linear diamines.
-
[1,1'-Biphenyl]-3,3',4,4'-tetracarbaldehyde: This isomer features ortho-positioned aldehyde groups. Reaction with diamines typically yields phenazine or ladder-type polymers rather than open porous frameworks, or it requires specific twisting to prevent steric locking.
-
[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic dianhydride (BPDA): Often confused with the aldehyde, this is the standard monomer for Polyimide COFs , which exhibit distinct pore traits (typically smaller, ~1.0–1.5 nm).
Scope of Guide: This guide focuses on the TABP (3,3',5,5') linker and compares it against its primary geometric analogs: Pyrene-4CHO (Planar/Rigid) and TPE-4CHO (Twisted/Flexible).
Comparative Analysis: Pore Size & Surface Area[1][2][3][4][5][6][7][8]
The pore size distribution (PSD) of a COF is dictated by the linker geometry (length and planarity) and the topology (stacking mode).
Data Summary Table
| Feature | TABP-COF (Biphenyl Core) | Py-1P (Pyrene Core) | TPE-COF (Ethene Core) |
| Linker Symmetry | |||
| Pore Size ( | Dual-Pore or ~2.8–3.2 nm | 2.2 nm (Uniform) | ~1.1 nm (Microporous) |
| BET Surface Area | 1,200 – 1,800 m²/g | 1,700 – 2,200 m²/g | 900 – 1,100 m²/g |
| Pore Architecture | Mesoporous (often distorted) | Mesoporous (highly ordered) | Microporous (steric bulk) |
| Key Advantage | Rotational flexibility; Dual-pore potential | High crystallinity; Accessible pores | AIE (Fluorescent); Size-exclusion |
| Primary Limitation | Susceptible to pore collapse (stacking faults) | Lower solubility of precursor | Smaller surface area |
Detailed Performance Analysis[7]
1. TABP-COFs (Biphenyl-3,3',5,5'-tetracarbaldehyde)
-
Performance: TABP-based COFs often exhibit dual-pore distributions or broad mesopores. The single bond between the phenyl rings allows rotation, creating a "step-like" conformation in the 2D layers.
-
Mechanism: When reacted with linear diamines (e.g., benzidine), the resulting pore is theoretically hexagonal. However, the flexibility of the biphenyl core often leads to slip-stacking (offset AA stacking), which effectively reduces the accessible pore diameter and creates a broader PSD.
-
Use Case: Ideal for accommodating flexible guest molecules or when "breathing" behavior (structural dynamism) is required.
2. Py-1P (Pyrene-4CHO + Phenylenediamine)
-
Performance: The Pyrene core is a rigid, fused aromatic system. This rigidity forces the COF into a highly ordered AA-eclipsed stacking mode with minimal offset.
-
Data: Experimental N2 isotherms typically show a sharp step at
(micropore filling) and a second step at (mesopore filling), yielding a sharp PSD peak at 2.2 nm . -
Use Case: The "Gold Standard" for catalysis and gas storage due to predictable, uniform channels.
3. TPE-COF (Tetrakis(4-formylphenyl)ethene)[1][2]
-
Performance: The central ethene bond forces the four phenyl rings into a propeller shape (non-planar). This prevents flat stacking.
-
Data: The resulting framework has micropores (~1.1 nm) because the twisted linkers occupy significant void space. The BET area is lower (~980 m²/g) because the "walls" of the pores are thicker and less accessible.
-
Use Case: Chemical sensing (Aggregated Induced Emission - AIE) and selective gas separation (
) where narrow pores are beneficial.
Critical Mechanisms: Why Geometry Dictates Pore Size
The causality between linker choice and pore size is not just about length; it is about Planarity vs. Twist .
Figure 1: Mechanistic flow illustrating how linker planarity influences stacking modes and final pore size distribution.
Validated Experimental Protocol
To ensure reproducibility, the following protocol describes the synthesis of a TABP-based COF (specifically reacting TABP with Benzidine). This protocol includes a self-validating "crystallinity check."
Materials
-
Monomer A: [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde (TABP) (0.05 mmol)
-
Monomer B: Benzidine (0.10 mmol)
-
Solvent: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)[1][3][4]
Step-by-Step Workflow
-
Dissolution: In a 10 mL Pyrex tube, dissolve TABP (13.3 mg) and Benzidine (18.4 mg) in 1.0 mL of o-DCB/n-Butanol mixture. Sonicate for 10 minutes until a homogeneous yellow solution is obtained.
-
Catalysis: Add 0.1 mL of 6M Acetic Acid. Flash freeze the tube in liquid nitrogen.
-
Degassing (Critical): Perform 3 freeze-pump-thaw cycles.
-
Why? Oxygen inhibits imine formation and promotes defect sites.
-
-
Sealing: Flame-seal the tube under vacuum (< 100 mTorr).
-
Solvothermal Synthesis: Heat at 120°C for 72 hours undisturbed.
-
Visual Check: A yellow precipitate should form.[4] If the solution turns black/brown, oxidation has occurred (failed run).
-
-
Activation:
-
Filter the precipitate.
-
Wash with THF (3x) and Acetone (3x) to remove unreacted monomers.
-
Soxhlet Extraction: Extract with THF for 24 hours. (Essential to clear pores for accurate BET measurement).
-
Supercritical CO2 Drying (Optional): Recommended for TABP-COFs to prevent pore collapse due to capillary forces.
-
Self-Validating Quality Control
-
PXRD Check: The (100) peak should appear at low 2
(~2.7°–3.5°). If this peak is absent or broad, the material is amorphous. -
Surface Area Check: A BET surface area < 800 m²/g for this specific formulation indicates incomplete activation or pore collapse.
References
-
Isomer & Linker Data: Ossila Product Guide: [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde (CAS 150443-85-9). Available at:
-
Pyrene-COF (Py-1P) Data: Kang, C., et al. "Insertion of CO2 in metal ion-doped two-dimensional covalent organic frameworks."[5] PNAS, 2023. Available at:
-
TPE-COF Data: Loh, K.P., et al. "Highly Photoluminescent Two-Dimensional Imine-Based Covalent Organic Frameworks." Chem. Mater., 2018.[2][4] Available at:
-
General COF Pore Engineering: "Molecular engineering toward large pore-sized covalent organic frameworks."[6] Chemical Synthesis, 2024.[7][8][9] Available at:
-
Hydrazone COF Comparison (COF-42/43): Uribe-Romo, F. J., et al. "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." J. Am. Chem. Soc., 2011. Available at:
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. carbonlab.science.nus.edu.sg [carbonlab.science.nus.edu.sg]
- 3. rsc.org [rsc.org]
- 4. carbonlab.science.nus.edu.sg [carbonlab.science.nus.edu.sg]
- 5. pnas.org [pnas.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Pyrene-Derived Covalent Organic Framework Films: Advancements in Acid Vapor Detection [mdpi.com]
- 8. Exploration of iodine adsorption performance of pyrene-based two-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Comprehensive Comparison Guide: Gas Adsorption Isotherms of Biphenyl-3,3',4,4'-tetracarbaldehyde-Based Covalent Organic Frameworks
As researchers and drug development professionals increasingly turn to porous organic polymers for gas separation, storage, and targeted delivery, understanding the precise gas adsorption thermodynamics of specific framework topologies is paramount. Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTA) serves as a robust tetra-aldehyde building block for constructing highly crystalline Covalent Organic Frameworks (COFs). Its unique geometry enables the formation of extended π-conjugated, multi-dimensional networks.
This guide objectively compares the gas adsorption performance of BPTA-based materials, detailing the causality behind their isotherm profiles and providing field-proven, self-validating experimental protocols for accurate porosity characterization.
Mechanistic Grounding: The Role of BPTA in Porous Networks
The structural geometry of the BPTA monomer—featuring four reactive aldehyde groups positioned on a biphenyl core—allows for precise topological control during imine condensation. When reacted with multi-topic amines, BPTA dictates the pore size, shape, and internal environment of the resulting COF.
-
Mesoporosity and Type IV Isotherms: When BPTA is condensed with extended amines like 1,3,5-tri(4-aminophenyl)benzene (TPB), it forms TPB-BPTA-COF . The extended dimensions of these monomers create large pore channels. Consequently, CO₂ adsorption isotherms at 195 K exhibit a classic Type IV profile , characterized by rapid initial uptake followed by a sharp capillary condensation step at
= 0.45–0.55 . -
Pore Polarity and Gas Selectivity: Post-synthetic modification of BPTA-based COFs can drastically alter their adsorption behavior. For example, anchoring cyanovinyl radicals to TPB-BPTA-COF via a [2+2] cycloaddition-retroelectrocyclization reaction yields GT-COF-3 . The highly polar pore walls of GT-COF-3 thermodynamically disfavor the physisorption of nonpolar N₂ molecules, effectively shutting down N₂ uptake while maintaining affinity for gases with higher quadrupole moments, such as CO₂ .
-
Microporosity and Type I Isotherms: In contrast, condensing BPTA with more compact planar units yields networks like 2D-BPTA-COF , which exhibit Type I isotherms indicative of a strictly microporous environment where gas fills the pores at very low relative pressures .
Comparative Gas Adsorption Performance
The table below summarizes the quantitative gas adsorption data for key BPTA-based materials. Variations in the BET surface area and isotherm profiles are direct consequences of the chosen co-monomer and any post-synthetic pore wall engineering.
| Material | Linkage Type | BET Surface Area (m²/g) | CO₂ Uptake Profile (195 K) | N₂ Adsorption Profile (77 K) |
| TPB-BPTA-COF | Imine | 239 | Type IV (Mesoporous step at | Standard Type IV |
| GT-COF-3 | Imine + Cycloaddition | 145 | Polar-enhanced interaction | Negligible (Rejected by polar pores) |
| 2D-BPTA-COF | Imine | 1,000 | Microporous filling | Type I |
Experimental Workflows & Self-Validating Protocols
A gas adsorption protocol is only as reliable as its internal quality controls. The following workflow integrates specific checkpoints to ensure that the measured isotherms reflect the true framework porosity rather than synthetic artifacts (e.g., trapped oligomers or collapsed pores).
Phase 1: Solvothermal Synthesis of TPB-BPTA-COF
-
Monomer Preparation: In a 10 mL Pyrex tube, combine TPB (0.080 mmol, 28.1 mg) and BPTA (0.120 mmol, 29.1 mg).
-
Solvent & Catalyst Addition: Add an o-dichlorobenzene (o-DCB) / n-butanol (n-BuOH) mixture (0.5 mL / 0.5 mL) and 0.1 mL of 6 M aqueous acetic acid.
-
Degassing (Critical Checkpoint): Subject the mixture to three freeze-pump-thaw cycles. Causality: This rigorously eliminates dissolved oxygen, preventing the oxidative degradation of the amine precursors at elevated temperatures and ensuring defect-free imine linkages.
-
Condensation: Flame-seal the tube and heat at 120 °C for 3 days. Isolate the precipitate via centrifugation.
Phase 2: Framework Activation (Soxhlet Extraction)
-
Solvent Washing: Wash the crude powder six times with THF to remove bulk impurities.
-
Soxhlet Extraction: Place the powder in a cellulose thimble and subject it to continuous Soxhlet extraction with THF for 24 hours.
-
Self-Validating Checkpoint: Imine condensation is reversible. Trapped oligomers and unreacted monomers remain within the mesopores. Extraction must continue until the solvent in the Soxhlet siphon runs completely clear. Residual monomers will falsely lower the measured BET surface area and distort the capillary condensation step in the isotherm.
-
-
Primary Drying: Collect the powder and dry at 120 °C under vacuum overnight.
Phase 3: Gas Adsorption Isotherm Measurement
-
Sample Outgassing: Load ~30 mg of the activated COF into a pre-weighed sample tube. Degas the sample on the adsorption analyzer port at 120 °C under dynamic vacuum for 12 hours.
-
Self-Validating Checkpoint: The outgassing rate must drop below 3 µmHg/min before proceeding. A higher leak rate indicates solvent is still trapped within the pores, which will artificially depress the gas uptake.
-
-
Isotherm Profiling: Measure the N₂ adsorption-desorption isotherm at 77 K (using a liquid nitrogen bath) and the CO₂ isotherm at 195 K (using a dry ice/acetone bath).
Workflow Visualization
Workflow for synthesis, modification, and gas adsorption analysis of BPTA-based COFs.
References
-
Tang, X., Chen, Z., Xu, Q., et al. "Design of Photothermal Covalent Organic Frameworks by Radical Immobilization." CCS Chemistry, 2021, 3, 2926–2937.[Link]
-
Sharma, A., et al. "Nitrogen-rich covalent organic frameworks: a promising class of sensory materials." RSC Advances, 2021, 11, 34227-34251.[Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Biphenyl-3,3',4,4'-tetracarbaldehyde
As researchers dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. This guide provides a detailed, technically grounded protocol for the proper handling and disposal of Biphenyl-3,3',4,4'-tetracarbaldehyde. This compound, a valuable building block in the synthesis of advanced materials like Covalent Organic Frameworks (COFs), demands a rigorous and informed approach to its end-of-life management.[1] This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring your laboratory practices are not only compliant but also fundamentally safe.
Hazard Identification and Risk Assessment: An Expert's Perspective
-
The Biphenyl Core: The biphenyl structure itself is classified as a skin and eye irritant, may cause respiratory irritation, and is recognized as very toxic to aquatic life with long-lasting effects.[2][3][4] This ecotoxicity is a critical driver for our disposal protocol; environmental release must be strictly avoided.[2][5]
-
The Aldehyde Functional Groups: The presence of four reactive aldehyde groups suggests a heightened potential for irritation and sensitization. An isomer, [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It is prudent to assume Biphenyl-3,3',4,4'-tetracarbaldehyde carries similar, if not identical, risks.
Core Directive: Given the evidence from analogous structures, Biphenyl-3,3',4,4'-tetracarbaldehyde must be managed as a hazardous substance that is an irritant to skin, eyes, and the respiratory system, and poses a significant, long-term hazard to aquatic ecosystems.
Essential Safety Protocols: Engineering Controls and PPE
Before handling or preparing for disposal, ensure the following controls are in place to mitigate exposure risks.
-
Engineering Controls: All handling of Biphenyl-3,3',4,4'-tetracarbaldehyde, both in its pure form and in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7] The workspace should be equipped with an accessible eyewash station and safety shower.[8]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Wear chemical safety goggles or a face shield, as per EN166 (EU) or OSHA 29 CFR 1910.133 standards.[8][9]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.
-
Body Protection: Wear a standard laboratory coat. Ensure it is kept clean and is regularly laundered.
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required for spill cleanup or if ventilation is inadequate.
-
| Hazard Summary & Control Measures |
| Anticipated Hazard Class |
| Personal Protective Equipment (PPE) |
| Engineering Controls |
| Primary Disposal Route |
| Spill & Decontamination |
Step-by-Step Waste Management & Disposal Workflow
Disposal must not involve drain or trash discharge.[10][11] The only acceptable pathway is through your institution's Environmental Health & Safety (EHS) office for professional disposal, typically via incineration.[9]
Protocol 3.1: Collection of Solid Waste
This includes expired or unused pure Biphenyl-3,3',4,4'-tetracarbaldehyde and materials heavily contaminated with the solid compound.
-
Container Selection: Use a clearly labeled, wide-mouth, sealable container made of a compatible material (e.g., HDPE or glass).
-
Labeling: Affix a hazardous waste label immediately. The label must clearly state "Hazardous Waste," the full chemical name "Biphenyl-3,3',4,4'-tetracarbaldehyde," and list the associated hazards (Irritant, Environmentally Hazardous).
-
Transfer: Carefully transfer the solid waste into the container inside a fume hood. Avoid creating dust.[2]
-
Sealing: Securely close the container. It must remain closed at all times except when adding waste.[10][12]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
Protocol 3.2: Collection of Liquid Waste
This pertains to any solutions containing Biphenyl-3,3',4,4'-tetracarbaldehyde.
-
Container Selection: Use a sealable, chemically compatible (e.g., glass or appropriate plastic) container for liquid hazardous waste.
-
Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the chemical name, solvent(s), estimated concentration, and all relevant hazard warnings.
-
Segregation: Do not mix this waste stream with other incompatible wastes. For example, separate halogenated and non-halogenated solvent waste streams.[13]
-
Collection: Pour the liquid waste carefully into the container using a funnel to prevent external contamination.[12] Do not fill the container beyond 90% capacity to allow for expansion.[12]
-
Sealing and Storage: Tightly seal the container and store it in secondary containment within your lab's SAA.
Protocol 3.3: Management of Contaminated Labware
This includes items like pipette tips, wipes, gloves, and empty reagent containers.
-
Gross Decontamination: If practical, rinse empty reagent containers with a suitable solvent (e.g., acetone or ethanol). This rinseate is hazardous and must be collected as liquid waste as described in Protocol 3.2.[10]
-
Collection: Place all contaminated disposable items (gloves, wipes, pipette tips) into a dedicated, labeled, puncture-proof container or a durable, sealed bag for solid hazardous waste.[5][13]
-
Disposal: The rinsed, empty container, with its label defaced, may be disposed of as regular trash, but only after all hazardous residue has been removed and collected.[10] If thorough rinsing is not possible, the empty container must be disposed of as hazardous solid waste.
Disposal Pathway Decision Diagram
The following workflow provides a clear visual guide for the entire disposal process, from generation to final handoff.
Caption: Disposal workflow for Biphenyl-3,3',4,4'-tetracarbaldehyde.
Decontamination and Spill Management
Accidental spills must be managed promptly and safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Wear Full PPE: Don appropriate PPE as described in Section 2.
-
Containment: For a solid spill, gently cover it to prevent dust from becoming airborne. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.[2][9]
-
Final Cleaning: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Collect the wipe as hazardous solid waste.
-
Reporting: Report the spill to your institution's EHS office, per local policy.
Conclusion
The proper disposal of Biphenyl-3,3',4,4'-tetracarbaldehyde is a straightforward process when guided by the principles of risk mitigation, regulatory compliance, and environmental protection. By treating this compound with the respect its chemical properties demand—assuming it is an irritant and a potent aquatic toxin—we ensure the safety of our laboratory personnel and the integrity of our shared environment. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management in your facility.
References
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3,3',4,4'-Biphenyltetracarboxylic dianhydride.
- Ossila Ltd. (2023, November 30). [biphenyl]-4,4'-dicarbaldehyde - SAFETY DATA SHEET.
- Aldrich. (2015, March 2). Biphenyl - Safety Data Sheet.
- Biosynth. (n.d.). 3'-ACETYL-BIPHENYL-4-CARBALDEHYDE SDS, 400750-70-1 Safety Data Sheets.
- CPAchem Ltd. (n.d.). 1 - Safety data sheet.
- Agriculture and Environment Research Unit (AERU). (2026, February 1). Biphenyl. University of Hertfordshire.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid. PubChem.
- Ossila Ltd. (n.d.). [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde | 150443-85-9.
- Sigma-Aldrich. (n.d.). [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde | 150443-85-9.
Sources
- 1. ossila.com [ossila.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. cpachem.com [cpachem.com]
- 4. Biphenyl [sitem.herts.ac.uk]
- 5. echemi.com [echemi.com]
- 6. [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde | 150443-85-9 [sigmaaldrich.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ethz.ch [ethz.ch]
- 13. nswai.org [nswai.org]
Comprehensive Safety and Handling Guide for Biphenyl-3,3',4,4'-tetracarbaldehyde
Target Audience: Advanced Materials Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, mechanistically grounded operational framework for the safe handling, containment, and disposal of Biphenyl-3,3',4,4'-tetracarbaldehyde.
Executive Summary & Chemical Profile
Biphenyl-3,3',4,4'-tetracarbaldehyde (CAS: 915978-19-7)[1] is a highly reactive, tetra-functional building block predominantly utilized in the synthesis of Covalent Organic Frameworks (COFs) and advanced polymeric materials. While its structural geometry is invaluable for materials science, the combination of a lipophilic biphenyl core with four highly electrophilic formyl (-CHO) groups presents severe occupational and environmental hazards. Handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) matrices and chemical quenching protocols.
Table 1: Quantitative Hazard and Physicochemical Profile
| Parameter | Value / Description | Clinical & Safety Implication |
| CAS Number | 915978-19-7 | Unique identifier for precise SDS retrieval and inventory tracking. |
| Physical State | Solid (Finely divided powder) | High risk of electrostatic aerosolization; severe inhalation hazard. |
| Electrophilicity | High (4 x Formyl groups) | Rapid Schiff base formation with tissue proteins, causing sensitization. |
| Lipophilicity (logP) | High (Biphenyl core) | Rapid membrane penetration; severe aquatic bioaccumulation potential. |
| OSHA PEL (Biphenyl base) | 1 mg/m³ (0.2 ppm) | Requires strict engineering controls (fume hood or glove box). |
Mechanistic Hazard Assessment
As a Senior Application Scientist, I emphasize that understanding why a chemical is dangerous is the first step in effective risk mitigation. The toxicity of Biphenyl-3,3',4,4'-tetracarbaldehyde is driven by two synergistic molecular mechanisms:
-
Electrophilic Protein Cross-Linking: The four aldehyde groups act as potent electrophiles. Upon contact with physiological tissues (respiratory mucosa, skin, corneas), they undergo rapid 1,2-addition reactions with primary amines, specifically the ε-amino groups of lysine residues on cellular proteins. This leads to dehydration and the formation of irreversible Schiff base covalent adducts[2]. This cross-linking disrupts cellular function and triggers severe allergic contact dermatitis, respiratory sensitization, and mucosal damage.
-
Lipophilic Bioaccumulation: The biphenyl backbone is highly lipophilic, allowing the molecule to easily bypass the stratum corneum and penetrate biological membranes. Environmentally, biphenyl derivatives exhibit extreme aquatic toxicity because they bioaccumulate in the lipid tissues of aquatic organisms, leading to systemic organ failure[3][4].
Fig 1: Mechanistic pathway of aldehyde-induced protein cross-linking and cellular toxicity.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling tetra-functional aldehydes. The following matrix is engineered to break the chain of exposure at every physiological entry point.
Table 2: Engineered PPE Requirements
| PPE Category | Specification | Mechanistic Justification |
| Eye/Face | Non-vented chemical safety goggles + Full face shield | Prevents fine, reactive dust from contacting ocular mucosa, avoiding irreversible corneal cross-linking. |
| Skin/Hands | Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil) | Aldehydes can permeate thin nitrile over time. Butyl rubber offers superior chemical breakthrough resistance. |
| Respiratory | NIOSH-approved N95/P100 particulate respirator; PAPR for bulk handling | Prevents inhalation of highly reactive airborne particulates that cause severe respiratory tract sensitization. |
| Body | Disposable Tyvek® coveralls over standard flame-resistant lab coat | Prevents accumulation of lipophilic dust on personal clothing, mitigating chronic dermal exposure. |
Operational Handling Protocols
To ensure a self-validating safety system, every handling step must be verifiable and designed to prevent aerosolization.
Step-by-Step Methodology: Safe Weighing and Transfer
-
Pre-Operation Verification: Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm. Verify all PPE from Table 2 is donned.
-
Static Elimination: Biphenyl-3,3',4,4'-tetracarbaldehyde is a finely divided powder prone to electrostatic dispersion. Use an anti-static bar or a zero-stat ionizing gun on the weighing vessel to prevent the powder from aerosolizing.
-
Closed-System Weighing: Weigh the compound using an analytical balance located inside the fume hood. Never transport the unsealed powder across the open laboratory.
-
Inert Transfer: Transfer the pre-weighed solid into a reaction vessel equipped with a septum. Flush the vessel with an inert gas (Argon or Nitrogen) immediately. This not only protects the researcher but prevents the oxidative degradation of the aldehyde groups into carboxylic acids.
-
Self-Validating Decontamination: Wipe down the balance and spatulas with a 5% sodium bisulfite solution, followed by isopropanol. Validation Tip: To verify the area is clean, use a 2,4-Dinitrophenylhydrazine (DNPH) wipe test. DNPH reacts specifically with residual carbonyl groups to form a visible yellow/orange precipitate, confirming whether decontamination was successful.
Emergency Response & Spill Management
In the event of a spill, the primary objective is to prevent dust inhalation and chemically quench the reactive formyl groups before cleanup.
Step-by-Step Methodology: Spill Containment and Neutralization
-
Isolation: Immediately evacuate and isolate the area. For solid spills, establish a minimum isolation radius of 25 meters as per ERG Guide 171[5].
-
PPE Escalation: Responders must don a Powered Air-Purifying Respirator (PAPR) and a chemical-resistant Tyvek suit.
-
Dust Suppression: Do not dry sweep. Dry sweeping aerosolizes the reactive powder. Cover the spill with damp absorbent pads.
-
Chemical Quenching (Neutralization): Apply a 10% sodium bisulfite (
) solution directly to the solid. Causality: Bisulfite undergoes a nucleophilic addition reaction with the aldehydes, converting the volatile, reactive tetracarbaldehyde into a water-soluble, non-volatile, and biologically inert bisulfite adduct. -
Collection: Use non-sparking tools to scoop the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container.
Fig 2: Step-by-step operational workflow for hazardous powder spill containment and neutralization.
Disposal & Environmental Logistics
Due to the extreme aquatic toxicity of biphenyl derivatives, this chemical must never enter the standard wastewater system[3].
-
Aqueous Waste: Any aqueous waste generated from quenching (e.g., bisulfite adducts) must be collected in dedicated halogen-free organic/aqueous waste carboys.
-
Solid Waste: Contaminated gloves, Tyvek suits, and empty reagent bottles must be double-bagged in 6-mil polyethylene bags.
-
Final Destruction: Label all containers clearly as "Hazardous Waste - Toxic/Aquatic Pollutant (Biphenyl derivative)". Disposal must be executed via high-temperature commercial incineration by a licensed hazardous waste contractor.
References
- "915978-19-7 biphenyl-3,3',4,4'-tetracarbaldehyde", King-Pharm.
- "Biphenyl - Hazardous Substance Fact Sheet", New Jersey Department of Health.
- "BIPHENYL | CAMEO Chemicals", NOAA.
- "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective", PMC - NIH.
- "POLYCHLORINATED BIPHENYL HAZARDS TO FISH, WILDLIFE, AND INVERTEBRATES: A SYNOPTIC REVIEW", U.S. EPA.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
